Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIWUHKYIJBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36343-81-4 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50864997 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21544-03-6, 36343-81-4 | |
| Record name | Diglycidyl tetrahydrophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21544-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycidyl tetrahydrophthalate polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate?
An In-Depth Technical Guide to the Physicochemical Properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Abstract
This compound (CAS No. 21544-03-6) is a cycloaliphatic diepoxide resin notable for its unique combination of a flexible cyclohexene backbone and two reactive epoxy functional groups. This structure imparts properties such as low viscosity, high reactivity, and excellent performance at cryogenic temperatures, making it a valuable component in the formulation of advanced adhesives, composites, and coatings. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and the analytical methodologies required for its characterization, tailored for professionals in chemical research and materials science.
Chemical Identity and Structure
The unique properties of this compound are a direct result of its molecular architecture. It features a central cyclohexene ring, providing a degree of rigidity, which is functionalized with two glycidyl ester groups. These terminal epoxide rings are the primary sites for cross-linking reactions.
-
IUPAC Name: bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate
-
Synonyms: Tetrahydrophthalic acid diglycidyl ester, 4-Cyclohexene-1,2-dicarboxylic acid diglycidyl ester, S-182[4][6]
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this molecule are summarized below. Its liquid state at room temperature and relatively low viscosity are advantageous for processing and formulation.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow transparent liquid | [4][8] |
| Boiling Point | 200-202 °C (at 5 Torr) | [7] |
| Density | 1.1545 g/cm³ | [7] |
| Solubility in Water | 12.9 g/L (at 20°C) | [7] |
| Refractive Index (n²⁰D) | 1.50 | [7] |
| Viscosity (at 25°C) | 500 - 1000 mPa·s | [8] |
| Flash Point | 184.2 °C | [7] |
| Epoxy Equivalent Weight | 150 - 180 g/eq | [8] |
| Topological Polar Surface Area | 77.7 Ų | |
| Rotatable Bond Count | 8 |
Spectroscopic Characterization: An Interpretive Guide
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by absorptions from the ester and epoxide groups.
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ . The position of this band is characteristic of saturated ester carbonyl groups.
-
C-O-C Asymmetric Stretch (Epoxide): The presence of the oxirane rings will give rise to a characteristic band around 1250 cm⁻¹ .
-
Epoxide Ring "Breathing": A key diagnostic peak for the epoxide group is the symmetric ring stretching, which appears near 915 cm⁻¹ . The disappearance of this peak is a primary method for monitoring the progress of curing reactions.[9]
-
C-O Stretch (Ester): Strong bands corresponding to the C-O stretching of the ester linkage are expected between 1100-1200 cm⁻¹ .
-
C=C Stretch (Cyclohexene): A weaker absorption around 1650 cm⁻¹ is anticipated due to the alkene double bond within the cyclohexene ring.
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C-H Stretches: Aliphatic C-H stretching from the cyclohexene and glycidyl groups will appear just below 3000 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Features:
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Olefinic Protons (-CH=CH-): The two protons on the double bond in the cyclohexene ring are expected to appear as a multiplet in the downfield region of δ 5.5-6.0 ppm .
-
Ester Methylene Protons (-O-CH₂-): The protons of the CH₂ groups attached to the ester oxygen will be deshielded, likely appearing as a multiplet around δ 4.0-4.5 ppm .
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Epoxide Protons: The protons on the oxirane rings (CH₂ and CH) form a complex system and are expected to resonate as multiplets in the range of δ 2.5-3.5 ppm .
-
Cyclohexene Protons: The remaining aliphatic protons on the cyclohexene ring will produce a series of complex multiplets in the upfield region, typically between δ 1.5-2.5 ppm .
Predicted ¹³C NMR Features:
-
Carbonyl Carbon (C=O): The ester carbonyl carbons are the most deshielded and will appear significantly downfield, around δ 170-175 ppm .
-
Olefinic Carbons (-C=C-): The two alkene carbons in the ring are expected in the region of δ 125-135 ppm .
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Ester Methylene Carbon (-O-CH₂-): The carbon of the methylene group adjacent to the ester oxygen should appear around δ 65-70 ppm .
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Epoxide Carbons: The carbons of the oxirane rings are expected to resonate in the range of δ 45-55 ppm .
-
Aliphatic Carbons: The remaining sp³ hybridized carbons of the cyclohexene ring will be found in the upfield region of δ 20-40 ppm .
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI):
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Molecular Ion Peak: The primary observation would be the protonated molecule [M+H]⁺ at m/z 283.11, or adducts with sodium [M+Na]⁺ at m/z 305.10 or potassium [M+K]⁺ at m/z 321.07.
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Fragmentation Pattern: A likely fragmentation pathway would involve the cleavage of the ester bond, leading to the loss of a glycidyl group (C₃H₅O) or a glycidyl ester fragment.
Experimental Protocols for Characterization
Verifying the identity and purity of this compound requires a systematic analytical approach. The following protocols outline a standard workflow.
Caption: Standard workflow for the characterization of an epoxy resin.
Protocol 1: FT-IR Analysis
-
Sample Preparation: As the material is a liquid, a small drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Place the salt plate assembly in the spectrometer.
-
Analysis: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Identify key peaks corresponding to the ester carbonyl (~1735 cm⁻¹), epoxide ring (~915 cm⁻¹ and ~1250 cm⁻¹), and C=C bond (~1650 cm⁻¹) to confirm the presence of the correct functional groups.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
-
Analysis: Integrate the proton signals and analyze their chemical shifts and multiplicities. Compare the observed spectra with the predicted features outlined in Section 3.2 to confirm the molecular structure. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous assignment of all signals.[10]
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: Inject the sample into an LC system, typically with a C18 reverse-phase column, to separate the main component from any impurities.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (such as a QTOF) with an ESI source.[11]
-
Analysis: Determine the accurate mass of the parent compound from the resulting mass spectrum and compare it to the theoretical mass of the protonated molecule (C₁₄H₁₉O₆⁺, m/z = 283.1180). Analyze any observed fragment ions to further confirm the structure.
Safety and Handling
As with many epoxy compounds, proper handling is essential to minimize risk.
-
Hazards: This compound is known to cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation.[2]
-
Precautions: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid direct contact with skin and eyes.
Applications and Significance
The unique combination of a cycloaliphatic core and diepoxide functionality makes this resin a valuable component in several fields:
-
Low-Temperature Applications: It exhibits superior strength and toughness at very low temperatures (-196 to -253 °C) compared to standard bisphenol A-based epoxy resins.[6]
-
Viscosity Modifier: Due to its low viscosity, it can be blended with more viscous epoxy resins to improve handling and processing characteristics, such as flow and impregnation of fiber reinforcements.[6]
-
Advanced Materials: It serves as an intermediate and monomer for synthesizing polymers used in high-performance coatings, electrical potting and encapsulation, and structural adhesives where thermal stability and chemical resistance are required.
Conclusion
This compound is a specialized epoxy resin with a well-defined set of physicochemical properties that make it suitable for demanding applications. Its characterization relies on a combination of standard physical measurements and advanced spectroscopic techniques. By understanding its predicted spectral features and applying systematic analytical protocols, researchers can confidently verify its structure and purity, enabling its effective use in the development of next-generation materials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental characterisation and material models dataset for an epoxy resin system [zenodo.org]
- 5. PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound (S-182) (CY183) [hnxinjing.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Suspect and non-target screening of chemicals in household cleaning products, and their toxicity assessment [eeer.org]
An In-Depth Technical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Cycloaliphatic Epoxy Resin
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, identified by CAS number 21544-03-6, is a notable member of the cycloaliphatic epoxy resin family. Its molecular structure, featuring two reactive epoxy groups and a cyclohexene core, imparts a unique combination of properties that distinguish it from conventional bisphenol-A based epoxy resins. This guide provides a detailed exploration of its synthesis, chemical properties, curing mechanisms, and performance characteristics, with a particular focus on its applications in advanced materials and its potential relevance in the biomedical field. For researchers and professionals in materials science and drug development, understanding the nuances of this molecule is key to unlocking its full potential in demanding applications.
Physicochemical and Structural Characteristics
At its core, this compound is a low-viscosity liquid at room temperature, a characteristic that significantly enhances its processability in various applications.[1][2] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 21544-03-6 | [3] |
| Molecular Formula | C₁₄H₁₈O₆ | [3][4] |
| Molecular Weight | 282.29 g/mol | [3][4] |
| Appearance | Colorless to light yellow transparent liquid | [1][3] |
| Viscosity at 25°C | 500-1200 mPa·s | [1][5] |
| Epoxy Equivalent Weight (EEW) | 150-180 g/eq | [1][5] |
| Density | Approximately 1.15 g/cm³ | [6] |
| Boiling Point | 200-202 °C at 5 Torr | [6] |
| Flash Point | 184.2 °C | [6] |
| Solubility in Water | 12.9 g/L at 20°C | [6] |
The molecule's structure contains eight rotatable bonds, contributing to its liquid state and processing ease.[4] The presence of six hydrogen bond acceptors influences its interaction with other molecules and surfaces.[4]
Synthesis of this compound: A Methodological Overview
While specific, detailed industrial synthesis protocols are proprietary, the preparation of this compound can be understood through established chemical principles. The synthesis is conceptually a two-step process starting from 4-cyclohexene-1,2-dicarboxylic anhydride.
Experimental Protocol: A Plausible Synthesis Pathway
The following protocol is a representative, lab-scale synthesis adapted from procedures for similar glycidyl esters.
Step 1: Esterification of 4-Cyclohexene-1,2-dicarboxylic Anhydride with Glycidol
-
Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and reflux condenser is charged with 1 mole of 4-cyclohexene-1,2-dicarboxylic anhydride and a suitable solvent (e.g., toluene).
-
Addition of Glycidol: 2.2 moles of glycidol are slowly added to the flask. A slight excess of glycidol is used to ensure the complete conversion of the anhydride.
-
Catalysis: A catalytic amount of a tertiary amine or a quaternary ammonium salt is introduced to facilitate the esterification reaction.
-
Reaction Conditions: The mixture is heated to a temperature range of 80-100°C and stirred for several hours until the reaction is complete, which can be monitored by measuring the acid value of the mixture.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the intermediate, bis(2,3-dihydroxypropyl) cyclohex-4-ene-1,2-dicarboxylate.
Step 2: Epoxidation of the Dihydroxy Intermediate
-
Reaction Setup: The intermediate from Step 1 is dissolved in a suitable solvent in a reaction flask equipped with a stirrer, thermometer, and a dropping funnel.
-
Addition of Epichlorohydrin and Base: An excess of epichlorohydrin is added to the mixture. Subsequently, a strong base, such as sodium hydroxide solution, is added dropwise while maintaining the reaction temperature below 40°C to avoid hydrolysis of the ester groups.
-
Phase Transfer Catalyst: A phase transfer catalyst (e.g., a quaternary ammonium salt) can be added to enhance the reaction rate between the aqueous base and the organic phase.
-
Reaction Conditions: The reaction is stirred for several hours at a controlled temperature. The progress of the reaction can be monitored by measuring the epoxy equivalent weight (EEW) of the organic phase.
-
Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water to remove salts and excess base, and then the solvent and excess epichlorohydrin are removed by vacuum distillation. The final product is a viscous liquid.
Curing Mechanisms and Protocols: From Liquid Resin to High-Performance Thermoset
The transformation of the liquid resin into a durable, cross-linked thermoset is achieved through a curing process with a suitable hardener. This resin can be effectively cured with either amines or anhydrides, offering versatility in tailoring the final properties of the material.[2]
Anhydride Curing: The Pathway to High Thermal Stability
Anhydride curing is a common choice for applications demanding high thermal stability and excellent electrical insulation properties.[7] Methylhexahydrophthalic anhydride (MHHPA) is a frequently used liquid anhydride hardener that offers good processability.[7]
The curing reaction with anhydrides is initiated by a species with an active hydrogen, typically a hydroxyl group, which can be present as an impurity or added as an accelerator (e.g., a tertiary amine).[7] The mechanism proceeds as follows:
-
Initiation: The initiator (e.g., a hydroxyl group) opens the anhydride ring to form a monoester with a free carboxylic acid group.
-
Propagation: The newly formed carboxylic acid group then reacts with an epoxy group on the resin, generating a new hydroxyl group. This hydroxyl group can then react with another anhydride molecule, continuing the polymerization chain.
-
Cross-linking: As the reaction progresses, a dense, three-dimensional network of ester linkages is formed.
Experimental Protocol: Anhydride Curing with MHHPA
-
Formulation: this compound (100 parts by weight) is preheated to approximately 60°C to reduce its viscosity.
-
Hardener and Accelerator Addition: Methylhexahydrophthalic anhydride (MHHPA) is added in a stoichiometric ratio based on the epoxy equivalent weight of the resin. A small amount of a tertiary amine accelerator (e.g., 1-2 parts by weight) is also added to the mixture.
-
Mixing: The components are thoroughly mixed until a homogeneous solution is obtained. The mixing should be done carefully to avoid entrapping air bubbles.
-
Degassing: The mixture is degassed under vacuum to remove any dissolved air, which could lead to voids in the cured material.
-
Curing Cycle: The degassed mixture is poured into a preheated mold and cured in an oven. A typical two-stage curing cycle is employed: an initial cure at a lower temperature (e.g., 100°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 140°C for 4 hours) to ensure complete cross-linking and optimal properties.[7]
Performance Characteristics and Applications: A Material of Choice for Demanding Environments
The cured thermoset based on this compound exhibits a range of desirable properties that make it suitable for various high-performance applications.
Key Performance Attributes:
-
Low-Temperature Performance: One of the standout features of this resin is its excellent performance at cryogenic temperatures. It demonstrates higher shear strength at temperatures as low as -196°C to -253°C compared to standard bisphenol A epoxy resins.[8]
-
Good Compatibility and Viscosity Reduction: It has good compatibility with other epoxy resins and can be used as a reactive diluent to reduce the viscosity of formulations, thereby improving processability and performance.[8]
-
High Thermal Stability: When cured with anhydrides, the resulting thermoset can achieve a high glass transition temperature (Tg), making it suitable for applications requiring good heat resistance.[9]
-
Excellent Electrical Insulation: The cycloaliphatic structure contributes to superior electrical insulating properties, including high dielectric strength and low dielectric loss, particularly at elevated temperatures.[7][9]
Primary Applications:
The combination of these properties makes this resin a valuable material in several key industrial sectors:
-
Adhesives: Its strong adhesion and toughness make it suitable for high-performance adhesives, including those that cure rapidly at room temperature.[5]
-
Electrical Insulation: It is widely used as a casting and potting material for electrical and electronic components, providing excellent insulation and protection from environmental factors.
-
Composites: Its low viscosity and good compatibility with reinforcing fibers make it an excellent matrix resin for advanced composite materials.
Relevance for Drug Development and Biomedical Applications: An Emerging Frontier
While the primary applications of this compound are in the materials science domain, its properties offer intriguing possibilities for the biomedical field, particularly in the development of medical devices and drug delivery systems.
Biocompatibility and Safety Considerations:
The toxicological profile of glycidyl esters is a critical consideration for any biomedical application. While this specific compound has not been extensively studied for its biocompatibility, it is essential to consider that epoxy compounds can be skin and eye irritants. For any in-vivo applications, rigorous biocompatibility testing according to ISO 10993 standards would be required.
Potential Biomedical Applications:
-
Medical Device Coatings and Adhesives: The excellent adhesion and durability of this resin could be leveraged for coatings on medical instruments or as a component in medical-grade adhesives, provided its biocompatibility is established.
-
Biomaterial Composites: Its use as a matrix for composites with biocompatible reinforcing fibers (e.g., hydroxyapatite or bioglass) could be explored for orthopedic applications, such as in bone scaffolds or dental implants.
-
Drug Delivery Systems: While not a conventional drug carrier itself, the polymer matrix formed from this resin could potentially be used to encapsulate and control the release of therapeutic agents. Research into cycloaliphatic poly(ester anhydride)s has shown their potential for controlled drug delivery through surface erosion mechanisms.[10]
It is important to note that the application of this specific epoxy resin in drug delivery is still an area of active research and development.
Analytical Characterization: Ensuring Quality and Consistency
For researchers and quality control professionals, analytical techniques are crucial for verifying the identity and purity of the resin and for studying the curing process.
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule and for monitoring the curing reaction. The uncured resin will show characteristic peaks for the epoxy group (oxirane ring), typically around 915 cm⁻¹ and 830-750 cm⁻¹.[11] The ester carbonyl group will exhibit a strong absorption band around 1730 cm⁻¹. During curing with an anhydride, the disappearance of the epoxy and anhydride peaks and the appearance of hydroxyl and ether linkages can be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the resin. The ¹H NMR spectrum provides information on the different types of protons and their chemical environment. A reference ¹H NMR spectrum for this compound is available from chemical suppliers.
Conclusion: A High-Performance Building Block for Innovation
This compound stands out as a versatile and high-performing cycloaliphatic epoxy resin. Its unique combination of low viscosity, excellent low-temperature strength, high thermal stability, and superior electrical properties makes it a material of choice for demanding applications in adhesives, coatings, and advanced composites. While its direct role in drug formulation is still exploratory, its potential in biomedical materials and devices presents an exciting avenue for future research. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for scientists and engineers to harness its potential in their respective fields.
References
- 1. This compound (S-182) (CY183) [hnxinjing.com]
- 2. haihangchem.com [haihangchem.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cas 21544-03-6 Tetrahydrophthalic Acid Diglycidyl Ester Wholesale | Tetra [tetrawill.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 9. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 10. Synthesis, degradation, and drug delivery of cycloaliphatic poly(ester anhydride)s - East China Normal University [pure.ecnu.edu.cn:443]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Abstract: This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a cycloaliphatic diepoxide of significant interest in materials science. The synthesis is presented as a robust two-step process, beginning with the formation of a diester intermediate followed by a highly selective epoxidation. This document is intended for researchers and professionals in chemistry and materials science, offering detailed mechanistic insights, step-by-step experimental procedures, and critical safety considerations to ensure a reproducible and safe laboratory operation.
Introduction
This compound is a specialized diepoxide monomer notable for its unique combination of a cycloaliphatic core and two terminal glycidyl ether groups.[1][2] This structure imparts valuable properties to cured epoxy resins, such as high thermal stability, excellent weatherability, and low viscosity.[3] The molecule's applications span advanced composites, adhesives, and coatings where performance under demanding conditions is critical. This guide details a reliable and well-established synthetic route, providing the necessary scientific context for its successful implementation.
Overall Synthetic Strategy
The synthesis of the target molecule is efficiently achieved through a two-step reaction sequence. This strategy is predicated on first establishing the core ester framework, followed by the selective oxidation of the terminal alkene functionalities.
-
Step 1: Diesterification. The process begins with the reaction of cis-4-cyclohexene-1,2-dicarboxylic anhydride (commonly known as tetrahydrophthalic anhydride) with allyl alcohol. This reaction opens the anhydride ring and forms the key intermediate, diallyl cyclohex-4-ene-1,2-dicarboxylate.
-
Step 2: Diepoxidation. The terminal allyl groups of the diester intermediate are then oxidized to form the desired epoxide rings. This is accomplished using a peroxy acid in a classic epoxidation reaction.[4]
Caption: High-level overview of the two-step synthesis route.
Step 1: Synthesis of Diallyl cyclohex-4-ene-1,2-dicarboxylate
This initial step involves the formation of a diester from a cyclic anhydride and an alcohol. The use of an acid catalyst is crucial for achieving an efficient reaction rate.[5]
Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The alcohol (allyl alcohol) acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. In the presence of an acid catalyst, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[5] The reaction first opens the ring to form a monoester with a carboxylic acid, which then undergoes a second, intramolecularly-catalyzed or externally-catalyzed esterification (Fischer esterification) with another molecule of allyl alcohol to yield the final diester.[5][7]
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-4-cyclohexene-1,2-dicarboxylic anhydride and allyl alcohol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux, typically in an inert solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting anhydride is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude diester.
-
Purify the product by vacuum distillation if necessary.
Reagents and Conditions
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Concentration |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | 1.0 | 1.0 | - |
| Allyl Alcohol | 58.08 | 2.2 | 2.2 | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.02 | 0.02 | Catalytic |
| Toluene | - | - | - | ~0.5 M |
| Reaction Temperature: | Reflux (~110 °C) | |||
| Reaction Time: | 4-8 hours (monitor by TLC) |
Step 2: Epoxidation to Final Product
This step transforms the alkene functionalities of the intermediate diester into epoxide rings. The Prilezhaev reaction is the method of choice for this transformation, offering high yields and stereospecificity.[4]
Principle and Mechanism
The Prilezhaev reaction is the epoxidation of an alkene using a peroxy acid.[9][10][11] meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent due to its commercial availability, relative stability, and good solubility in organic solvents.[12][13]
The reaction proceeds through a concerted, single-step mechanism often referred to as the "butterfly mechanism".[4] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene. This process occurs via a cyclic transition state that preserves the stereochemistry of the starting alkene.[9][12] The byproduct of the reaction is the corresponding carboxylic acid, in this case, meta-chlorobenzoic acid.
Caption: The concerted "butterfly" mechanism of the Prilezhaev epoxidation.
Experimental Protocol
-
Dissolve the diallyl cyclohex-4-ene-1,2-dicarboxylate intermediate in a suitable chlorinated solvent, such as dichloromethane (DCM), in a flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath to 0 °C.
-
Separately, dissolve m-CPBA (typically ~77% purity) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the diester, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting diester is consumed.
-
Upon completion, cool the mixture again and filter to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove the acidic byproduct), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Reagents and Conditions
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Concentration |
| Diallyl cyclohex-4-ene-1,2-dicarboxylate | 250.29 | 1.0 | 1.0 | ~0.5 M in DCM |
| m-CPBA (~77%) | 172.57 (pure) | 2.2 | 2.2 | ~0.5 M in DCM |
| Dichloromethane (DCM) | - | - | - | Solvent |
| Reaction Temperature: | 0 °C to Room Temperature | |||
| Reaction Time: | 2-6 hours (monitor by TLC) |
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₆[1] |
| Molecular Weight | 282.29 g/mol [1][14] |
| Appearance | Colorless to light yellow liquid[2][15] |
| Epoxy Equivalent Weight | 150-180 g/mol [15] |
| Viscosity (25 °C) | 500-1000 mPa·s[15] |
| ¹H NMR | Expect disappearance of allyl proton signals (~5-6 ppm) and appearance of characteristic epoxide proton signals (~2.6-3.2 ppm). |
| IR Spectroscopy | Expect disappearance of the C=C stretch (~1645 cm⁻¹) and appearance of the C-O-C epoxide ring stretch (~850-950 cm⁻¹ and ~1250 cm⁻¹). |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Allyl Alcohol: Highly flammable and toxic. Avoid inhalation and skin contact.
-
p-Toluenesulfonic acid: Corrosive. Handle with care to avoid skin and eye burns.
-
meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive and potentially explosive, especially in pure form.[13][16] It is typically supplied with water for stabilization.[13] Avoid contact with combustible materials.[16] Store refrigerated (2-8 °C).[16] Quench excess m-CPBA carefully with a reducing agent like sodium sulfite.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation.
-
Epoxides: Epoxides are reactive molecules and should be treated as potential mutagens and skin sensitizers. Avoid direct contact.
In case of a spill, especially involving m-CPBA, evacuate the area. For small spills, absorb with an inert material like vermiculite or sand, and for large spills, contact environmental health and safety personnel.[16]
Conclusion
The two-step synthesis route described herein provides a reliable and efficient method for producing high-purity this compound. The key to success lies in the careful control of reaction conditions, particularly temperature during the exothermic epoxidation step, and thorough purification to remove byproducts and unreacted reagents. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can confidently synthesize this valuable monomer for advanced material applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 4. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. grokipedia.com [grokipedia.com]
- 10. fiveable.me [fiveable.me]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 14. chembk.com [chembk.com]
- 15. This compound (S-182) (CY183) [hnxinjing.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
An In-Depth Technical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Structure, Synthesis, and Application
Introduction
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a prominent member of the cycloaliphatic epoxy resin family, is a diepoxide monomer prized for its unique combination of properties that make it a critical component in advanced polymer formulations. Its molecular architecture, featuring a cycloaliphatic backbone and two reactive epoxy groups, imparts exceptional thermal stability, excellent weather and UV resistance, and superior electrical insulating properties to cured materials. These attributes make it an invaluable resin for demanding applications in the aerospace, electronics, and high-performance adhesives sectors.[1] This guide provides a comprehensive overview of its molecular structure and weight, a detailed protocol for its synthesis with an emphasis on the rationale behind the experimental choices, and a practical guide to its application in a representative high-performance adhesive formulation.
Molecular Structure and Properties
The key to the performance of this compound lies in its molecular structure. The central cyclohexene ring provides a rigid and thermally stable core, while the two glycidyl ether functionalities serve as reactive sites for cross-linking with various curing agents.
Visualization of the Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₈O₆ | [2][3][4][5] |
| Molecular Weight | 282.29 g/mol | [2][3][4][5] |
| CAS Number | 21544-03-6 | [2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [3][6] |
| Boiling Point | 200-202 °C @ 5 Torr | |
| Density | ~1.15 g/cm³ | |
| Viscosity @ 25°C | 500 - 1000 mPa·s | [6] |
| Epoxy Equivalent Weight | 150 - 180 g/eq | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the Diels-Alder reaction to form the cyclohexene backbone, followed by epoxidation of the allyl groups. A common and efficient method involves the reaction of tetrahydrophthalic anhydride with glycidol.
Reaction Pathway
References
- 1. Curing Methods of Cycloaliphatic Epoxy Resins | TetraWill Technical Guide [tetrawill.com]
- 2. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. This compound, CasNo.21544-03-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 5. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 6. This compound (S-182) (CY183) [hnxinjing.com]
A Predictive Spectroscopic and Analytical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Abstract: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS 21544-03-6) is a diepoxide monomer with significant potential in the formulation of advanced polymers, adhesives, and composite materials.[1][2] Its unique structure, combining a flexible cyclohexene core with two reactive epoxy functionalities, imparts valuable properties such as strong adhesion and excellent thermal resistance.[1] Structural verification and purity assessment are paramount for its effective application. This guide presents a comprehensive, predictive analysis of the key spectroscopic data points for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). As experimental spectra are not widely published, this document serves as an expert-level reference, detailing the theoretical underpinnings of expected spectral features and providing robust, field-proven protocols for empirical data acquisition.
Molecular Structure and Functional Group Analysis
A thorough spectroscopic analysis begins with a deconstruction of the molecular architecture. The title compound, with a molecular formula of C₁₄H₁₈O₆ and a molecular weight of 282.29 g/mol , comprises several key functional groups that will dictate its spectroscopic signature.[3][4]
-
Cyclohexene Ring: A six-membered aliphatic ring containing one C=C double bond. This imparts conformational flexibility and specific signals in the alkene region of NMR and IR spectra.
-
Alkene (C=C): The double bond within the ring is a site of unsaturation that gives rise to characteristic stretching and bending vibrations in IR and distinct vinylic proton and carbon signals in NMR.
-
Diester (R-COO-R'): Two carboxylate groups link the cyclohexene core to the epoxypropyl side chains. The carbonyl (C=O) bond is a powerful chromophore in IR spectroscopy.
-
Epoxide (Oxirane): Two terminal three-membered ether rings. These strained rings have unique vibrational modes and produce characteristic chemical shifts for their associated protons and carbons.
Below is the molecular structure with key proton environments labeled for subsequent NMR discussion.
References
Navigating the Safety Profile of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: A Technical Guide for Researchers
An in-depth examination of the health and safety considerations for the handling, storage, and disposal of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, tailored for professionals in scientific research and drug development.
Introduction
This compound (CAS No. 21544-03-6) is a diepoxide compound utilized in various industrial and research applications, primarily as a monomer or crosslinking agent in the formulation of epoxy resins. Its utility is derived from the reactive epoxy groups that can undergo ring-opening polymerization with a variety of curing agents. While its chemical properties make it valuable, a thorough understanding of its health and safety profile is paramount for its responsible use in a laboratory setting. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols associated with this compound, drawing from available safety data and regulatory information.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is the awareness of its physical characteristics. This compound is typically encountered as a colorless to light yellow, viscous liquid.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₆ | [3] |
| Molecular Weight | 282.29 g/mol | [3] |
| CAS Number | 21544-03-6 | [3] |
| EC Number | 244-435-6 | [4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 200-202 °C at 5 Torr | [2] |
| Density | ~1.22 g/cm³ at 25 °C | |
| Flash Point | 113 °C (closed cup) | |
| Water Solubility | Insoluble | [5] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its effects on the skin and eyes.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation. [6]
-
H317: May cause an allergic skin reaction. [6]
-
H319: Causes serious eye irritation. [6]
Experimental Workflow for Safe Handling
The following workflow outlines the essential steps for the safe handling of this compound in a research environment. The causality behind each step is explained to foster a deeper understanding of the safety protocols.
Detailed Protocols and Procedures
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This is essential to prevent the inhalation of any potential vapors or aerosols, particularly when the substance is heated or agitated. The face velocity of the fume hood should be verified to be within the institution's accepted range (typically 80-120 feet per minute).
Personal Protective Equipment (PPE)
Given the known skin and eye hazards, appropriate PPE is mandatory.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Containment: If safe to do so, contain the spill using absorbent materials such as vermiculite, sand, or a commercial chemical absorbent.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), ensuring all cleaning materials are also disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation or a rash develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Disposal: Dispose of this chemical and its containers in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not dispose of it in the sanitary sewer system.
Toxicological and Ecotoxicological Information
As previously mentioned, a comprehensive toxicological profile for this compound is not publicly available. The known toxicological effects are summarized below.
| Endpoint | Result | Source |
| Acute Oral Toxicity | No data available | [7][8] |
| Acute Dermal Toxicity | No data available | [7][8] |
| Acute Inhalation Toxicity | No data available | [7][8] |
| Skin Corrosion/Irritation | Causes skin irritation | [6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [6] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction | [6] |
| Germ Cell Mutagenicity | No data available | [7][8] |
| Carcinogenicity | No data available | [7][8] |
| Reproductive Toxicity | No data available | [7][8] |
| STOT-Single Exposure | May cause respiratory irritation (for a similar compound) | [7] |
| STOT-Repeated Exposure | No data available | [7] |
| Aspiration Hazard | No data available | [7] |
Ecotoxicity:
Conclusion
This compound is a valuable chemical for various research and industrial applications. However, its known hazards, specifically skin and eye irritation and skin sensitization, necessitate strict adherence to safety protocols. The significant gaps in the toxicological and ecotoxicological data underscore the importance of a conservative and cautious approach to its handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- 1. This compound (S-182) (CY183) [hnxinjing.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester | C14H20O6 | CID 21660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | C14H18O6 | CID 89513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tetrawill.com [tetrawill.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. gloves.com [gloves.com]
- 10. ehs.yale.edu [ehs.yale.edu]
Alternative names for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (e.g., S-182, CY183)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of advanced polymer chemistry, certain molecules stand out for their versatility and unique combination of properties. Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is one such compound. Possessing a cycloaliphatic core and two reactive epoxy groups, it serves as a critical building block in the formulation of high-performance polymers. This guide, intended for the discerning scientific professional, moves beyond a simple recitation of properties. It delves into the nomenclature, synthesis, reaction mechanisms, and practical applications of this diepoxide, with a particular focus on its relevance in research and development, including the biomedical field. As Senior Application Scientists, our goal is to provide not just the "what," but the "why"—elucidating the causal relationships that govern its behavior and utility.
Chemical Identity and Nomenclature: A Compound of Many Names
Clarity in scientific communication begins with precise identification. This compound is known in the literature and commercial spheres by a variety of names, which can be a source of confusion. Understanding these alternatives is crucial for comprehensive literature searches and material sourcing.
The compound is systematically named bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate according to IUPAC conventions.[1][2] However, it is frequently referred to by several other synonyms and trade names.
Common Synonyms and Identifiers:
| Name/Identifier | Type | Reference |
| CAS Number: 21544-03-6 | Registry Number | [3][4] |
| EINECS Number: 244-435-6 | European Inventory | [3][4] |
| S-182 | Trade Name/Identifier | [3][5][6] |
| CY183 | Trade Name/Identifier | [3] |
| 4-Cyclohexene-1,2-dicarboxylic acid, bis(oxiranylmethyl) ester | Synonym | [2][3] |
| Tetrahydrophthalic acid diglycidyl ester | Synonym | [3][4] |
| 1,2,3,6-Tetrahydrophthalic acid diglycidyl ester | Synonym | [3] |
| Diglycidyl tetrahydrophthalate | Synonym | [2] |
The designations S-182 and CY183 are commonly used in industrial contexts and can be helpful keywords when searching for commercial-grade products or application-specific literature.[3][5]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application.
Key Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈O₆ | [3][7] |
| Molecular Weight | 282.29 g/mol | [3][7] |
| Appearance | Colorless to light yellow transparent liquid | [4][5] |
| Density | ~1.15 - 1.25 g/cm³ | [7] |
| Boiling Point | 200-202 °C at 5 Torr | [2][7] |
| Viscosity (at 25°C) | 500-1000 mPa·s | [5] |
| Epoxy Equivalent Weight | 150-180 g/mol | [5] |
| Flash Point | 184.2 °C | [7] |
The relatively low viscosity of this resin is a significant advantage in many applications, as it facilitates easier processing and better impregnation of complex geometries without the need for volatile solvents.[6]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the monomer.
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include those from the vinyl protons of the cyclohexene ring, the protons of the epoxy groups, and the methylene protons of the glycidyl ether linkages.[1]
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups. The spectrum will be characterized by:
-
C=O stretching of the ester groups.
-
C-O-C stretching of the ester and ether linkages.
-
Characteristic vibrations of the epoxy ring (oxirane) , typically seen around 915 cm⁻¹ and 3050 cm⁻¹.[8] The disappearance of these epoxy-related bands is a primary method for monitoring the progress of curing reactions.
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process. This approach leverages well-established and high-yielding chemical transformations.
Step 1: Synthesis of Tetrahydrophthalic Anhydride
The first step involves the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and maleic anhydride. This reaction is highly efficient and forms the six-membered ring of the cyclohexene core.
Step 2: Glycidyl Ester Formation
The resulting tetrahydrophthalic anhydride is then reacted with an excess of a glycidylating agent, most commonly epichlorohydrin or glycidol, in the presence of a catalyst. This reaction proceeds via the opening of the anhydride ring followed by esterification to attach the two glycidyl ether side chains.
Curing Mechanisms and Polymer Network Formation
The utility of this molecule lies in its ability to polymerize into a rigid, cross-linked thermoset material. The most common and effective method for curing this type of cycloaliphatic epoxy resin is through the use of anhydride hardeners.
Anhydride Curing: A Chain of Reactions
The curing process with an anhydride, such as methylhexahydrophthalic anhydride (MHHPA), is not a single reaction but a sequence of events, typically initiated by a catalyst like a tertiary amine or an imidazole.
-
Initiation: The reaction is often initiated by a hydroxyl-containing species (which can be present as an impurity or added as an accelerator). The hydroxyl group attacks the anhydride, opening the ring to form a monoester with a free carboxylic acid group.
-
Propagation: The newly formed carboxylic acid then reacts with an epoxy group in a ring-opening reaction. This step creates a new ester linkage and, crucially, regenerates a hydroxyl group.
-
Cross-linking: This new hydroxyl group can then react with another anhydride molecule, continuing the cycle and building a highly cross-linked polyester network.
This mechanism results in a polymer with high thermal stability and excellent chemical resistance, making it suitable for demanding applications.
Applications in Research and Development
The unique properties of this compound make it a valuable tool for materials scientists and drug development professionals. Its cycloaliphatic structure imparts excellent UV stability and weather resistance compared to traditional bisphenol-A based epoxies, making it ideal for coatings and adhesives exposed to harsh environmental conditions.[9][10]
Focus: Biomedical and Drug Development Applications
While traditionally used in industrial applications, the properties of polymers derived from this monomer are increasingly relevant to the biomedical field. The ability to be cured by ultraviolet (UV) light opens up applications in the manufacturing of medical devices where thermal curing is not feasible.[11]
Potential Applications:
-
Biocompatible Coatings: The excellent adhesion and chemical resistance make it a candidate for creating protective, biocompatible coatings on medical implants and surgical tools.
-
Medical Device Assembly: UV-curable adhesives based on this chemistry can be used for the rapid and precise bonding of components in devices like catheters, syringes, and hearing aids.[12]
-
Microfluidics and Lab-on-a-Chip: The low viscosity and rapid curing properties are advantageous for fabricating complex microfluidic devices used in diagnostics and drug screening.
-
Encapsulation of Biologics: The potential for low-temperature curing (via UV) and the inert nature of the resulting polymer could be explored for the encapsulation and stabilization of sensitive biological molecules.
Experimental Protocols
To bridge theory and practice, this section provides detailed, exemplary protocols. These are intended as a starting point and should be optimized for specific experimental contexts.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis via the esterification of tetrahydrophthalic acid with glycidol.
Materials:
-
cis-1,2,3,6-Tetrahydrophthalic acid
-
Glycidol
-
Toluene
-
Catalyst (e.g., a suitable acid or base catalyst)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charge the flask with cis-1,2,3,6-tetrahydrophthalic acid, a molar excess of glycidol, and toluene as an azeotropic solvent.
-
Add the catalyst to the mixture.
-
Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene and excess glycidol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified if necessary, for example, by column chromatography.
Causality: The use of a Dean-Stark trap is critical to drive the esterification equilibrium towards the product side by continuously removing water. Toluene acts as a carrier to facilitate this removal.
Protocol 2: UV-Curing for a Biomedical Coating Application
This protocol outlines the steps for creating a cross-linked polymer film suitable for coating applications, leveraging UV-curing technology.
Materials:
-
This compound
-
Cationic photoinitiator (e.g., a triarylsulfonium salt)
-
UV curing chamber with a suitable wavelength lamp (e.g., broad-spectrum mercury or LED)
-
Substrate for coating (e.g., glass slide, medical-grade plastic)
Procedure:
-
In a light-protected container, dissolve a small percentage (typically 1-4% by weight) of the cationic photoinitiator in the epoxy monomer. Mix until homogeneous.
-
Apply a thin, uniform film of the resin mixture onto the desired substrate using a suitable method (e.g., spin coating, draw-down bar).
-
Place the coated substrate inside the UV curing chamber.
-
Expose the film to UV radiation. The exposure time and intensity will depend on the specific photoinitiator, film thickness, and UV lamp characteristics. Curing can often be achieved in seconds to minutes.[13]
-
After UV exposure, the film should be a hard, tack-free solid. A post-cure bake at a moderate temperature (e.g., 80-120°C) can sometimes be used to enhance the final properties.
Causality: The cationic photoinitiator absorbs UV light, generating a strong acid. This acid initiates the ring-opening polymerization of the epoxy groups in a chain reaction, leading to rapid network formation.[13] This process is advantageous for heat-sensitive substrates common in medical devices.
Protocol 3: Biocompatibility Assessment
For any material intended for biomedical use, biocompatibility testing is mandatory. This is a complex, multi-stage process governed by standards such as ISO 10993.
Initial Screening (In Vitro Cytotoxicity - ISO 10993-5):
-
Prepare extracts of the cured polymer according to ISO 10993-12 standards (e.g., using MEM culture medium at 37°C for 24 hours).
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in multi-well plates.
-
Replace the standard culture medium with the prepared extracts.
-
Incubate the cells for a defined period.
-
Assess cell viability using a quantitative assay (e.g., MTT assay) and qualitative morphological evaluation by microscopy. A significant reduction in cell viability or adverse morphological changes compared to controls indicates cytotoxic potential.[14]
Further Testing: If the material passes initial screening, further tests as outlined in ISO 10993-1, such as sensitization (ISO 10993-10) and irritation (ISO 10993-23), would be required based on the intended application and contact duration.[15]
Safety and Handling
This compound is an irritant and a potential sensitizer. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Work should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound, with its array of names and versatile chemistry, represents a key component in the toolkit of the modern materials scientist. Its unique combination of a weather-resistant cycloaliphatic core and dual epoxy functionality allows for the creation of robust, high-performance polymers. The transition from traditional industrial applications to the nuanced requirements of the biomedical and drug development fields highlights its adaptability. By understanding the fundamental principles of its synthesis, curing mechanisms, and characterization, researchers can effectively harness its properties to innovate and develop the next generation of advanced materials.
References
- 1. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | C14H18O6 | CID 89513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound | polymer-books [polymer-books.com]
- 6. haihangchem.com [haihangchem.com]
- 7. chembk.com [chembk.com]
- 8. 5493-45-8|Bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 12. threebond.com [threebond.com]
- 13. toagoseiamerica.com [toagoseiamerica.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. healthtech.decos.com [healthtech.decos.com]
Thermal Stability and Degradation Profile of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: A Technical Guide
Foreword: Understanding the Thermal Behavior of a Key Cycloaliphatic Diepoxide
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a prominent member of the cycloaliphatic diepoxide family, holds significant promise in the formulation of advanced materials where thermal resilience is paramount. Its unique structure, combining a cycloaliphatic backbone with flexible glycidyl ether linkages, suggests a nuanced thermal degradation profile. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the thermal stability and degradation mechanisms of this versatile compound. By elucidating the causality behind experimental choices and grounding our understanding in established scientific principles, we aim to provide a self-validating framework for the thermal characterization of this and similar epoxy systems.
Introduction to this compound
This compound (CAS 21544-03-6) is a cycloaliphatic epoxy resin characterized by its low viscosity and excellent compatibility with various curing agents.[1][2] Its molecular structure, featuring two epoxy groups attached to a cyclohexene dicarboxylate core, imparts a favorable combination of rigidity from the cycloaliphatic ring and reactivity from the epoxy functionalities.[3][4][5] These attributes make it a valuable component in applications demanding high performance, such as advanced composites, adhesives, and coatings, particularly where thermal stability and optical clarity are critical.[6] Cycloaliphatic epoxy resins, in general, are noted for their superior resistance to UV degradation and higher thermal stability compared to their bisphenol A-based counterparts.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21544-03-6 | [3] |
| Molecular Formula | C₁₄H₁₈O₆ | [3] |
| Molecular Weight | 282.29 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Epoxy Equivalent Weight | 150-180 g/mol | [1] |
| Viscosity at 25°C | 500-1000 mPa·s | [1] |
| Boiling Point | 200-202 °C at 5 Torr | [9] |
| Flash Point | 184.2 °C | [9] |
Assessing Thermal Stability: A Multi-faceted Approach
A comprehensive understanding of a material's thermal stability necessitates a combination of analytical techniques. For this compound, a triad of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) provides a holistic view of its behavior under thermal stress.
Thermogravimetric Analysis (TGA): The Onset of Decomposition
TGA is the cornerstone for determining the overall thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere. For a cycloaliphatic epoxy resin like the one , TGA reveals the temperatures at which significant degradation events occur.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the cured this compound sample into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 700 °C at a constant heating rate of 10 °C/min.[4]
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the residual weight at the end of the experiment.
Table 2: Expected TGA Data for Cured this compound (Illustrative)
| Parameter | Expected Value (Nitrogen) | Expected Value (Air) |
| Tonset (5% weight loss) | 300 - 350 °C | 280 - 330 °C |
| Tmax | 350 - 400 °C | 330 - 380 °C |
| Residual Weight at 700 °C | 5 - 15% | < 5% |
Note: These are expected values based on the thermal behavior of similar cycloaliphatic epoxy resins. Actual experimental data is required for precise determination.
Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions
DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information about thermal transitions such as the glass transition temperature (Tg) and curing exotherms. The Tg is a crucial parameter, as it defines the upper service temperature of the cured material.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Seal 5-10 mg of the cured epoxy sample in an aluminum DSC pan.
-
Temperature Program:
-
First Scan: Heat from ambient to 250 °C at 10 °C/min to erase the thermal history.
-
Cooling: Cool down to ambient at 10 °C/min.
-
Second Scan: Reheat from ambient to 250 °C at 10 °C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan, observed as a step change in the heat flow curve.
Table 3: Expected DSC Data for Cured this compound (Illustrative)
| Parameter | Expected Value |
| Glass Transition Temperature (Tg) | 120 - 180 °C |
Note: The Tg is highly dependent on the curing agent and curing cycle used. The provided range is an estimation for a typical anhydride-cured system.
Unraveling the Degradation Profile: Mechanisms and Products
The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction pathways. Based on its chemical structure, the degradation is likely initiated at the ester and ether linkages, which are generally the most thermally labile points in such molecules.
Proposed Degradation Pathways
The presence of both ester and glycidyl ether groups suggests two primary initial degradation routes:
-
Ester Pyrolysis: The ester groups are susceptible to thermal cleavage, potentially through a β-elimination reaction, leading to the formation of a carboxylic acid and an unsaturated species.
-
Epoxide Ring Opening and Ether Cleavage: At elevated temperatures, the epoxy rings can undergo homolytic cleavage to form radical species. Subsequent reactions, including chain scission of the ether linkages, can lead to the formation of a variety of smaller, volatile fragments.[10] The degradation of glycidyl esters can proceed through a ring-opening reaction of the epoxide group, followed by hydrolysis to form glycerol and fatty acids.[10][11]
The cyclohexene ring itself is relatively stable but can undergo dehydrogenation or fragmentation at higher temperatures.
Caption: Proposed degradation pathways for the title compound.
Identification of Degradation Products: The Role of Py-GC-MS
Pyrolysis-Gas Chromatography-Mass Spectrometry is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition. By subjecting a small sample to rapid heating in an inert atmosphere and analyzing the resulting fragments, a detailed "fingerprint" of the degradation process can be obtained.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: Place a small amount (approx. 100 µg) of the cured epoxy into a pyrolysis tube.
-
Pyrolysis: Heat the sample to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C, and 600 °C) to observe the evolution of degradation products as a function of temperature.
-
GC Separation: Separate the pyrolysis products on a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
MS Detection: Identify the separated compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST).
Table 4: Potential Degradation Products Identified by Py-GC-MS (Hypothetical)
| Retention Time (min) | Tentative Identification | Likely Origin |
| Low | Carbon Dioxide, Water | Decarboxylation, Dehydration |
| Low-Medium | Acrolein, Glycidol | Fragmentation of glycidyl ether |
| Medium | Tetrahydrophthalic Anhydride | Cleavage of ester linkages |
| Medium-High | Phenolic Compounds | Rearrangement and fragmentation |
| High | Substituted Cyclohexene Derivatives | Incomplete fragmentation |
Note: The actual product distribution will depend on the pyrolysis temperature and the specific curing system employed.
Concluding Remarks and Future Outlook
This technical guide has provided a comprehensive framework for understanding the thermal stability and degradation profile of this compound. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the principles outlined herein, derived from the broader understanding of cycloaliphatic and glycidyl ester chemistries, offer a robust starting point for any investigation.
The proposed experimental protocols for TGA, DSC, and Py-GC-MS provide a clear roadmap for researchers to generate the necessary data to fully characterize this material. A thorough understanding of its thermal behavior is not merely an academic exercise; it is a critical step in unlocking its full potential in demanding applications where reliability and longevity under thermal stress are non-negotiable. Future work should focus on generating this empirical data and exploring the influence of various curing agents on the thermal properties of the resulting thermosets.
References
- 1. This compound (S-182) (CY183) [hnxinjing.com]
- 2. This compound (S-182) (CY183) [ycxinjingchem.com]
- 3. This compound | 21544-03-6 [chemicalbook.com]
- 4. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Purity and available grades of commercial Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
An In-depth Technical Guide to the Purity and Commercial Grades of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS: 21544-03-6)
Introduction
This compound, identified by CAS number 21544-03-6, is a cycloaliphatic diepoxide resin.[1][2] It is also commonly known by synonyms such as Tetrahydrophthalic acid diglycidyl ester and Diglycidyl 4-Cyclohexene-1,2-dicarboxylate.[3][4][5] The molecule features a central cyclohexene dicarboxylate core functionalized with two glycidyl ether groups, which contain reactive epoxy (oxirane) rings. This structure imparts a unique combination of properties, including good compatibility with other epoxy resins and strong performance at ultra-low temperatures.[4]
For researchers and professionals in drug development and advanced materials science, this compound serves as a critical building block or additive in high-performance formulations. Its applications span from specialized adhesives and coatings to advanced composite materials and electrical insulation.[6][7] Understanding the purity, available commercial grades, and key analytical parameters is paramount for ensuring the reliability, reproducibility, and safety of the final application. This guide provides a detailed overview of these critical aspects from the perspective of a senior application scientist.
Commercial Grades and Key Specifications
This compound is typically supplied as a technical-grade material, which exists as a colorless to light yellow transparent liquid.[3][8][9] While a specific "pharmaceutical grade" is not commonly marketed, high-purity grades are available for demanding applications. The quality and consistency of the resin are defined by a set of key specifications that directly influence its reactivity, processing characteristics, and the properties of the cured material.
The causality behind these specifications is crucial for formulation design. For instance, the Epoxy Equivalent Weight (EEW) is not merely a purity metric; it is a fundamental stoichiometric value required to calculate the precise amount of curing agent needed to achieve optimal cross-linking and, consequently, the desired mechanical and thermal properties of the final polymer. Similarly, viscosity dictates the choice of processing methods, such as casting, coating, or infusion.
Table 1: Typical Commercial Specifications
The following table summarizes the common specification ranges for commercially available this compound.
| Parameter | Typical Value/Range | Significance in Application |
| Appearance | Colorless to Light Yellow Liquid | A visual indicator of purity and potential degradation. Darker colors may suggest impurities or oxidation.[8][9] |
| Purity | ≥ 99% (isomers mixture) | Indicates the mass fraction of the target molecule. Higher purity leads to more predictable reaction kinetics and final properties.[5][10][11] |
| Epoxy Equivalent Weight (EEW) | 150 - 180 g/eq | Defines the mass of resin containing one mole of epoxy groups. It is critical for calculating stoichiometric ratios with curing agents.[5][8][9] |
| Viscosity @ 25°C | 500 - 1000 mPa·s | Affects handling, mixing, and application methods. Lower viscosity aids in wetting surfaces and removing entrapped air.[8][9] |
| Color (APHA) | ≤ 100 | A quantitative measure of yellowness, important for applications where optical clarity is required.[8][9] |
| Water Content | ≤ 0.10% | Water can react with epoxy groups under certain conditions or interfere with curing agents, affecting the polymer network and performance.[8][9] |
Common Impurities and Their Scientific Impact
The performance of the resin can be significantly affected by the presence of impurities originating from the synthesis process or degradation. For scientists and researchers, understanding these impurities is key to troubleshooting and ensuring experimental reproducibility.
-
Ionic Impurities : Residual ions, particularly chlorides from the common epoxidation route involving epichlorohydrin, can be detrimental. In electronic applications, ionic impurities increase electrical conductivity and can lead to corrosion of wiring and insulation failure.[12]
-
Hydrolyzable Impurities : The ester linkages in the molecule can be susceptible to hydrolysis, especially in the presence of acid or base and water, leading to the formation of carboxylic acids and glycols. This degradation pathway reduces the epoxy content and can alter the curing process.
-
Oligomers : Side reactions during synthesis can lead to the formation of higher molecular weight oligomers. These species can increase the viscosity and broaden the molecular weight distribution, affecting the mechanical properties of the cured product.
-
Isomers : The product is typically a mixture of isomers, which is noted in supplier specifications.[5] While often not considered an impurity in the traditional sense, variations in the isomer ratio between batches can lead to slight differences in reactivity and physical properties.
Analytical Methodologies for Quality Assessment
A robust quality control framework is essential for validating the suitability of this compound for a given application. The determination of epoxy content is the most critical analysis.
Core Principle: Determination of Epoxy Content (Epoxy Equivalent Weight)
The most widely accepted method for quantifying the epoxy content is based on the ring-opening reaction of the oxirane group by a hydrogen halide, typically hydrogen bromide (HBr).[13] In this reaction, a known excess of HBr is added to the sample. The unreacted HBr is then back-titrated with a standardized solution of a base, such as sodium hydroxide or a perchloric acid solution in acetic acid. The difference between the initial amount of HBr and the amount that remained gives the quantity of HBr consumed by the epoxy groups, which directly correlates to the epoxy content. This method is enshrined in standards such as ASTM D1652.[13]
Experimental Protocol: Titrimetric Determination of EEW
This protocol provides a self-validating system for accurately determining the Epoxy Equivalent Weight.
Objective: To determine the mass of resin in grams that contains one chemical equivalent of the epoxy group.
Materials & Reagents:
-
This compound sample
-
Chlorobenzene/Acetic Acid solvent mixture (2:1 v/v)
-
Tetraethylammonium bromide (TEAB) solution in acetic acid (0.1 N)
-
Perchloric acid (0.1 N) in glacial acetic acid, standardized
-
Crystal violet indicator solution
-
Analytical balance (± 0.1 mg)
-
Burette (50 mL, Class A)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.4-0.5 g of the resin sample into a 250 mL Erlenmeyer flask. Record the weight (W) to the nearest 0.1 mg.
-
Dissolution: Add 50 mL of the chlorobenzene/acetic acid solvent mixture to the flask and swirl gently to dissolve the sample completely.
-
Reagent Addition: Using a pipette, add exactly 25 mL of the 0.1 N TEAB solution to the flask. The TEAB provides a source of HBr in situ.
-
Reaction: Allow the flask to stand for 30 minutes at room temperature to ensure the complete reaction between the HBr and the epoxy groups.
-
Titration: Add 5-6 drops of the crystal violet indicator to the solution. Titrate the excess HBr with the standardized 0.1 N perchloric acid solution. The endpoint is reached when the color changes from violet to a stable blue-green. Record the volume of titrant used (V).
-
Blank Determination: Perform a blank titration by following steps 2-5 without adding the resin sample. Record the volume of titrant used for the blank (V_blank).
-
Calculation: The Epoxy Equivalent Weight (EEW) is calculated using the following formula: EEW (g/eq) = (W * 1000) / [(V_blank - V) * N] Where:
-
W = Weight of the sample in grams
-
V_blank = Volume of perchloric acid for the blank in mL
-
V = Volume of perchloric acid for the sample in mL
-
N = Normality of the perchloric acid solution in eq/L
-
Workflow for EEW Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the Epoxy Equivalent Weight.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 21544-03-6 [amp.chemicalbook.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 5. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | C14H18O6 | CID 89513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aecochemical.com [aecochemical.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound (S-182) (CY183) [hnxinjing.com]
- 9. This compound (S-182) (CY183) [xinjingchem.com]
- 10. This compound, CasNo.21544-03-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 11. This compound | 21544-03-6 [chemicalbook.com]
- 12. toray-research.co.jp [toray-research.co.jp]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Anhydride curing protocols for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate resins.
Application Notes & Protocols: Anhydride Curing of Cycloaliphatic Epoxy Resins
Prepared by: Senior Application Scientist, Advanced Polymer Systems
Introduction: The Value Proposition of Anhydride-Cured Cycloaliphatic Epoxies
For researchers and professionals in advanced materials, achieving superior performance characteristics such as high thermal stability, excellent electrical insulation, and long-term durability is paramount. Cycloaliphatic epoxy resins, when cured with anhydrides, offer a compelling solution for demanding applications ranging from high-voltage electrical components to aerospace composites and advanced adhesives.[1][2]
The specific resin under consideration, Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6), is a low-viscosity cycloaliphatic epoxy.[3][4][5][6] Unlike standard Bisphenol A (BPA) based epoxies, its structure lacks a benzene ring, which imparts exceptional UV resistance and weatherability.[7] Anhydride curing agents are preferred for these systems as they yield highly cross-linked networks with minimal shrinkage, high glass transition temperatures (Tg), and outstanding chemical resistance.[8][9] This guide provides a comprehensive framework for understanding the underlying chemistry and executing precise, repeatable curing protocols.
The Curing Mechanism: A Stepwise Polymerization Process
The curing of an epoxy resin with an anhydride hardener is not a direct reaction between the anhydride and the epoxy (oxirane) ring. It is a multi-step process that requires an initiator, typically a species with a hydroxyl (-OH) group.[10] These hydroxyl groups can be present as trace moisture, impurities on fillers, or on the epoxy resin backbone itself.[9][10] The reaction is significantly accelerated by the addition of a catalyst.[9][11]
The key stages of the catalyzed reaction are:
-
Initiation (Ring Opening): A catalyst, often a tertiary amine or imidazole, activates the reaction. In the presence of a hydroxyl-containing species (R-OH), the anhydride ring opens to form a monoester with a free carboxylic acid group.[11][12]
-
Propagation (Esterification): The newly formed carboxylic acid group then reacts with an epoxy group. This reaction opens the epoxy ring and forms a stable ester linkage, while simultaneously generating a new hydroxyl group.[11][12]
-
Cross-linking: This new hydroxyl group is now available to react with another anhydride molecule, continuing the cycle and building a dense, three-dimensional polymer network.[11]
A significant side reaction is the homopolymerization of the epoxy resin, where epoxy groups react with each other, catalyzed by acids or bases.[9][11] Careful control of stoichiometry and catalyst concentration is crucial to minimize this and achieve optimal properties.[11]
Figure 1: Anhydride-Epoxy Curing Mechanism.
Materials & Reagents: Selecting the Right Components
The final properties of the cured resin are highly dependent on the specific combination of resin, anhydride, and accelerator used.[11]
-
Epoxy Resin: this compound. A low-viscosity resin suitable for casting, potting, and infusion.[3][7]
-
Anhydride Curing Agents: These are the primary hardeners. The choice of anhydride affects viscosity, pot life, cure temperature, and the final Tg.[7][13] Common choices for cycloaliphatic epoxies include:
| Curing Agent | Common Name | Typical Form | Key Characteristics |
| Hexahydrophthalic Anhydride | HHPA | Low-melting solid | Good color stability, excellent electrical and mechanical properties.[14] |
| Methyl-Hexahydrophthalic Anhydride | MHHPA | Liquid | Low viscosity, easy handling, excellent thermal stability, widely used for cycloaliphatic resins.[7][13][15] |
| Nadic Methyl Anhydride | NMA | Liquid | High thermal resistance, high impact strength, long pot life, used in high-performance aerospace and military applications.[1][2][16][17] |
-
Accelerators (Catalysts): Used to increase the reaction rate and lower the cure temperature.[18] The level is typically 0.5-2.0 parts per hundred parts of resin (phr).
-
Tertiary Amines: Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) are common and effective.[11][19]
-
Imidazoles: 2-Ethyl-4-methyl imidazole (2E4MZ) or 1-Methylimidazole provide fast cures.[11][20]
-
Organometallic Salts: Can provide colorless cures.[11] The choice of catalyst can significantly influence the cure profile, from a gentle cure to a rapid "snap cure".[18][20]
-
Protocol Part 1: Stoichiometry & Formulation
Accurate calculation of the mix ratio is the most critical step for achieving desired thermoset properties. Anhydride concentrations are expressed in parts per hundred resin (phr) .
The Stoichiometric Calculation:
The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the hardener.
phr = (AEW / EEW) * Stoichiometric_Ratio * 100
-
EEW (Epoxy Equivalent Weight): The weight of resin in grams that contains one mole of epoxy groups. This is provided by the resin manufacturer.
-
AEW (Anhydride Equivalent Weight): The molecular weight of the anhydride divided by the number of anhydride groups per molecule (typically 1 for monoanhydrides).
-
Stoichiometric Ratio (A/E): The molar ratio of anhydride groups to epoxy groups. While a 1:1 ratio is theoretically ideal, an anhydride-to-epoxy ratio of 0.85 to 1.0 is often used in practice.[21] This is because of the competing epoxy homopolymerization side reaction.[9][11] The optimal ratio should be determined experimentally to maximize properties like Tg.[11]
Example Calculation:
-
Resin: EEW = 154 g/eq
-
Anhydride (MHHPA): MW = 168.2 g/mol , so AEW = 168.2 g/eq
-
Target Stoichiometric Ratio (A/E): 0.9
phr of MHHPA = (168.2 / 154) * 0.9 * 100 = 98.2
Thus, you would add 98.2 grams of MHHPA for every 100 grams of epoxy resin.
Protocol Part 2: Experimental Workflow - Preparation and Curing
Safety First: Always consult the Safety Data Sheet (SDS) for each chemical. Anhydrides are skin and eye irritants.[11] Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Figure 2: Step-by-Step Curing Protocol.
Step-by-Step Methodology:
-
Preparation: Gently pre-heat the epoxy resin and liquid anhydride (e.g., MHHPA, NMA) to 40-50°C to reduce viscosity for easier mixing. If using a solid anhydride like HHPA, it must be melted and held above its melting point (approx. 38°C).[14]
-
Weighing: Accurately weigh the epoxy resin and the calculated amount of anhydride into a clean, dry mixing vessel.
-
Initial Mixing: Mix the resin and anhydride thoroughly for 2-3 minutes until the mixture is uniform.
-
Accelerator Addition: Add the specified amount of accelerator (e.g., 1.0 phr of DMP-30) to the blend. It is recommended to add the accelerator to the resin/anhydride mix rather than directly to the anhydride to prevent discoloration.[11]
-
Final Mixing: Continue mixing for another 2-3 minutes, ensuring the accelerator is completely dispersed. Scrape the sides and bottom of the container to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber and apply a vacuum of ~29 inHg (inches of mercury) until bubbling subsides. This removes trapped air, which can cause voids in the final cured part.
-
Casting and Curing: Pour the degassed mixture into the desired mold (pre-treated with a mold release agent) and place it in a programmable oven for the cure cycle.
Protocol Part 3: Curing Schedules & Post-Curing
Anhydride systems require elevated temperatures for curing; they will not cure at room temperature.[10] A multi-stage cure schedule is highly recommended to manage the exothermic reaction, reduce internal stress, and achieve optimal cross-linking.[11][22]
-
Initial Cure (Gelation): A lower temperature stage (e.g., 90-120°C) allows the reaction to proceed slowly, forming a gelled solid.[11][23]
-
Post-Cure: A subsequent stage at a higher temperature (e.g., 150-200°C) is essential to advance the cross-linking and develop the material's ultimate physical and thermal properties.[11][22][24] Failing to post-cure adequately will result in suboptimal performance.[22]
Example Curing Schedules & Resulting Properties:
The following table provides typical cure schedules and the expected properties. The final Tg is often higher than the final cure temperature.
| Resin System | Anhydride (phr) | Accelerator (phr) | Initial Cure | Post-Cure | Approx. Tg (°C) | Key Characteristics |
| Cycloaliphatic Epoxy | MHHPA (~98) | 1.0 DMP-30 | 2.5h @ 105°C | 4.5h @ 150°C | 150-170 | Good balance of properties, common starting point.[25] |
| Cycloaliphatic Epoxy | MHHPA (~95) | 0.5 2E4MZ | 2h @ 130°C | 2h @ 160°C + 1h @ 190°C | 190-210 | High-temperature performance.[26] |
| Cycloaliphatic Epoxy | NMA (80-90) | 1.0 BDMA | 2h @ 90°C | 4h @ 165°C | >200 | Excellent thermal and mechanical strength.[11][17][23] |
| Cycloaliphatic Epoxy | HHPA (80) | 1.0 (Tertiary Amine) | 2h @ 100°C | 5h @ 130°C | ~120 | Good mechanical strength, lower Tg system.[14] |
Note on Post-Curing Ramps: For critical applications or thick parts, a slow, ramped increase and decrease in temperature during the post-cure cycle is recommended to minimize thermal shock and internal stresses.[22][24] A typical ramp rate is 8-11°C (15-20°F) per hour.[22][24]
References
- 1. NADIC Methyl Anhydride [miller-stephenson.com]
- 2. CASE & Plastics | Nadic Methyl Anhydride, NMA NMA-NE supplier distributor | Dixie Chemical | epoxy curing agent | 25134-21-8 [barentz-na.com]
- 3. haihangchem.com [haihangchem.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Anhydride Curing of Alicyclic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 8. nbinno.com [nbinno.com]
- 9. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. azom.com [azom.com]
- 11. tri-iso.com [tri-iso.com]
- 12. researchgate.net [researchgate.net]
- 13. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 14. broadview-tech.com [broadview-tech.com]
- 15. nbinno.com [nbinno.com]
- 16. Dixie Chemical NMA - Curing Agent - Anhydrides - EP - Low VOC [knowde.com]
- 17. tri-iso.com [tri-iso.com]
- 18. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 19. mdpi.com [mdpi.com]
- 20. azom.com [azom.com]
- 21. sisoyyomismo.wordpress.com [sisoyyomismo.wordpress.com]
- 22. prosetepoxy.com [prosetepoxy.com]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. wessexresins.co.uk [wessexresins.co.uk]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate for High-Performance Coatings
This document provides an in-depth technical guide for researchers, scientists, and formulation chemists on the application of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6) in the development of high-performance coating systems. We will explore the fundamental properties of this cycloaliphatic epoxy resin, its mechanism of action, and detailed protocols for formulation and performance evaluation.
Introduction: A Paradigm Shift from Conventional Epoxies
For decades, Bisphenol A (BPA) based epoxy resins have been a cornerstone of the coatings industry, prized for their adhesion and chemical resistance.[1] However, their inherent aromatic structure renders them susceptible to degradation upon UV exposure, leading to chalking and yellowing, which limits their use in outdoor applications.
This compound represents a significant advancement in epoxy chemistry. As a cycloaliphatic epoxy resin, its molecular structure lacks the aromatic rings found in traditional epoxies.[2] This fundamental difference imparts exceptional UV stability and weatherability, making it an ideal candidate for demanding applications where long-term color and gloss retention are paramount.[2][3][4] Furthermore, its low viscosity and excellent compatibility with other resins open new avenues for formulating advanced, low-VOC (Volatile Organic Compound) coatings.[5][6]
This guide will provide the necessary protocols to harness the unique advantages of this versatile resin, from initial formulation to final performance validation.
Core Compound Analysis: Physicochemical Properties
Understanding the intrinsic properties of this compound is crucial for successful formulation. The compound, also known by trade names such as S-182 or CY183, is a colorless to light yellow liquid.[7][8]
Below is a diagram of its chemical structure, highlighting the key functional groups.
Caption: Chemical Structure of the Compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 21544-03-6 | [9][10] |
| Molecular Formula | C14H18O6 | [10][11] |
| Molecular Weight | 282.29 g/mol | [10][11] |
| Appearance | Colorless to light yellow transparent liquid | [7][8] |
| Epoxy Equivalent Weight (EEW) | 150 - 180 g/mol | [7] |
| Viscosity @ 25°C | 500 - 1000 mPa·s | [7] |
| Boiling Point | 200-202 °C @ 5 Torr | [8] |
| Density | ~1.15 g/cm³ | [8] |
Mechanism of Action: Engineering Superior Coating Performance
The high performance of coatings derived from this resin is a direct result of its unique molecular architecture.
-
UV Stability: The saturated cycloaliphatic ring is transparent to UV radiation, unlike the aromatic rings in BPA resins, which absorb UV light and become photo-oxidized. This inherent resistance prevents polymer chain scission and the formation of chromophores, thus preserving the coating's integrity and appearance over time.[2][5]
-
Low Viscosity: The compound's low viscosity is a significant formulation advantage.[5][6] It allows for higher solids content, reducing the need for volatile organic solvents to achieve a workable application viscosity. This not only helps in meeting stringent environmental regulations but also improves substrate wetting, leading to better adhesion.
-
Curing and Crosslinking: The molecule features two terminal epoxy (oxirane) groups, which are the sites for crosslinking reactions. It can be cured with a variety of hardeners, most commonly amines or anhydrides.[12][13] The curing process involves the ring-opening of the epoxy group by the active hydrogen of the amine (or a catalyzed reaction with an anhydride), forming a highly cross-linked, durable thermoset polymer network. The final properties of the coating are heavily dependent on the chosen curing agent and the stoichiometry of the formulation.[3]
Caption: Simplified Epoxy-Amine Curing Mechanism.
Application Protocol: High-Performance Clear Coat Formulation
This protocol details the formulation of a two-component (2K) clear coat suitable for automotive or industrial topcoat applications. The formulation is based on a stoichiometric ratio of epoxy groups to amine active hydrogens.
4.1. Materials & Equipment
-
Resin Component: this compound (EEW ~165 g/mol )
-
Hardener Component: Cycloaliphatic amine hardener (e.g., Isophorone diamine, AHEW ~42.6 g/mol )
-
Reactive Diluent (Optional): To reduce viscosity further.
-
Flow and Leveling Additive: To ensure a smooth finish.
-
High-speed disperser/mixer
-
Analytical balance
-
Applicator (e.g., spray gun, draw-down bar)
-
Substrate panels (e.g., cold-rolled steel)
4.2. Formulation Stoichiometry Calculation
The key to a successful cure is the correct mix ratio. This is determined by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener. For a 1:1 stoichiometric ratio:
-
Parts by Weight (PBW) of Hardener per 100 PBW of Resin = (AHEW / EEW) * 100
-
Example Calculation: (42.6 / 165) * 100 = 25.8 PBW of hardener
4.3. Step-by-Step Formulation Procedure
-
Prepare Part A (Resin Base):
-
To a mixing vessel, add 100.0g of this compound.
-
If using, add 5-10g of a reactive diluent under slow agitation.
-
Add 0.5-1.0g of a flow and leveling additive.
-
Mix at moderate speed for 10-15 minutes until the mixture is homogeneous.
-
-
Prepare Part B (Hardener):
-
In a separate container, weigh out the calculated amount of the cycloaliphatic amine hardener (e.g., 25.8g for this example).
-
-
Mixing and Application:
-
Slowly add Part B to Part A under constant, gentle agitation. Avoid vortexing to minimize air entrapment.
-
Mix thoroughly for 2-3 minutes.
-
Allow for a 10-15 minute "induction time" or "sweat-in" period for the initial reaction to begin.
-
Apply the coating to the prepared substrate at the desired film thickness.
-
-
Curing Schedule:
-
Ambient Cure: Allow to cure at 77°F (25°C) and 50% relative humidity. The coating will be tack-free in 6-8 hours and fully cured in 7 days.
-
Accelerated Cure: For faster property development, after a 30-minute flash-off period, bake at 60-80°C for 30-60 minutes.
-
Table 2: Sample Formulation
| Component | Part | PBW | Purpose |
| This compound | A | 100.0 | Primary Binder |
| Flow Additive | A | 0.8 | Surface Leveling |
| Isophorone Diamine | B | 25.8 | Curing Agent |
| Mix Ratio (A:B by weight) | 100 : 25.8 |
Performance Evaluation: Protocols and Standards
After curing, the coating must be tested to validate its performance. The following protocols are based on internationally recognized ASTM standards.[14]
Caption: Experimental Workflow for Coating Evaluation.
5.1. Protocol: Adhesion Testing (ASTM D3359, Test Method B)
-
Ensure the coating is fully cured.
-
Using a sharp razor blade or a specific cross-hatch cutter, make a series of 6 cuts through the film to the substrate.
-
Make a second series of 6 cuts at a 90-degree angle to the first, creating a grid of 25 squares.
-
Brush the area lightly to remove any detached flakes.
-
Apply a specified pressure-sensitive tape (e.g., Scotch 610) over the grid and smooth it down firmly.
-
Within 90 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.
-
Classify the adhesion according to the ASTM scale (5B = no detachment, 0B = >65% detachment).
5.2. Protocol: Impact Resistance (ASTM D2794)
-
Place the coated panel on the tester's die support.
-
A standard weight is dropped from varying heights onto the panel.
-
The test is performed for both direct (impact on the coated side) and reverse (impact on the uncoated side) impact.
-
The highest impact (in-lbs or N-m) that does not cause cracking or delamination of the coating is recorded.
5.3. Protocol: Pendulum Hardness (ASTM D4366)
-
A König pendulum is placed on the coated surface.
-
The pendulum is deflected to a specific angle (6°) and released.
-
The instrument counts the number of oscillations the pendulum makes until the amplitude decreases to a defined point (3°).
-
Higher oscillation counts indicate a harder surface.
5.4. Protocol: Chemical Resistance (Spot Test)
-
Place a small cotton ball saturated with the test chemical (e.g., 10% H₂SO₄, 10% NaOH, Xylene) onto the coated surface.
-
Cover the cotton ball with a watch glass to prevent evaporation.
-
After a specified time (e.g., 24 hours), remove the watch glass and cotton ball, and rinse the area with deionized water.
-
Inspect the surface for any signs of degradation, such as blistering, softening, discoloration, or loss of gloss.
Expected Performance and Troubleshooting
A properly formulated and cured coating using this compound will exhibit excellent performance characteristics.
Table 3: Typical Performance Data
| Test | Standard | Expected Result |
| Adhesion | ASTM D3359 | 5B |
| Impact Resistance (Direct) | ASTM D2794 | > 120 in-lbs |
| Pendulum Hardness | ASTM D4366 | > 150 swings |
| Chemical Resistance (24h) | Spot Test | No effect from 10% H₂SO₄, 10% NaOH, Skydrol |
| UV Resistance (QUV) | ASTM G154 | > 1000 hours with >80% gloss retention |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion | Improper surface preparation; Incorrect mix ratio. | Ensure substrate is clean and properly profiled; Recalculate and verify mix ratio. |
| Soft/Tacky Film | Off-ratio mix; Low curing temperature; Insufficient mixing. | Verify stoichiometry; Increase cure temperature/time; Ensure thorough mixing of components. |
| Surface Defects (Craters) | Contamination on substrate; Improper additive levels. | Ensure substrate is free of contaminants (oil, silicone); Adjust flow/leveling agent concentration. |
| Yellowing (in non-UV use) | Amine blush (in high humidity); Incorrect hardener choice. | Control cure humidity; Use a hardener less prone to blushing. |
Safety and Handling
As with all reactive chemicals, proper safety precautions must be observed.
-
Hazards: Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mists. Wash thoroughly after handling.[16]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep containers tightly closed.[12]
Conclusion
This compound is a high-performance cycloaliphatic epoxy resin that enables the formulation of coatings with superior durability, weatherability, and chemical resistance. Its low viscosity and excellent reactivity provide formulators with the flexibility to create advanced, compliant coating systems for a wide range of applications, from protective industrial finishes to high-end automotive topcoats. By following the detailed protocols outlined in this guide, researchers and developers can effectively unlock the full potential of this advanced polymer building block.
References
- 1. highperformancecoatings.org [highperformancecoatings.org]
- 2. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 3. Factors Affecting the Performance and Durability of Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. daicelchemtech.com [daicelchemtech.com]
- 7. This compound (S-182) (CY183) [hnxinjing.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. This compound | 21544-03-6 [chemicalbook.com]
- 10. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. haihangchem.com [haihangchem.com]
- 13. nbinno.com [nbinno.com]
- 14. epoxyworks.com [epoxyworks.com]
- 15. chemical-label.com [chemical-label.com]
- 16. multimedia.3m.com [multimedia.3m.com]
Application Notes & Protocols: Formulation of High-Performance Adhesives with Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Introduction: A Paradigm Shift in Epoxy Chemistry
For decades, bisphenol-A (BPA) based epoxy resins have been the cornerstone of the structural adhesives market. However, the increasing demand for materials with superior environmental resistance, enhanced thermal stability, and excellent dielectric properties has driven innovation toward advanced resin systems. Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6), a cycloaliphatic epoxy resin, represents a significant step forward.[1][2][3] Its unique molecular architecture, devoid of the aromatic rings found in BPA resins, imparts exceptional UV stability and weather resistance, making it an ideal candidate for demanding applications in aerospace, electronics, and advanced composites.[4][5][6]
This document serves as a comprehensive technical guide for researchers and formulation scientists. It moves beyond simple recipes to explain the fundamental principles, curing kinetics, and characterization methodologies required to unlock the full potential of this versatile cycloaliphatic epoxy resin in adhesive formulations.
Section 1: Fundamentals of the Resin
Chemical Structure and Inherent Properties
This compound is characterized by a saturated cyclohexane ring, which is the source of its excellent weatherability, and two glycidyl ether groups which provide the sites for cross-linking.[6] Unlike the internal epoxy groups of other cycloaliphatic resins like ECC, this molecule possesses terminal epoxy groups, albeit with significant steric considerations.
Caption: Chemical structure of the cycloaliphatic epoxy resin.
Key intrinsic properties that influence its use in adhesives include:
-
Low Viscosity: Typically in the range of 500-1000 mPa·s at 25°C, allowing for high filler loading and excellent wetting of substrates without the need for volatile solvents.[2]
-
UV Resistance & Weatherability: The saturated aliphatic structure is resistant to degradation by UV light, preventing the yellowing and chalking seen in aromatic epoxies.[5][6]
-
High Glass Transition Temperature (Tg): When properly cured, formulations can achieve high Tg values, leading to excellent thermal stability and performance at elevated temperatures.[7][8]
-
Excellent Electrical Insulation: The absence of chlorine and aromatic rings results in superior dielectric properties, making it ideal for electronic encapsulation and adhesives.[4][6][9]
Section 2: Curing Chemistry & Formulation Principles
The curing behavior of this compound differs significantly from standard BPA-based resins. The epoxy groups are sterically hindered and reside in an electron-rich environment, making them less reactive towards nucleophilic curing agents like amines at ambient temperatures.[10][11] Therefore, successful formulation relies on two primary curing pathways: Anhydride Curing and Cationic Polymerization .
Anhydride Curing
This is a common thermal curing method for cycloaliphatic epoxies. The reaction proceeds via the opening of the anhydride ring by a hydroxyl group (often initiated by a catalyst), which then reacts with an epoxy group. This process forms ester linkages, creating a tough, highly cross-linked polymer network with excellent thermal stability.[10][12]
Causality: Anhydride curing agents are preferred because the reaction mechanism is less affected by the steric hindrance of the cycloaliphatic structure.[10] The reaction requires elevated temperatures and often a catalyst (tertiary amines or imidazoles) to proceed at a practical rate.[13][14]
Caption: Simplified workflow for anhydride curing mechanism.
Cationic Polymerization (Thermal or UV-initiated)
Cationic curing is an alternative, highly efficient method. It is initiated by a superacid generated from a cationic photoinitiator (e.g., onium salts) upon UV exposure, or from a thermal initiator.[15][16] This acid protonates the oxygen on the epoxy ring, creating a carbocation that rapidly polymerizes with other epoxy groups.[16]
Causality: This mechanism is highly effective for cycloaliphatic epoxies because it is not a nucleophilic attack and is therefore not impeded by steric hindrance.[10] A key advantage is the "dark cure" or "shadow cure" phenomenon, where the polymerization continues even after the initiating source (like a UV lamp) is removed, as the generated acid remains active.[16][17] This ensures complete curing in areas not directly exposed to the light source.
Caption: Simplified workflow for cationic curing mechanism.
Section 3: Formulation Components
A robust adhesive formulation is a balanced system. The choice of components dictates the processing characteristics and final performance of the adhesive.
| Component Category | Example(s) | Function & Rationale |
| Base Resin | This compound | Provides core adhesive properties, weatherability, and thermal stability.[5][18] |
| Curing Agent | Methylhexahydrophthalic Anhydride (MHHPA) | Liquid anhydride, easy to handle, provides high Tg and excellent thermal performance.[12] |
| Initiator | Triarylsulfonium hexafluoroantimonate salts | (For UV Cationic Cure) A photoinitiator that generates a strong acid upon UV exposure to start polymerization.[16] |
| Accelerator/Catalyst | 1-Methylimidazole (1MI) | (For Anhydride Cure) A tertiary amine that significantly increases the rate of the epoxy-anhydride reaction.[8] |
| Reactive Diluents | 1,4-Butanediol diglycidyl ether | Reduces viscosity for improved handling and wetting; incorporates into the polymer network. |
| Flexibilizers | Carboxyl-terminated butadiene nitrile (CTBN) rubber | Improves toughness and peel strength by forming rubbery domains that absorb energy, reducing brittleness.[8] |
| Adhesion Promoters | Silane coupling agents (e.g., GPTMS) | Forms covalent bonds between the inorganic substrate (glass, metal) and the epoxy matrix, enhancing bond durability. |
| Fillers | Fumed Silica, Alumina | Controls rheology (thixotropy), reduces shrinkage, lowers the coefficient of thermal expansion (CTE), and can improve thermal conductivity.[19] |
Section 4: Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemicals. This compound is a skin and eye irritant and may cause allergic skin reactions.[20][21] Use appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
Protocol 1: Anhydride Curing Formulation & Sample Preparation
This protocol describes a thermally cured system designed for high-temperature applications.
1. Stoichiometry Calculation (Self-Validation):
-
The key to a successful anhydride cure is the proper stoichiometric ratio. The amount of anhydride required per 100 parts of epoxy resin is calculated using the Epoxy Equivalent Weight (EEW) of the resin and the molecular weight of the anhydride.
-
Formula: Parts Anhydride = (EEW_Resin / MW_Anhydride) * 100 * Anhydride_Functionality (Note: This is a simplified starting point; empirical optimization is often required). For MHHPA (MW ≈ 168.19 g/mol ) and a resin with EEW ≈ 165 g/mol , a starting point is often a 0.85 to 1.0 anhydride-to-epoxy stoichiometric ratio.
2. Materials & Equipment:
-
This compound (EEW ~150-180 g/mol )
-
Methylhexahydrophthalic Anhydride (MHHPA)
-
1-Methylimidazole (1MI)
-
Planetary centrifugal mixer or mechanical stirrer
-
Vacuum oven
-
Substrates for bonding (e.g., aluminum coupons prepared as per ASTM D2651)
-
Molds for casting bulk samples for mechanical testing
3. Step-by-Step Procedure:
-
Pre-heat the epoxy resin to 60°C to reduce viscosity.
-
Weigh the required amount of epoxy resin into the mixing vessel.
-
Add the calculated amount of MHHPA to the resin.
-
Mix at 500 RPM for 5 minutes until the mixture is homogeneous.
-
Add the accelerator (typically 0.5-2.0 parts per hundred resin, phr). Mix for an additional 2 minutes.
-
Degas the mixture in a vacuum chamber (~29 inHg) until bubbling subsides to remove entrapped air.
-
Apply the mixed adhesive to the prepared substrates for lap shear testing or pour into molds for bulk property testing.
-
Curing Schedule: Place the assembled parts/molds into a pre-heated oven. A typical cure schedule is 2 hours at 100°C followed by a post-cure of 4 hours at 150°C to ensure full cross-linking and achieve maximum Tg.[8]
Protocol 2: Characterization of Cured Adhesive Properties
This protocol outlines the essential tests to validate the performance of the cured adhesive.
1. Thermal Analysis (DSC):
-
Purpose: To determine the glass transition temperature (Tg), which indicates the upper service temperature of the adhesive.
-
Method (ASTM E1356):
- Prepare a small sample (5-10 mg) of the cured adhesive.
- Place the sample in a DSC pan.
- Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to above the expected Tg (e.g., 200°C).
- The Tg is observed as a step-change in the heat flow curve.[22]
2. Mechanical Strength (Lap Shear Test):
-
Purpose: To measure the adhesive's shear strength, a critical performance metric.
-
Method (ASTM D1002):
- Use the bonded substrates prepared in Protocol 1.
- Allow samples to condition at room temperature for at least 24 hours after curing.
- Mount the specimen in the grips of a universal testing machine.
- Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until failure.[23]
- Record the maximum load and calculate the shear strength in megapascals (MPa) or pounds per square inch (psi).
3. Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature.
-
Method (ASTM D7028):
- Use a rectangular bar sample of the cured adhesive.
- Apply an oscillating force to the sample while ramping the temperature.
- The resulting data provides a more precise measure of Tg (often taken from the peak of the tan delta curve) and information about the cross-link density.
Caption: General experimental workflow for adhesive formulation and testing.
Section 5: Data Analysis & Expected Performance
The data from characterization tests validate the formulation and provide a clear performance profile.
| Property | Test Method | Typical Expected Value Range | Significance |
| Glass Transition Temp. (Tg) | DSC / DMA | 150°C - 210°C | Defines the maximum continuous service temperature. Higher Tg indicates better thermal stability.[7][12] |
| Lap Shear Strength (Al/Al) | ASTM D1002 | 20 - 35 MPa (3000 - 5000 psi) | Measures the adhesive's ability to resist shear forces; a primary indicator of bond strength.[23] |
| Shrinkage on Cure | - | Low (< 2%) | Low shrinkage minimizes internal stress in the bond line, improving dimensional stability and long-term performance.[24][25] |
| Dielectric Strength | ASTM D149 | 30 - 50 KV/mm | High dielectric strength is critical for electrical insulation and electronic potting applications.[24] |
Section 6: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tg / Incomplete Cure | Incorrect stoichiometric ratio; insufficient cure time/temperature; inhibited catalyst. | Verify calculations and weighing. Increase post-cure time or temperature. Ensure no contaminants are present. |
| Brittle Adhesive / Poor Peel | High cross-link density; insufficient flexibilizer. | Incorporate a flexibilizer like CTBN rubber into the formulation. Optimize the cure schedule to control cross-linking. |
| Voids in Bond Line | Inadequate degassing; air entrapment during application. | Increase vacuum degassing time. Modify application technique to minimize air introduction. |
| Poor Adhesion to Substrate | Improper surface preparation; absence of adhesion promoter. | Ensure substrates are properly cleaned, abraded, and degreased. Add a suitable silane coupling agent to the formulation. |
Section 7: References
-
Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Tetra. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh6YJRHCVlsDKD2aihOd6CdXU-9lzPiPmyzySgpmtr53cGqvi8AuZWxErcvb6Oj3H-DVzeS1_n4vdTMu3oSfVE_zFVlhoTyF8tgeMHz5Ub_pLnj3RaByIv8gQoTnXK-58VQCdL4FuRdUeyum-HgV8spFn4JrSqXV49w_GiPp52_2WNAKUivCxszHRnVL1atdBQH7wFVpY=]
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Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlw5Kb6kMMRIEjtTKI4b5hmN_XctE1wky0lQQy5ZvO7Qp1nxelTZZQfo4nxqvxbcGP_NuBmoMFIgINzjAZ1BHK5pnFsn0Yolb1Uf0gmfVDhvGWQ9fQwSO0vUT5ec1Yh6J6KWVioVjUPelKjCFr8XmDr3u0UURa4BTrNNHw148hdumIhC_A6p9gISXMOBM_cA==]
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Application Note: High-Performance Polymer Synthesis via Cationic and Thermal Polymerization of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Abstract
This technical guide provides detailed experimental procedures for the polymerization of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a cycloaliphatic epoxy resin noteworthy for its utility in advanced materials. We present two robust protocols: a UV-initiated cationic polymerization for rapid, on-demand curing, and a thermal curing method using an anhydride hardener for applications requiring high thermal and mechanical stability. This document is intended for researchers and professionals in materials science and drug development, offering in-depth procedural causality, characterization techniques, and a comprehensive reference list to ensure scientific integrity and reproducibility.
Introduction: The Significance of Cycloaliphatic Epoxy Polymers
This compound is a difunctional cycloaliphatic epoxy monomer. Unlike common bisphenol A-based epoxy resins, its saturated alicyclic structure imparts unique properties to the resulting polymers, including excellent thermal stability, high resistance to ultraviolet degradation, and superior electrical insulation properties. These characteristics make it a prime candidate for applications in high-performance coatings, adhesives, electronic packaging, and advanced composites.[1]
The polymerization of this monomer can be achieved through different mechanisms, primarily cationic ring-opening polymerization and thermal curing with hardeners.[2][3] Cationic polymerization, which can be initiated by UV radiation, offers the advantage of rapid curing at ambient temperatures, a phenomenon often referred to as "curing on demand."[4] This method is particularly valuable for applications where thermal stress to the substrate is a concern. Thermal curing with anhydride hardeners, on the other hand, typically yields polymers with high glass transition temperatures (Tg) and excellent mechanical strength, making them suitable for demanding structural applications.[1][3]
This guide will detail the experimental steps for both UV-initiated cationic polymerization and thermal anhydride curing, followed by a comprehensive section on the characterization of the resulting polymer networks.
Reaction Mechanisms and Rationale
UV-Initiated Cationic Polymerization
Cationic polymerization of epoxides is a chain-growth reaction initiated by a cationic species.[2] In UV-initiated systems, a photoinitiator absorbs UV light and generates a strong Brønsted or Lewis acid. This acid then protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer unit. The process propagates as the newly formed cationic center attacks another epoxy ring, leading to the formation of a crosslinked polymer network. The key advantage is that the initiation step is light-dependent, while the propagation can continue even after the light source is removed (a "dark cure").[5]
Key Causality: The choice of a diaryliodonium or triarylsulfonium salt as a photoinitiator is critical, as their photolysis efficiently generates the necessary acidic species to initiate polymerization.[5][6] The cycloaliphatic nature of the monomer enhances its reactivity in cationic polymerization compared to glycidyl ethers of bisphenol A.[5]
Thermal Curing with Anhydride Hardeners
The thermal curing of epoxy resins with anhydride hardeners is a step-growth polymerization. The reaction is typically initiated by a hydroxyl group, which can be present as an impurity or added as an accelerator.[7] This hydroxyl group opens the anhydride ring, forming a carboxylic acid. The carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group that can continue the cycle.[7] This process results in a highly crosslinked polyester network.
Key Causality: A multi-stage cure cycle is often employed to manage the reaction exotherm and ensure complete conversion.[7] An initial lower temperature stage allows for gelation without excessive heat generation, while a higher temperature post-cure promotes further crosslinking to achieve optimal thermal and mechanical properties.[3] Methylhexahydrophthalic anhydride (MHHPA) is a commonly used liquid anhydride hardener that offers low viscosity and results in cured products with high heat resistance.[1][3]
Experimental Protocols
Protocol 1: UV-Initiated Cationic Polymerization
This protocol describes the rapid, room-temperature curing of this compound using a cationic photoinitiator.
Materials:
| Reagent | CAS Number | Supplier | Purity |
| This compound | 21544-03-6 | Sigma-Aldrich | >97% |
| (4-Methylphenyl)[4-(2-methylpropyl)phenyl]iodonium hexafluorophosphate(1-) | - | Various | >98% |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | ACS Grade |
Equipment:
-
UV curing chamber (365 nm wavelength)
-
Magnetic stirrer and stir bar
-
Glass vials
-
Micropipettes
-
Molds for sample casting (e.g., silicone or PTFE)
Procedure:
-
Preparation of the Photoinitiator Solution: In a fume hood, prepare a 1% (w/w) solution of the iodonium salt photoinitiator in dichloromethane. Gently warm and stir until fully dissolved.
-
Formulation: In a clean, dry glass vial, weigh 10.0 g of this compound.
-
Addition of Initiator: Add 0.2 g (2 wt%) of the prepared photoinitiator solution to the epoxy resin.
-
Mixing: Stir the mixture vigorously in the dark for 15 minutes to ensure homogeneous distribution of the photoinitiator. The use of a vortex mixer is recommended.
-
Casting: Pour the formulated resin into the desired mold.
-
UV Curing: Place the mold in the UV curing chamber. Irradiate with UV light (365 nm) at an intensity of 100 mW/cm² for 60-120 seconds. Curing time may vary depending on the thickness of the sample.
-
Post-Cure (Optional but Recommended): For enhanced properties, a post-cure can be performed by heating the sample in an oven at 120°C for 30 minutes. This "dark cure" phase allows the polymerization to proceed to a higher degree of conversion.[5]
Protocol 2: Thermal Curing with Anhydride Hardener
This protocol details the thermal polymerization using a liquid anhydride hardener to produce a polymer with high thermal stability.
Materials:
| Reagent | CAS Number | Supplier | Purity |
| This compound | 21544-03-6 | Sigma-Aldrich | >97% |
| Methylhexahydrophthalic anhydride (MHHPA) | 25550-51-0 | Various | >98% |
| 2,4,6-Tris(dimethylaminomethyl)phenol (Accelerator) | 90-72-2 | Various | >95% |
Equipment:
-
Programmable laboratory oven
-
Magnetic stirrer with hot plate
-
Glass beakers
-
Molds for sample casting (e.g., aluminum or steel)
Procedure:
-
Stoichiometric Calculation: The molar ratio of anhydride to epoxy groups is crucial for optimal properties. For this system, a 1:1 molar ratio of epoxy groups to anhydride groups is targeted. The epoxy equivalent weight (EEW) of the monomer is approximately 141.15 g/mol . The molecular weight of MHHPA is 168.20 g/mol . Therefore, for every 100 g of epoxy resin, approximately 119 g of MHHPA is required.
-
Formulation: In a glass beaker, combine 10.0 g of this compound and 11.9 g of MHHPA.
-
Addition of Accelerator: Add 0.1 g (approximately 0.5 wt% of the total mixture) of 2,4,6-Tris(dimethylaminomethyl)phenol as an accelerator.
-
Mixing: Gently heat the mixture to 60°C on a hot plate while stirring continuously for 20 minutes to achieve a homogeneous, low-viscosity liquid.
-
Degassing: Place the beaker in a vacuum oven at 60°C for 15 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds.
-
Curing Cycle: Place the molds in a programmable oven and apply the following multi-stage curing schedule[7]:
-
Stage 1: 100°C for 2 hours.
-
Stage 2: 150°C for 4 hours.
-
Stage 3: Allow to cool slowly to room temperature inside the oven.
-
Polymer Characterization
The following analytical techniques are recommended for a thorough characterization of the polymerized materials.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to monitor the disappearance of the epoxy groups and the formation of new chemical bonds, confirming the polymerization.
-
Procedure: Acquire spectra of the uncured resin and the cured polymer.
-
Key Spectral Features:
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and to assess the extent of cure.
-
Procedure: Heat a small sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere, typically from room temperature to 250°C at a heating rate of 10°C/min.
-
Analysis: The Tg is observed as a step change in the heat flow. A higher Tg generally indicates a higher degree of crosslinking.[10] For UV-cured samples, an exothermic peak during the first heating scan would indicate residual curing.
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability and decomposition profile of the cured polymer.
-
Procedure: Heat a sample (10-15 mg) in a nitrogen or air atmosphere from room temperature to 800°C at a heating rate of 10°C/min.
-
Analysis: The temperature at which 5% weight loss occurs (Td5) is a common metric for the onset of thermal decomposition. The char yield at the end of the run can also be informative.
Dynamic Mechanical Analysis (DMA)
DMA is used to evaluate the viscoelastic properties of the polymer, providing a more precise measurement of the Tg and information about the crosslink density.
-
Procedure: A rectangular sample is subjected to an oscillating force at a set frequency while the temperature is ramped.
-
Analysis: The Tg can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus (E'). The storage modulus in the rubbery plateau region above Tg can be used to estimate the crosslink density.
Summary of Expected Properties:
| Property | UV-Cured Polymer | Thermally Cured Polymer | Analytical Technique |
| Glass Transition Temp. (Tg) | 120 - 150 °C | 180 - 210 °C | DSC, DMA |
| Thermal Decomposition (Td5) | > 300 °C | > 350 °C | TGA |
| Appearance | Optically clear, rigid solid | Light yellow, rigid solid | Visual |
Visualization of Workflows
UV-Initiated Cationic Polymerization Workflow
Caption: Workflow for UV-Initiated Cationic Polymerization.
Thermal Anhydride Curing Workflow
Caption: Workflow for Thermal Curing with Anhydride Hardener.
Conclusion
The polymerization of this compound offers a versatile platform for creating high-performance thermosetting polymers. The choice between UV-initiated cationic polymerization and thermal anhydride curing allows for the tailoring of material properties to specific application demands. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably synthesize and evaluate these advanced materials, fostering innovation in fields ranging from electronics to specialty adhesives.
References
- 1. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DE69630128T2 - EPOXY RESIN SYSTEMS CONTAINING CURING CATIONIC PHOTOINITIATORS THROUGH IONIZING RADIATION - Google Patents [patents.google.com]
- 6. eu-japan.eu [eu-japan.eu]
- 7. tri-iso.com [tri-iso.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for monitoring the cure kinetics of this epoxy resin
An Application Guide to Key Analytical Techniques for Monitoring Epoxy Resin Cure Kinetics
Authored by a Senior Application Scientist
Introduction: The Critical Nature of Epoxy Cure Monitoring
Epoxy resins are a cornerstone of advanced materials, prized for their exceptional mechanical strength, thermal stability, and chemical resistance. These properties, however, are not inherent to the initial liquid resin; they are developed during a complex chemical transformation known as curing. The curing process, typically involving the reaction of an epoxy resin with a hardener, converts low-molecular-weight liquid precursors into a highly cross-linked, three-dimensional polymer network. The degree and rate of this transformation—the cure kinetics—are paramount, as they directly dictate the final performance and reliability of the material. In fields ranging from aerospace composites to microelectronic encapsulation, incomplete or improperly controlled curing can lead to catastrophic component failure.
This application note serves as a detailed guide for researchers and scientists on the principal analytical techniques used to monitor the cure kinetics of epoxy resins. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The focus is on providing a deep, authoritative understanding of how to select and apply the right technique to generate robust, reliable kinetic data.
Core Principles of Cure Kinetics
The extent of the curing reaction is quantified by the degree of cure (α) , a normalized value ranging from 0 (uncured) to 1 (fully cured). It is typically defined based on the heat evolved during the reaction:
α = ΔHt / ΔHTotal
where ΔHt is the heat released up to time t, and ΔHTotal is the total heat of reaction for a complete cure. Understanding the evolution of α over time (dα/dt) under different temperature conditions is the primary goal of cure kinetics analysis. This relationship is often described by the general kinetic model:
dα/dt = k(T) * f(α)
Here, k(T) is the temperature-dependent rate constant (often described by an Arrhenius relationship), and f(α) is the reaction model, which describes the mechanism of the reaction (e.g., n-th order, autocatalytic). The goal of the following techniques is to provide the experimental data needed to solve this equation and predict the material's behavior.
Technique 1: Differential Scanning Calorimetry (DSC)
Principle of Operation Differential Scanning Calorimetry (DSC) is the most common technique for studying the cure kinetics of thermosets.[1] It operates by measuring the difference in heat flow between a sample and an inert reference as a function of temperature or time. The curing of epoxy is an exothermic process, releasing heat that the DSC instrument quantifies. The total enthalpy (ΔHTotal) of the reaction is directly proportional to the total number of chemical bonds formed, making DSC an ideal tool for determining the degree of cure.[2][3]
Why DSC? (Expertise & Experience) DSC is the gold standard for obtaining the total heat of reaction, a fundamental parameter required for normalizing data from other techniques. It can be performed in two primary modes:
-
Dynamic (non-isothermal): The sample is heated at a constant rate. This is excellent for determining the overall reaction profile, onset temperature, peak exotherm temperature, and total enthalpy.[2] Running experiments at multiple heating rates allows for the calculation of activation energy (Ea) using model-free isoconversional methods like Kissinger or Flynn-Wall-Ozawa.[2][3]
-
Isothermal: The sample is quickly brought to a constant temperature, and the heat flow is monitored over time. This mode directly provides the rate of cure at a specific processing temperature, which is invaluable for simulating and optimizing industrial curing cycles.[4][5]
The primary limitation of DSC is that it provides bulk thermodynamic information and does not reveal specific chemical changes or rheological properties like gelation.
Experimental Protocol: Isothermal DSC for Cure Kinetics
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the thoroughly mixed, uncured epoxy resin/hardener system into a standard aluminum DSC pan.
-
Prepare a "fully cured" reference sample by curing a larger batch of the same mixture in an oven according to the manufacturer's recommended schedule, plus an additional post-cure to ensure complete reaction.
-
Hermetically seal the pans to prevent mass loss during the experiment.
-
-
Instrument Setup (TA Instruments Q2000 or similar):
-
Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, oxygen-free environment.
-
Calibrate the instrument for temperature and enthalpy using a certified standard (e.g., Indium).
-
-
Determining Total Reaction Enthalpy (ΔHTotal):
-
Place an uncured sample in the DSC.
-
Equilibrate at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C).[6]
-
Integrate the area under the exothermic peak to determine ΔHTotal in J/g.
-
-
Isothermal Measurement:
-
Place a fresh, uncured sample in the DSC.
-
Equilibrate at a sub-ambient temperature.
-
Ramp the temperature as quickly as possible to the desired isothermal cure temperature (e.g., 150°C).[4]
-
Hold at this temperature and record the heat flow until it returns to the baseline, indicating the reaction has ceased or slowed dramatically.
-
Repeat this procedure for a range of relevant isothermal temperatures (e.g., 160°C, 170°C, 180°C).
-
Data Analysis & Interpretation
-
For each isothermal run, integrate the heat flow curve from t=0 to a given time t to get the partial heat of reaction, ΔHt.
-
Calculate the degree of cure (α) as a function of time: α(t) = ΔHt / ΔHTotal .
-
Differentiate the α vs. time curve to obtain the rate of cure (dα/dt).
-
Plot dα/dt vs. α. The shape of this curve provides insight into the reaction mechanism. A peak in the curve is characteristic of an autocatalytic reaction, common in epoxy curing.[5]
-
The collected data can then be fitted to kinetic models (e.g., Kamal or Šesták-Berggren models) to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model f(α).[2]
Technique 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Operation FTIR spectroscopy monitors the chemical changes during curing by tracking the concentration of specific functional groups.[7] The curing of an epoxy resin involves the opening of the oxirane (epoxy) ring. This ring has characteristic absorption bands in the infrared spectrum, notably around 915 cm⁻¹.[8] As the curing reaction proceeds, the concentration of epoxy rings decreases, leading to a reduction in the intensity of this peak. By monitoring this change, the extent of chemical conversion can be quantified.
Why FTIR? (Expertise & Experience) FTIR provides direct, real-time chemical information, complementing the thermal data from DSC. It confirms that the observed exotherm is indeed from the desired epoxy reaction. To ensure quantitative accuracy, it is crucial to use an internal reference peak—a band that does not change during the reaction, such as the C=C stretching from an aromatic ring in the epoxy backbone (around 1510 cm⁻¹ or 1607 cm⁻¹).[7][9] This ratiometric approach corrects for variations in sample thickness or instrument drift. FTIR is particularly powerful when coupled with a heated stage (for bulk samples) or used in Attenuated Total Reflectance (ATR) mode for surface cure analysis.[9]
Experimental Protocol: In-situ FTIR Monitoring of Cure
-
Sample Preparation:
-
Mix the epoxy and hardener components thoroughly.
-
Apply a thin, uniform film of the mixture onto an IR-transparent substrate (e.g., KBr or BaF₂ salt plates). If using ATR, apply the mixture directly to the ATR crystal.
-
Alternatively, for composite analysis, a fiber-optic probe can be embedded in the resin.[10]
-
-
Instrument Setup (Thermo Fisher Nicolet iS50 or similar):
-
Configure the instrument for transmission or ATR measurement.
-
Use a heated cell or stage with precise temperature control.
-
Set the spectral resolution to 4 cm⁻¹ and the number of scans to 16-32 for a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the empty heated cell at the target cure temperature.
-
Place the sample in the cell and quickly bring it to the desired isothermal temperature.
-
Immediately begin collecting spectra at regular time intervals (e.g., every 30-60 seconds) until no further spectral changes are observed.
-
Data Analysis & Interpretation
-
Identify the analytical peak for the epoxy group (e.g., ~915 cm⁻¹) and an internal standard peak that remains constant (e.g., aromatic C=C stretch at ~1510 cm⁻¹).[11]
-
For each spectrum, calculate the height or area of both peaks.
-
Normalize the epoxy peak intensity (Iepoxy) against the reference peak intensity (Iref) at each time point t: Ratio(t) = Iepoxy(t) / Iref(t) .
-
Calculate the degree of cure (α) based on the consumption of the epoxy group: α(t) = [Ratio(0) - Ratio(t)] / Ratio(0) where Ratio(0) is the normalized intensity at the beginning of the reaction.
-
Plot α vs. time to obtain the kinetic profile, which can be compared with DSC results and fitted to kinetic models.[7]
Technique 3: Rheometry
Principle of Operation Rheometry measures the flow and deformation of a material in response to an applied force. During curing, an epoxy resin transitions from a low-viscosity liquid to a viscoelastic solid (gel) and finally to a rigid, glassy solid. A dynamic rheometer, typically using parallel plate or cone-and-plate geometry, applies a small, oscillating strain to the sample and measures the resulting stress. This allows for the determination of the storage modulus (G'), representing the elastic response (solid-like behavior), and the loss modulus (G''), representing the viscous response (liquid-like behavior).
Why Rheometry? (Expertise & Experience) Rheometry is unparalleled for identifying critical processing milestones that are invisible to DSC or FTIR.[12]
-
Viscosity Minimum: As the resin is heated, its viscosity initially drops before the reaction begins to build molecular weight. The point of minimum viscosity is crucial for processes like resin transfer molding (RTM), as it defines the optimal window for fiber infusion.
-
Gel Point: The gel point is a critical transition where the material develops a continuous network structure and loses its ability to flow. Rheologically, it is often defined as the crossover point where G' = G''.[13] This parameter is vital for determining the working life of an adhesive or matrix resin.
-
Vitrification: As the cure progresses, the glass transition temperature (Tg) of the network increases. If Tg rises to the isothermal cure temperature, the reaction becomes diffusion-controlled and slows dramatically. This is observed as a plateau in the modulus development.
Experimental Protocol: Isothermal Rheological Analysis
-
Sample Preparation:
-
Mix the resin and hardener components immediately before the test.
-
Carefully load a sufficient amount of the liquid sample onto the bottom plate of the rheometer.
-
-
Instrument Setup (Anton Paar MCR series or similar):
-
Use parallel plate geometry (e.g., 25 mm diameter).
-
Set the gap between the plates to a defined value (e.g., 0.5 - 1.0 mm). Lower the top plate and trim any excess sample.
-
Use a Peltier or convection oven system for precise temperature control.
-
Set the instrument to perform small-amplitude oscillatory shear (SAOS) measurements. Select a frequency (e.g., 1 Hz) and a strain value within the linear viscoelastic region (LVER) of the material (determined via a preliminary strain sweep).
-
-
Data Acquisition:
-
Quickly ramp the temperature to the desired isothermal setpoint.
-
Begin the oscillatory measurement and record G', G'', and complex viscosity (η*) as a function of time.
-
Continue the measurement until the moduli reach a plateau, indicating the end of the reaction under those conditions.
-
Data Analysis & Interpretation
-
Plot G' and G'' on a logarithmic scale against time on a linear scale.
-
Identify the gel time (tgel) as the time where the G' and G'' curves intersect.
-
Plot the complex viscosity (η*) vs. time to identify the point of minimum viscosity.
-
The degree of cure can be correlated with the evolution of the storage modulus. A rheological degree of cure (αrheo) can be defined as: αrheo(t) = [G'(t) - G'(0)] / [G'(max) - G'(0)] where G'(0) is the initial storage modulus and G'(max) is the final, plateau modulus. This provides a valuable mechanical perspective on the cure progression.[13]
Technique 4: Dielectric Analysis (DEA)
Principle of Operation Dielectric Analysis (DEA) is an in-situ technique that monitors curing by measuring the dielectric properties of the resin.[14] Two electrodes (a sensor) are placed in contact with the material, and an alternating electric field is applied. The instrument measures the resulting capacitance (related to permittivity) and conductance (related to the loss factor). As the resin cures, the mobility of ions and the alignment of dipoles in the electric field are restricted. This change is tracked by monitoring the ion viscosity (IV) , which is the frequency-independent resistivity of the material.[15] Ion viscosity is inversely proportional to the mobility of ions and provides a sensitive measure of the cure state from liquid to solid.[16]
Why DEA? (Expertise & Experience) DEA is exceptionally suited for industrial applications and in-situ process monitoring because the sensors are robust, disposable, and can be placed directly inside a mold, press, or autoclave.[17] It provides real-time information throughout the entire cure cycle. Key events are easily identified from the ion viscosity curve:
-
Viscosity Minimum: Corresponds to the minimum point on the ion viscosity curve.
-
Reaction Rate: The slope of the log(IV) curve is proportional to the reaction rate.
-
End of Cure: The ion viscosity curve flattens out, indicating that the reaction has stopped. This is a powerful tool for optimizing cycle times, as it can signal when a part is ready for demolding.[15]
Experimental Protocol: In-Mold DEA Monitoring
-
Sample and Sensor Preparation:
-
Select a DEA sensor appropriate for the process (e.g., a thin, flexible sensor for composite layups).
-
Place the sensor within the tool or mold at a critical location.
-
Introduce the mixed epoxy system, ensuring good contact between the resin and the sensor.
-
-
Instrument Setup (Lambient Technologies or NETZSCH DEA systems):
-
Connect the sensor to the DEA instrument.
-
Set the measurement frequencies. A range of frequencies is typically used (e.g., 1 Hz to 10 kHz) to accurately determine the frequency-independent ion viscosity.[14]
-
-
Data Acquisition:
-
Begin data acquisition simultaneously with the start of the cure cycle (e.g., closing the press, starting the oven ramp).
-
Record ion viscosity, loss factor, and temperature throughout the entire process until the part is fully cured.
-
Data Analysis & Interpretation
-
Plot the logarithm of ion viscosity (log IV) against time.
-
Identify key events from the curve: the initial drop corresponds to heating, the minimum corresponds to the lowest viscosity, the subsequent rise indicates curing, and the final plateau signals the end of cure.[15]
-
The slope of the log(IV) vs. time curve provides a qualitative measure of the reaction rate.
-
A dielectric degree of cure can be defined for correlation with DSC data, although establishing a direct, universal relationship requires careful calibration for each resin system.
Technique 5: Ultrasonic Monitoring
Principle of Operation Ultrasonic cure monitoring is a non-destructive technique that relies on measuring the propagation of high-frequency sound waves through the curing resin.[18] An ultrasonic transducer sends a pulse into the material, and a second transducer (or the same one in pulse-echo mode) receives the signal. As the epoxy cures, its density and stiffness increase, which in turn increases the velocity and attenuation of the ultrasonic waves.[19] By tracking these acoustic properties, the progression of cure can be monitored in real-time.
Why Ultrasonics? (Expertise & Experience) Like DEA, ultrasonics is well-suited for in-situ, non-destructive monitoring of bulk components, especially thick composite parts where other methods may not be feasible.[20] It can provide information from deep within a structure without embedded sensors. The change in acoustic impedance is particularly sensitive to the development of mechanical stiffness, making it a good proxy for modulus development.[18] However, the interpretation of ultrasonic data can be complex, as the signal is affected by temperature, pressure, and the geometry of the part, requiring careful calibration.
Experimental Protocol: Ultrasonic Through-Transmission Monitoring
-
Setup:
-
Position two ultrasonic transducers (a transmitter and a receiver) on opposite sides of the mold or sample. Use a couplant to ensure good acoustic contact.
-
For thick parts, the transducers can be integrated into the mold tooling.
-
-
Instrumentation (Olympus Epoch or similar pulser-receiver):
-
Connect the transducers to a pulser-receiver and an oscilloscope or data acquisition system.
-
Select an appropriate frequency for the transducers (e.g., 1-5 MHz), balancing penetration depth and sensitivity.
-
-
Data Acquisition:
-
Begin the cure cycle and start sending ultrasonic pulses through the sample at regular intervals.
-
For each pulse, record the received waveform.
-
Data Analysis & Interpretation
-
From the waveform, determine the time of flight (ToF) of the wave through the sample thickness (d).
-
Calculate the ultrasonic velocity (v): v = d / ToF .
-
Measure the amplitude of the received signal and calculate the attenuation.
-
Plot velocity and attenuation vs. time. An increase in velocity signifies an increase in the material's modulus and thus the state of cure.[19]
-
The data can be correlated with the degree of cure determined by DSC to create a calibrated model for in-process monitoring.
Comparative Summary of Techniques
| Technique | Measured Property | Key Information Provided | Strengths | Limitations |
| DSC | Heat Flow | Total enthalpy (ΔH), Tg, reaction rate, activation energy.[2] | Quantitative, fundamental thermodynamic data. | Indirect measurement of cure; not suitable for in-process use. |
| FTIR | Functional Group Concentration | Chemical conversion, reaction mechanism identification.[7][10] | Direct chemical information, high specificity. | Can be difficult for opaque or highly filled systems; requires calibration. |
| Rheometry | Viscoelastic Moduli (G', G'') | Viscosity, gel point, modulus development.[12][13] | Direct measure of processability and mechanical state. | Limited to pre-gel stage for viscosity; not for in-situ mold use. |
| DEA | Dielectric Properties (Ion Viscosity) | Viscosity minimum, reaction rate, end of cure.[14][15] | Excellent for in-situ, real-time process control; robust. | Indirect measure of cure; sensitive to temperature changes. |
| Ultrasonics | Acoustic Velocity & Attenuation | Modulus development, stiffness changes.[18][19] | Non-destructive, suitable for thick parts, in-situ. | Complex data interpretation; sensitive to geometry and temperature. |
Visualizations
Overall Workflow for Cure Kinetics Characterization
Caption: Workflow for comprehensive cure kinetics analysis.
Relationship Between Curing State and Measured Properties
Caption: Key curing stages and the techniques used to detect them.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. imapsjmep.org [imapsjmep.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. kinetics.netzsch.com [kinetics.netzsch.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. piketech.com [piketech.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method | MDPI [mdpi.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. Lambient Technologies [lambient.com]
- 16. photos.labwrench.com [photos.labwrench.com]
- 17. mdpi.com [mdpi.com]
- 18. A Novel Approach to Monitoring the Curing of Epoxy in Closed Tools by Use of Ultrasonic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Making sure you're not a bot! [mostwiedzy.pl]
- 20. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Casting Insulating Materials with Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Introduction: The Role of Cycloaliphatic Epoxies in High-Performance Electrical Insulation
In the landscape of advanced electrical and electronic engineering, the demand for robust insulating materials is paramount. These materials must not only prevent electrical leakage and short circuits but also withstand significant thermal and mechanical stresses over long operational lifetimes.[1] Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a cycloaliphatic epoxy resin, has emerged as a key component in formulating high-performance casting and potting compounds for such demanding applications.[2][3]
Unlike conventional bisphenol-A based epoxy resins, the cycloaliphatic structure of this compound imparts superior UV resistance, weatherability, and a lower dielectric constant, making it exceptionally suitable for outdoor and high-frequency applications.[2][3] Its characteristically low viscosity is a significant processing advantage, facilitating excellent impregnation of fine windings and complex geometries, thereby minimizing the risk of voids which can lead to dielectric failure.[2][4]
This document provides a comprehensive, step-by-step guide for researchers and development professionals on the formulation, casting, and characterization of electrical insulating materials using this compound. The protocols detailed herein are designed to yield a high-performance, void-free insulating composite with excellent thermal and dielectric properties.
Material Science & Formulation Strategy: Building a Robust Insulating System
The creation of a high-performance insulating material is a multi-component endeavor. Each constituent of the formulation plays a critical role in the final properties of the cured product. A typical formulation consists of the epoxy resin, a curing agent (or hardener), an accelerator, and functional fillers.
Core Components of the Insulating Formulation
| Component | Example Material | Function | Typical Concentration (phr*) |
| Epoxy Resin | This compound | The polymer backbone of the insulating matrix. | 100 |
| Curing Agent | Methyltetrahydrophthalic Anhydride (MTHPA) | Reacts with the epoxy groups to form a cross-linked thermoset polymer. | 80 - 90 |
| Accelerator | Benzyl Dimethylamine (BDMA) | Catalyzes the epoxy-anhydride reaction, allowing for lower curing temperatures and shorter curing times. | 0.5 - 2.0 |
| Filler | Fused Silica (SiO2), <45 µm | Improves mechanical strength, reduces the coefficient of thermal expansion (CTE), enhances thermal conductivity, and lowers cost.[5] | 150 - 250 |
*phr: parts per hundred of resin by weight
Causality of Component Selection:
-
Resin: this compound is chosen for its low viscosity (500-1000 mPa·s at 25°C), which is crucial for achieving complete impregnation and minimizing air entrapment during casting.[3] Its cycloaliphatic nature provides superior electrical properties and weather resistance compared to standard epoxy resins.[2][3]
-
Curing Agent: Anhydride curing agents, such as MTHPA, are preferred for cycloaliphatic epoxies as they yield cured systems with high glass transition temperatures (Tg), excellent thermal stability, and superior electrical insulating properties.[2][6] The reaction between the anhydride and the epoxy resin is less exothermic than with amine hardeners, which is advantageous for casting larger components where heat management is critical.[1]
-
Accelerator: A tertiary amine accelerator like BDMA is essential to drive the epoxy-anhydride reaction at practical temperatures and within a reasonable timeframe.[7] Without an accelerator, the curing process would require significantly higher temperatures and longer durations.
-
Filler: Fused silica is an ideal filler due to its low CTE, which helps to mitigate the mismatch in thermal expansion between the epoxy composite and embedded electronic components, reducing mechanical stress during thermal cycling.[5] It also increases the thermal conductivity of the composite, aiding in heat dissipation from the encapsulated components.[5]
Safety Precautions and Handling
Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Chemical Hazards: this compound can cause skin and eye irritation and may lead to allergic skin reactions.[8] Anhydride hardeners are also irritants. Avoid direct contact with skin and eyes.
-
Handling Fillers: Fumed silica is a very fine powder and should be handled with care to prevent inhalation.[9] Use of a dust mask or respirator is recommended when weighing and mixing fillers.
Step-by-Step Casting Protocol
This protocol outlines the vacuum casting method, which is the industry standard for producing high-quality, void-free electrical insulation.
Phase 1: Material Preparation and Pre-treatment
-
Mold Preparation:
-
Thoroughly clean the mold to remove any contaminants.
-
Apply a suitable mold release agent in a thin, uniform layer and allow it to dry completely. This prevents the cured epoxy from adhering to the mold.
-
Preheat the mold to the initial casting temperature (typically 70-80°C) to facilitate resin flow and reduce thermal shock.
-
-
Filler Drying:
-
Dry the fused silica filler in an oven at 110-120°C for at least 4 hours to remove any absorbed moisture. Moisture can interfere with the curing reaction and degrade the electrical properties of the final product.
-
-
Component Preheating:
-
Preheat the this compound resin and the MTHPA hardener separately in an oven at 60°C. This reduces their viscosity, making them easier to mix and degas.
-
Phase 2: Compounding and Degassing
This phase should be performed using a vacuum mixing and casting chamber.
-
Initial Mixing:
-
Place the preheated resin into the vacuum mixing vessel.
-
Slowly add the dried, pre-weighed fused silica filler to the resin while stirring at a low speed to minimize dust generation.
-
Continue mixing under vacuum (typically <10 mbar) for 1-2 hours at 60°C. This process, known as "wetting out" the filler, ensures that each particle is fully coated with resin and helps to release trapped air from the filler surface.
-
-
Addition of Hardener and Accelerator:
-
Once the filler is thoroughly dispersed, break the vacuum and add the preheated MTHPA hardener and the BDMA accelerator to the mixture.
-
Resume mixing under vacuum at a low to moderate speed for 20-30 minutes, ensuring a homogeneous mixture. Observe the mixture for outgassing; continue mixing until bubbling subsides, indicating that dissolved gases have been removed.
-
Phase 3: Casting and Curing
-
Casting:
-
While maintaining the vacuum, slowly pour the degassed epoxy mixture into the preheated mold. A slow, steady pour rate minimizes the introduction of air bubbles.
-
For complex geometries, tilting the mold during the pour can help the resin flow into all areas.
-
-
Curing:
-
The curing process is critical for achieving the desired material properties and is typically performed in two stages to manage the exothermic reaction and minimize internal stresses.[6]
-
Initial Cure (Gelation): Place the filled mold in an oven and cure at 90-100°C for 2-4 hours . This initial lower temperature allows the resin to gel without an excessive exothermic reaction, which could cause cracking or damage to embedded components.
-
Post-Cure: After the initial cure, increase the oven temperature to 150°C and hold for 4-6 hours . This post-curing step is essential to complete the cross-linking reaction and achieve the maximum glass transition temperature (Tg) and optimal mechanical and electrical properties.[4]
-
-
Demolding:
-
Allow the mold to cool slowly to room temperature before demolding. Rapid cooling can induce thermal stress and lead to cracking.
-
Carefully remove the cured part from the mold.
-
Workflow Diagram
Caption: Workflow for Vacuum Casting of Epoxy Insulating Material.
Quality Control and Characterization
After curing, it is essential to characterize the material to ensure it meets the required specifications for its intended application. The following tests are recommended, with references to the relevant industry standards.
| Property | Test Method (ASTM/IEC) | Description |
| Glass Transition Temp. (Tg) | ASTM D7028 / ISO 11357-2 | Determines the temperature at which the material transitions from a rigid to a more rubbery state. A high Tg is indicative of a well-cured material with good thermal stability. |
| Dielectric Strength | ASTM D149 / IEC 60243 | Measures the maximum electric field the material can withstand without electrical breakdown.[10][11] This is a critical parameter for any insulating material. |
| Volume Resistivity | ASTM D257 | Quantifies the material's resistance to leakage current through its bulk.[10] Higher values indicate better insulation. |
| Dielectric Constant & Dissipation Factor | ASTM D150 | The dielectric constant relates to the material's ability to store electrical energy, while the dissipation factor measures the energy lost as heat.[10] Low values are generally desirable for high-frequency applications. |
| Mechanical Properties | ASTM D638 (Tensile), ASTM D790 (Flexural) | Determines the material's ability to withstand mechanical stresses. |
Troubleshooting Common Casting Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Internal Voids/Bubbles | - Inadequate degassing\n- Moisture in components\n- Pouring too quickly | - Increase degassing time/vacuum level\n- Ensure all components (especially filler) are thoroughly dried\n- Pour slowly and in a steady stream |
| Surface Imperfections | - Improperly applied mold release\n- Contaminated mold surface | - Ensure a thin, even coat of mold release\n- Thoroughly clean the mold before use |
| Incomplete Curing (Soft Spots) | - Incorrect mix ratio\n- Inadequate mixing\n- Curing temperature too low or time too short | - Double-check all measurements before mixing\n- Ensure the mixture is homogeneous before casting\n- Verify oven temperature and extend curing time if necessary |
| Cracking | - Excessive exotherm during curing\n- Rapid cooling after curing | - Use a multi-stage cure with a lower initial temperature\n- Allow the part to cool slowly to room temperature in the oven |
Conclusion
The successful casting of high-performance insulating materials with this compound is a systematic process that demands careful attention to formulation, material handling, and process control. By following the detailed protocols outlined in this guide, researchers and engineers can reliably produce high-quality, void-free insulating components with the superior thermal and dielectric properties required for modern electrical and electronic applications. The inherent advantages of this cycloaliphatic epoxy resin, when combined with an appropriate anhydride curing system and functional fillers, provide a robust solution for the challenges of high-voltage insulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. 江苏泰特尔新材料科技有限公司 [tetrachem.com.cn]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Silica Fume In Epoxy Resins | ACC [acc-microsilica.com]
- 6. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 9. fiberglasswarehouse.com [fiberglasswarehouse.com]
- 10. Silica or fumed silica is a common filler for epoxy [christinedemerchant.com]
- 11. Cure Kinetics of Cycloaliphatic Epoxy/Silica System for Electrical Insulation Materials in Outdoor Applications -Transactions on Electrical and Electronic Materials | Korea Science [koreascience.kr]
Characterization of Mechanical Properties of Cured Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: An Application Note
Introduction
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is a cycloaliphatic epoxy resin distinguished by its unique molecular structure, which imparts a favorable combination of low viscosity, good electrical insulation properties, and excellent thermal and chemical resistance upon curing.[1][2] This resin finds extensive application in high-performance adhesives, composites, and electronic encapsulation.[2] The final mechanical properties of the cured epoxy system are critically dependent on the choice of curing agent and the curing schedule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of the mechanical properties of this versatile epoxy resin when cured with two distinct classes of hardeners: anhydrides and amines.
The causality behind selecting these two curing agent types lies in the distinct cross-linked networks they form, leading to a spectrum of mechanical behaviors. Anhydride curing agents typically yield cured systems with high glass transition temperatures (Tg), excellent thermal stability, and superior electrical properties, making them suitable for demanding electronic and aerospace applications.[1][3] In contrast, amine-based hardeners can offer a wider range of reactivity and cured properties, from rigid to flexible systems, with the potential for ambient temperature curing, which is advantageous in applications where heat cannot be applied.[4]
This guide will provide a comprehensive overview of the curing chemistry, detailed experimental protocols for sample preparation and mechanical testing, and representative data to illustrate the expected performance of this compound cured with a model anhydride (Methylhexahydrophthalic Anhydride) and a model amine (Isophorone Diamine).
Curing Chemistry and Network Formation
The curing of epoxy resins is a cross-linking reaction that transforms the low-molecular-weight liquid resin into a rigid, three-dimensional thermoset polymer. The choice of curing agent dictates the reaction mechanism and the final network structure.
Anhydride Curing
Anhydride curing of cycloaliphatic epoxy resins is a complex process that typically requires elevated temperatures and the presence of a catalyst, such as a tertiary amine, to proceed at a practical rate. The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, which can be present as an impurity or intentionally added. This forms a carboxylic acid group, which then reacts with an epoxy group to form an ester linkage and a new hydroxyl group. This newly formed hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction. The result is a highly cross-linked polyester network with excellent thermal stability.[3]
Amine Curing
Amine curing agents react with epoxy groups through a nucleophilic addition mechanism. The primary amine groups on the hardener molecule react with the epoxy rings of the resin, opening them to form a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to a highly cross-linked network.[4] The reactivity of the amine hardener is influenced by its molecular structure; cycloaliphatic amines like Isophorone Diamine offer a good balance of reactivity and cured properties.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of cured epoxy specimens and the subsequent characterization of their mechanical properties.
Materials and Equipment
-
Resin: this compound (Epoxy Equivalent Weight: 165-175 g/eq)
-
Anhydride Hardener: Methylhexahydrophthalic Anhydride (MHHPA)
-
Amine Hardener: Isophorone Diamine (IPDA)
-
Accelerator (for anhydride cure): 1-methylimidazole
-
Equipment:
-
Vacuum oven
-
Mechanical stirrer
-
Molds for tensile, flexural, and DMA specimens (compliant with ASTM D638, D790, and D7028)
-
Universal Testing Machine with appropriate fixtures for tensile and flexural testing
-
Dynamic Mechanical Analyzer (DMA) with a three-point bending fixture
-
Protocol 1: Specimen Preparation
-
Resin Degassing: Prior to mixing, degas the this compound resin in a vacuum oven at 60°C for at least 1 hour to remove any entrapped air or moisture.
-
Formulation Calculation: Calculate the required amounts of resin and hardener based on their equivalent weights.
-
For Anhydride Cure (MHHPA): A typical starting point is a stoichiometric ratio of 1:0.9 epoxy to anhydride equivalents. Add 1 part per hundred of resin (phr) of 1-methylimidazole as an accelerator.
-
For Amine Cure (IPDA): A stoichiometric ratio of 1:1 epoxy to amine hydrogen equivalents is typically used.
-
-
Mixing:
-
Anhydride System: Gently warm the resin to approximately 50°C to reduce its viscosity. Add the MHHPA and the accelerator and mix thoroughly with a mechanical stirrer for 5-10 minutes, ensuring a homogeneous mixture.
-
Amine System: Add the IPDA to the degassed resin at room temperature and mix thoroughly with a mechanical stirrer for 5-10 minutes until the mixture is clear and uniform.
-
-
Casting: Carefully pour the mixed resin system into pre-heated and release-agent-coated molds, avoiding the introduction of air bubbles.
-
Curing: Place the filled molds into a programmable oven and follow the appropriate cure schedule.
-
Anhydride Cure Schedule: 2 hours at 100°C followed by 4 hours at 150°C.[5]
-
Amine Cure Schedule: 24 hours at room temperature followed by a post-cure of 2 hours at 120°C.
-
-
Demolding and Post-Curing: After the initial cure, allow the molds to cool slowly to room temperature before demolding the specimens. For the anhydride system, a post-cure is integrated into the primary cure cycle. For the amine system, a post-cure is recommended to ensure complete reaction and optimal properties.
-
Specimen Conditioning: Prior to mechanical testing, condition all specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.
Protocol 2: Tensile Property Characterization (ASTM D638)
-
Specimen Geometry: Use "dog-bone" shaped specimens as specified in ASTM D638, Type I.
-
Test Setup: Secure the specimen in the grips of the Universal Testing Machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Test Parameters:
-
Test Speed: 5 mm/min.
-
Temperature: 23 ± 2°C.
-
-
Data Acquisition: Record the load and displacement data until the specimen fractures.
-
Calculations: Determine the tensile strength, tensile modulus, and elongation at break from the stress-strain curve. At least five specimens should be tested for each formulation to ensure statistical significance.
Protocol 3: Flexural Property Characterization (ASTM D790)
-
Specimen Geometry: Use rectangular bar specimens with dimensions as specified in ASTM D790.
-
Test Setup: Place the specimen on a three-point bending fixture in the Universal Testing Machine. The support span should be 16 times the specimen thickness.
-
Test Parameters:
-
Crosshead Speed: Calculated according to the ASTM D790 standard based on the specimen dimensions.
-
Temperature: 23 ± 2°C.
-
-
Data Acquisition: Apply a load to the center of the specimen and record the load and deflection data until the specimen breaks or the maximum strain of 5% is reached.
-
Calculations: Determine the flexural strength and flexural modulus from the load-deflection curve. Test at least five specimens for each formulation.
Protocol 4: Dynamic Mechanical Analysis (DMA) (ASTM D7028)
-
Specimen Geometry: Use rectangular bar specimens suitable for the DMA's three-point bending fixture.
-
Test Setup: Mount the specimen in the DMA's three-point bending clamp.
-
Test Parameters:
-
Frequency: 1 Hz.
-
Heating Rate: 3°C/min.
-
Temperature Range: 30°C to 250°C.
-
-
Data Acquisition: Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Glass Transition Temperature (Tg) Determination: The Tg is typically determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Representative Data and Discussion
The following tables summarize the expected mechanical properties of this compound cured with MHHPA and IPDA. This data is representative and intended to illustrate the performance trade-offs between the two curing systems.
Table 1: Representative Mechanical Properties of Cured this compound
| Property | Test Method | Anhydride Cured (MHHPA) | Amine Cured (IPDA) |
| Tensile Strength (MPa) | ASTM D638 | 75 - 85 | 65 - 75 |
| Tensile Modulus (GPa) | ASTM D638 | 3.0 - 3.5 | 2.8 - 3.2 |
| Elongation at Break (%) | ASTM D638 | 3 - 5 | 5 - 8 |
| Flexural Strength (MPa) | ASTM D790 | 120 - 140 | 100 - 120 |
| Flexural Modulus (GPa) | ASTM D790 | 3.2 - 3.8 | 3.0 - 3.5 |
| Glass Transition Temp. (Tg) (°C) | ASTM D7028 (tan δ peak) | 160 - 180 | 140 - 160 |
The data illustrates that the anhydride-cured system exhibits higher tensile and flexural strength and modulus, as well as a significantly higher glass transition temperature. This is attributed to the formation of a rigid, highly cross-linked polyester network. However, this increased rigidity comes at the cost of lower elongation at break, indicating a more brittle material.
The amine-cured system, while having slightly lower strength, modulus, and Tg, demonstrates greater ductility with a higher elongation at break. This suggests a tougher material that can absorb more energy before fracturing. The choice between these two curing systems will, therefore, depend on the specific requirements of the end application.
Conclusion
The mechanical properties of cured this compound can be tailored to meet the demands of a wide range of applications through the judicious selection of the curing agent. Anhydride curing agents, such as MHHPA, are ideal for applications requiring high thermal stability and rigidity. Amine curing agents, such as IPDA, provide a pathway to tougher, more ductile materials with the added benefit of potential room temperature curing.
The protocols outlined in this application note provide a robust framework for the systematic characterization of these epoxy systems. By following these standardized procedures, researchers can obtain reliable and reproducible data to inform material selection and optimize the performance of their cured epoxy formulations.
References
Troubleshooting & Optimization
Technical Support Center: Viscosity Control in Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Formulations
Welcome to the technical support guide for managing formulations based on Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS: 21544-03-6). This cycloaliphatic epoxy resin is valued for its low initial viscosity, excellent compatibility with other resins, and robust performance at extreme temperatures.[1][2] However, achieving the target viscosity for a specific application is critical for processability and final product performance. This guide provides in-depth, field-proven insights into the factors governing viscosity and offers structured solutions to common challenges encountered during formulation development and application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with this resin system.
Q1: What is the typical viscosity of neat this compound?
The neat resin is a colorless to light yellow liquid with a relatively low viscosity, typically in the range of 500-1000 mPa·s (or centipoise, cP) at 25°C.[3] This low viscosity makes it an excellent base for formulations and a candidate for reducing the viscosity of higher-viscosity epoxy systems like those based on Bisphenol A.[2]
Q2: My formulation's viscosity is too high. What is the most immediate factor I should check?
Temperature. The viscosity of all epoxy systems is highly sensitive to temperature.[4][5] A decrease in ambient temperature will significantly increase viscosity, making the formulation difficult to mix, degas, and apply.[6][7] Before making any chemical changes to your formulation, always verify that your components and working environment are within the recommended temperature range.
Q3: How exactly does temperature alter the viscosity?
The relationship is governed by molecular kinetics. As temperature increases, the kinetic energy of the resin molecules increases, causing them to move more freely and slide past one another with less resistance.[8] This reduces the internal friction of the fluid, resulting in a lower viscosity. As a general rule, for every 10°C increase in temperature, the viscosity of an epoxy resin can decrease by approximately 50%.[8][9] This allows for better flow, improved wetting of substrates, and more efficient release of trapped air bubbles.[8][10][11]
Q4: What are "reactive diluents" and how do they differ from non-reactive diluents?
This is a critical formulation concept.
-
Reactive Diluents are low-viscosity epoxy-functional molecules that are added to reduce the overall system viscosity.[12] During the curing process, they chemically react with the hardener and become a permanent part of the cross-linked polymer network.[13][14] This minimizes the negative impacts on mechanical properties.
-
Non-Reactive Diluents are substances like solvents or plasticizers that do not participate in the curing reaction.[13][15] While they effectively reduce viscosity, they can compromise the final properties by migrating out over time, causing shrinkage, or reducing chemical and thermal resistance.[13] Their use is generally not recommended for high-performance applications.
Q5: How do fillers and other solid additives affect my formulation's viscosity?
The addition of any solid particles, such as fillers (e.g., silica, talc) or toughening agents, will increase the viscosity of the formulation.[5][16] This is due to the physical obstruction these particles create, impeding the free flow of the resin. The extent of the viscosity increase depends on the particle size, shape, loading level, and surface treatment of the filler.
Part 2: Troubleshooting Guide: Common Viscosity Issues
This guide provides a systematic approach to diagnosing and resolving common viscosity-related problems.
Problem: Viscosity is Unacceptably High
High viscosity can lead to poor impregnation, difficulty in application, and the entrapment of air bubbles.[10][11] Use the following decision tree to identify and solve the root cause.
Caption: Troubleshooting workflow for high viscosity issues.
Problem: Viscosity is Too Low
An excessively low viscosity can lead to issues with material running on vertical surfaces or flowing out of designated areas.
-
Potential Cause 1: Excessive Temperature.
-
Scientific Explanation: As discussed, high temperatures drastically reduce viscosity.[7] This can also accelerate the curing reaction, significantly shortening the workable pot life.[4]
-
Recommended Solution: Work in a temperature-controlled environment. If components are pre-heated, allow them to cool to the target processing temperature before mixing with the curing agent.
-
-
Potential Cause 2: Over-Dilution.
-
Scientific Explanation: Adding too much reactive or non-reactive diluent will lower the viscosity but can also degrade the final mechanical and thermal properties of the cured polymer.[13]
-
Recommended Solution: Carefully review the formulation. Reduce the concentration of the diluent in small increments, measuring the viscosity at each step to find the optimal balance between workability and performance.
-
Problem: Batch-to-Batch Viscosity Inconsistency
Inconsistent results are a major challenge in scaling up from research to production.
-
Potential Cause 1: Lack of Thermal Control.
-
Scientific Explanation: Minor variations in ambient temperature from day to day or season to season can cause noticeable shifts in viscosity.[11][17]
-
Recommended Solution: Implement a Standard Operating Procedure (SOP) that specifies the operating temperature for materials and equipment. Use temperature-controlled water baths or conditioning chambers to bring all components to a set temperature before use.
-
-
Potential Cause 2: Inconsistent Mixing Protocol.
-
Scientific Explanation: Variations in mixing time, speed, or even the type of impeller used can affect the degree of shear applied to the formulation, potentially leading to different levels of filler dispersion and apparent viscosity. Incomplete mixing is a common source of error.[11]
-
Recommended Solution: Standardize the mixing process. Define the mixing speed (RPM), duration, and equipment. Always ensure to scrape the sides and bottom of the mixing vessel to guarantee all components are homogeneously blended.
-
Part 3: Data Summaries & Visualizations
Table 1: Comparison of Viscosity Reduction Methods
| Method | Mechanism | Pros | Cons | Best For |
| Heating | Increases molecular kinetic energy, reducing internal friction.[8] | Simple, effective, no chemical change. | Reduces pot life, can accelerate exotherm.[4] | Quick adjustments, improving flow for application. |
| Reactive Diluents | Low-viscosity molecules that co-react and become part of the polymer backbone.[12][13] | Permanent viscosity reduction, can add flexibility.[18] | Can slightly lower thermal/chemical resistance; requires reformulation.[13] | Achieving a fundamentally lower formulation viscosity. |
| Non-Reactive Diluents | Solvents or plasticizers that physically separate polymer chains.[13][15] | Highly effective at viscosity reduction. | Can evaporate during cure, compromises mechanical properties, potential VOC issues.[13] | Non-critical applications; generally not recommended. |
Diagram: Mechanism of Diluents
Caption: Reactive diluents (green) integrate into the polymer network, while non-reactive ones (red) do not.
Part 4: Experimental Protocols
Protocol 1: Standard Viscosity Measurement (ASTM D2393)
This protocol outlines the standard method for determining the viscosity of epoxy resins and their components.[19][20][21]
-
Equipment:
-
Brookfield-type rotational viscometer.
-
Appropriate spindle set (select based on expected viscosity).
-
Temperature-controlled water bath or chamber.
-
Beaker or sample container.
-
Calibrated thermometer.
-
-
Procedure:
-
Temperature Conditioning: Place the sample in the temperature-controlled bath and allow it to equilibrate to the target temperature (typically 25.0 ± 0.1 °C) for at least 30 minutes.
-
Viscometer Setup: Level the viscometer. Attach the selected spindle. Do not touch the spindle with bare hands.
-
Sample Preparation: Pour the temperature-conditioned sample into the container. The liquid level should reach the immersion mark on the spindle shaft.
-
Measurement: Immerse the spindle into the sample. Allow the spindle to rotate for at least 3 minutes to achieve a stable reading. Record the viscosity reading (in cP or mPa·s) and the corresponding spindle number and rotational speed (RPM). The torque reading should ideally be between 20% and 80% for optimal accuracy.
-
Reporting: Report the viscosity, test temperature, spindle number, and speed.
-
Protocol 2: Evaluating the Effect of a Reactive Diluent
This workflow allows for the systematic evaluation of a diluent's efficiency.
-
Materials:
-
This compound resin.
-
Selected reactive diluent (e.g., an aliphatic mono- or difunctional glycidyl ether).
-
Digital scale (0.01g accuracy).
-
Mixing containers and stirrer.
-
Viscometer (as per Protocol 1).
-
-
Procedure:
-
Baseline Measurement: Measure the viscosity of the neat epoxy resin at 25°C following Protocol 1. This is your 0% diluent reference.
-
Prepare Diluted Samples: Prepare a series of small batches by adding the reactive diluent at different weight percentages (e.g., 2%, 5%, 10%, 15%).
-
Example for a 5% sample in a 100g batch: Weigh 95.00g of the epoxy resin and 5.00g of the reactive diluent.
-
-
Mixing: Mix each sample thoroughly for 5 minutes until homogeneous.
-
Viscosity Measurement: For each diluted sample, condition it to 25°C and measure the viscosity using Protocol 1.
-
Data Analysis: Plot viscosity (Y-axis) versus diluent concentration (X-axis). This "dilution curve" is crucial for determining how much diluent is needed to reach a target viscosity and for comparing the efficiency of different diluents.
-
References
- 1. haihangchem.com [haihangchem.com]
- 2. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 3. This compound (S-182) (CY183) [xinjingchem.com]
- 4. support.jamestowndistributors.com [support.jamestowndistributors.com]
- 5. Finding the Perfect Flow: Mastering Epoxy Viscosity - INCURE INC. [incurelab.com]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. epoxyplus.com [epoxyplus.com]
- 8. Epoxy Viscosity Vs Temperature - INCURE INC. [incurelab.com]
- 9. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 10. Taming Thick Epoxy: Sagging and Viscosity Control - INCURE INC. [incurelab.com]
- 11. sofraser.com [sofraser.com]
- 12. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 13. specialchem.com [specialchem.com]
- 14. m.indiamart.com [m.indiamart.com]
- 15. monchy.com [monchy.com]
- 16. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 17. jinzongmachinery.com [jinzongmachinery.com]
- 18. Reduce the viscosity of your epoxy formulations without adding VOCs | Comindex [comindex.es]
- 19. epoxyworks.com [epoxyworks.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. intertekinform.com [intertekinform.com]
Preventing yellowing of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate coatings under UV exposure
A Guide for Researchers on Preventing UV-Induced Yellowing of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Formulations
Welcome to the technical support center for our advanced cycloaliphatic epoxy resin, this compound. This guide is designed for researchers, scientists, and formulation chemists to address a critical challenge in the development of high-performance coatings: the prevention of yellowing upon exposure to ultraviolet (UV) radiation. As a cycloaliphatic epoxy, this resin offers inherently superior UV resistance compared to traditional Bisphenol A (BPA) based epoxies.[1][2][3] However, for applications demanding long-term optical clarity and color stability, a systematic approach to formulation and stabilization is paramount.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and solve yellowing issues in your coating formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coating turning yellow under UV light?
A1: Yellowing is primarily caused by a process called photo-oxidation.[4][5] Although this compound lacks the highly susceptible aromatic rings found in BPA-based epoxies, its molecular structure can still undergo degradation when exposed to UV energy.[1][2] This energy can break chemical bonds within the polymer network, creating free radicals. These highly reactive species then interact with oxygen in the atmosphere, leading to the formation of chromophores—molecular groups that absorb visible light and impart a yellow hue to the coating.[6][7]
Q2: I'm using a cycloaliphatic resin, which is supposed to be UV-resistant. Why is yellowing still an issue?
A2: While cycloaliphatic resins like this compound offer a significant improvement in UV stability over aromatic epoxies, they are not entirely immune to photodegradation.[1][2] For demanding applications with prolonged and intense UV exposure, the inherent resistance of the base resin may not be sufficient to prevent long-term yellowing.[4][8] The choice of curing agent can also significantly influence yellowing, as some hardeners, particularly certain amines, can contribute to discoloration.[9]
Q3: What are the main types of additives I can use to prevent yellowing?
A3: There are three primary classes of additives that work together to protect epoxy coatings from yellowing:
-
UV Absorbers (UVA): These compounds, such as benzotriazoles or benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[10][11][12] They act as a primary shield, preventing UV photons from initiating the degradation process.[10]
-
Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV light but instead interrupt the photo-oxidation cycle by neutralizing free radicals that have already formed.[11][13] A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[11]
-
Antioxidants: These additives, often phenolic or phosphite-based, protect the polymer from thermal degradation that can occur during curing or in high-temperature applications. This thermal degradation can also lead to the formation of chromophores and contribute to yellowing.[6][7]
Q4: Can I use just one type of additive, or is a combination necessary?
A4: For optimal and long-lasting protection, a synergistic combination of UV absorbers and HALS is highly recommended.[14][15][16][17] UVAs provide the first line of defense by blocking UV radiation at the surface, while HALS "clean up" any free radicals that may still form, especially deeper within the coating.[16] This dual-action approach is more effective than using either additive alone.[15][16] Adding an antioxidant provides further protection against thermal stress.
Q5: How much additive should I use in my formulation?
A5: The optimal concentration of additives depends on several factors, including the thickness of the coating, the expected intensity and duration of UV exposure, and the desired level of protection. As a general starting point, consider the following loading levels based on the total resin and hardener weight:
-
UV Absorbers: 1.0 - 3.0%[17]
-
Hindered Amine Light Stabilizers (HALS): 0.5 - 2.0%[17]
-
Antioxidants: 0.1 - 0.5%
It is crucial to conduct a ladder study (testing a range of concentrations) to determine the most effective and economical loading level for your specific application.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to the yellowing of your coatings.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid yellowing of the entire coating upon initial UV exposure. | Insufficient or no UV stabilization package in the formulation. | Incorporate a synergistic blend of a UV absorber (e.g., a benzotriazole) and a HALS into your formulation. Refer to the experimental protocols below for guidance. |
| Yellowing is more pronounced in thicker sections of the coating. | The UV absorber at the surface is being depleted, allowing UV radiation to penetrate deeper into the coating where there is insufficient protection. | Ensure a sufficient concentration of HALS is used in conjunction with the UV absorber. HALS are effective throughout the coating's thickness. |
| The coating appears yellow even before UV exposure. | 1. The amine curing agent is prone to oxidation.[5] 2. Excessive heat was used during the curing process, causing thermal degradation.[5][8] 3. The resin or hardener has yellowed during storage due to oxidation.[5] | 1. Consider using a cycloaliphatic amine curing agent known for good color stability.[2] 2. Optimize the curing schedule to avoid excessive temperatures. Incorporate an antioxidant into the formulation. 3. Store components in sealed, opaque containers in a cool, dark place. |
| The coating shows signs of chalking and cracking in addition to yellowing. | Severe photodegradation is occurring, breaking down the polymer backbone at the surface. | This indicates a need for a more robust UV protection system. Increase the concentration of both UVA and HALS. Consider applying a UV-resistant topcoat, such as a polyurethane with a UV stabilization package.[18] |
| Inconsistent yellowing across the surface of the coating. | 1. Improper mixing of the resin, hardener, and additives, leading to localized areas with poor protection. 2. Contamination of the substrate or coating with substances that accelerate degradation.[8] | 1. Ensure thorough and homogenous mixing of all components before application. 2. Ensure the substrate is clean and free of contaminants before applying the coating. |
Experimental Protocols & Methodologies
To systematically address yellowing, a well-designed experimental approach is essential. The following protocols provide a framework for formulating, applying, and testing the UV stability of your this compound coatings.
Protocol 1: Incorporation of UV Stabilizers
This protocol describes the preparation of stabilized coating formulations for testing.
Materials:
-
This compound resin
-
Appropriate curing agent (e.g., cycloaliphatic amine)
-
UV Absorber (e.g., Benzotriazole type)
-
Hindered Amine Light Stabilizer (HALS)
-
Antioxidant (optional)
-
Mixing cups, stir rods, and a laboratory scale
-
Test substrates (e.g., glass panels, steel Q-panels)
Procedure:
-
Prepare a Control Sample: In a mixing cup, accurately weigh the this compound resin and the curing agent according to the recommended stoichiometric mix ratio. Mix thoroughly for 2-3 minutes. This will be your unstabilized control.
-
Prepare Stabilized Samples: a. In a separate mixing cup, weigh the required amount of resin. b. Add the desired weight percentage of the UV absorber, HALS, and antioxidant to the resin. c. Mix thoroughly until all additives are completely dissolved. Gentle heating (40-50°C) may be used to aid dissolution, but allow the mixture to cool to room temperature before adding the curing agent. d. Add the stoichiometric amount of the curing agent and mix thoroughly for 2-3 minutes.
-
Application: a. Apply the mixed formulations to the test substrates using a drawdown bar to ensure a consistent film thickness (e.g., 75 µm or 3 mils). b. Prepare at least three replicate panels for each formulation (control and stabilized).
-
Curing: Allow the coated panels to cure under controlled conditions (e.g., 7 days at 23°C and 50% relative humidity) before testing.[2]
Protocol 2: Accelerated Weathering and Colorimetric Analysis
This protocol details the process for evaluating the UV stability of the prepared coatings.
Equipment:
-
Accelerated weathering chamber with fluorescent UV lamps (QUV tester), compliant with ASTM G154.[19][20]
-
Spectrophotometer or colorimeter for CIELAB color measurements.
Procedure:
-
Initial Color Measurement: a. Before exposure, measure the initial color of each cured panel using a spectrophotometer. Record the CIELAB L, a, and b* values.[21][22] This is your baseline (T=0). The b* value is a key indicator of yellowness (positive b* values indicate a yellow hue).[21][22]
-
Accelerated Weathering (ASTM G154): a. Place the panels in the accelerated weathering chamber. b. Program the chamber to run a suitable cycle. A common cycle for coatings involves alternating periods of UV exposure and moisture condensation. For example, 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.[23] c. The total duration of the test will depend on the application requirements, but measurements are typically taken at intervals (e.g., 250, 500, 1000, and 2000 hours).
-
Periodic Color Measurement: a. At each designated interval, remove the panels from the chamber and allow them to equilibrate to room temperature. b. Measure the L, a, and b* values for each panel.
-
Data Analysis (ASTM D2244): a. Calculate the change in the yellowness index (Δb) for each panel at each time interval: Δb = b(final) - b(initial). b. Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]½.[22] c. A lower Δb and ΔE* indicate better resistance to yellowing.[24][25]
Data Presentation:
Summarize your results in a table for easy comparison.
| Formulation | Exposure Time (hours) | Δb* (Change in Yellowness) | ΔE* (Total Color Difference) |
| Control (Unstabilized) | 0 | 0.0 | 0.0 |
| 500 | |||
| 1000 | |||
| Stabilized (1.5% UVA, 1.0% HALS) | 0 | 0.0 | 0.0 |
| 500 | |||
| 1000 |
Visualizing the Mechanisms of UV Protection
To better understand the processes involved, the following diagrams illustrate the degradation pathway and the protective mechanisms of the additives.
Caption: Photo-oxidation pathway of epoxy resins under UV exposure.
Caption: Synergistic protection by UV Absorbers and HALS.
By implementing these troubleshooting strategies and experimental protocols, you can effectively mitigate UV-induced yellowing, ensuring the long-term performance and aesthetic integrity of your this compound coatings.
References
- 1. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 2. paint.org [paint.org]
- 3. mdpi.com [mdpi.com]
- 4. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 5. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 6. blog.caplinq.com [blog.caplinq.com]
- 7. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bestbartopepoxy.com [bestbartopepoxy.com]
- 9. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 10. ohans.cn [ohans.cn]
- 11. UV Stabilizer for Epoxy: Protect & Extend Outdoor Coating Life [elchemy.com]
- 12. The Effects of UV Light on the Chemical and Mechanical Properties of a Transparent Epoxy-Diamine System in the Presence of an Organic UV Absorber [mdpi.com]
- 13. superepoxysystems.com [superepoxysystems.com]
- 14. researchgate.net [researchgate.net]
- 15. emerald.com [emerald.com]
- 16. nbinno.com [nbinno.com]
- 17. partinchem.com [partinchem.com]
- 18. totalboat.com [totalboat.com]
- 19. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 20. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 21. The CIELAB System – the Method to Specify Colors of Coatings [ulprospector.ul.com]
- 22. umfcorp.com [umfcorp.com]
- 23. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 24. micomlab.com [micomlab.com]
- 25. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
Technical Support Center: Optimizing Adhesion of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate to Metal Substrates
This guide serves as a technical resource for researchers and scientists experiencing challenges with the adhesion of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a common cycloaliphatic epoxy resin, to various metal substrates. It provides a structured approach to troubleshooting, focusing on the underlying scientific principles to resolve common adhesion failures.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions about the material and the mechanisms governing its adhesion to metallic surfaces.
Q1: What is this compound and what are the primary challenges in bonding it to metals?
This compound is a type of cycloaliphatic epoxy resin. Its molecular structure, which includes a saturated cyclohexane ring, provides notable benefits such as excellent resistance to ultraviolet (UV) degradation and good thermal stability, making it suitable for demanding applications. However, achieving a strong and durable bond to metal substrates can be challenging. The primary issues stem from the need to create a robust interface between the organic polymer and the inorganic, high-energy metal surface. Success depends on meticulous surface preparation and, often, the use of adhesion-promoting intermediaries.
Q2: What are the key scientific principles behind epoxy-metal adhesion?
A successful adhesive bond is not the result of a single phenomenon but a combination of several mechanisms working in synergy:
-
Mechanical Interlocking: This occurs when the liquid resin flows into the microscopic valleys and pores of a roughened metal surface and then solidifies, creating a strong physical anchor.
-
Adsorption and Wetting: For any significant bonding to occur, the epoxy resin must first "wet" the substrate. This involves the liquid spreading out to achieve intimate contact with the metal surface, a process governed by the relative surface energies of the liquid resin and the solid substrate.
-
Chemical Bonding: The formation of covalent chemical bonds between the epoxy system and the metal oxide layer on the substrate surface provides the strongest and most durable form of adhesion. These bonds are highly resistant to environmental degradation.
-
Acid-Base Interactions: These are interactions between Lewis acid sites on the metal oxide surface and basic (electron-donating) sites on the epoxy molecule or curing agent.
-
Van der Waals Forces: These are weaker, non-specific electrostatic attractions between molecules that contribute to the overall adhesion energy.
A durable bond relies on maximizing these interactions, with a particular emphasis on establishing stable chemical bonds at the interface.
Q3: What are the most common root causes of adhesion failure with this epoxy?
Adhesion failure is rarely due to a single oversight. The most prevalent causes include:
-
Substrate Contamination: The number one cause of failure. Invisible films of oils, greases, dust, or even condensed moisture on the metal act as a weak boundary layer that physically prevents the epoxy from reaching the substrate.
-
Inadequate Surface Preparation: A smooth, untreated metal surface lacks the necessary roughness for mechanical interlocking and often possesses a chemically inert, low-energy oxide layer that inhibits wetting and chemical bonding.
-
Poor Wetting: If the surface energy of the metal is too low (often due to contamination), the epoxy resin will not spread properly, leading to voids and poor contact at the interface.
-
Improper or Incomplete Curing: An under-cured epoxy network will lack the necessary cohesive strength and will not have developed its full adhesive capabilities.
-
Internal Stress: Stresses can build up at the bond line due to resin shrinkage during cure or a mismatch in the coefficient of thermal expansion (CTE) between the metal and the cured epoxy.
Part 2: Troubleshooting Guide for Adhesion Issues
This section provides a problem-oriented approach to diagnosing and solving specific adhesion failures encountered during experiments.
Problem 1: Poor Initial Adhesion or Spontaneous Delamination After Curing
Q: My epoxy coating or adhesive bond is failing immediately after the curing cycle. It peels away from the metal easily. What is happening and how do I resolve it?
A: This type of failure, known as an "adhesive failure," indicates a problem directly at the epoxy-metal interface. The root cause is almost always insufficient preparation of the metal surface, which prevents the formation of a strong, stable bond.
Root Cause Analysis:
-
Surface Contamination: The most likely culprit. Trace amounts of organic materials like machine oils or fingerprints create a barrier to adhesion.
-
Poor Wetting: The liquid epoxy is beading up rather than spreading across the metal surface, often a direct consequence of contamination or a chemically passive surface.
-
Insufficient Surface Profile: An overly smooth surface provides very little area for mechanical interlocking, which is a critical component of initial bond strength.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor initial adhesion.
Detailed Experimental Protocols:
Protocol 1: Rigorous Multi-Stage Substrate Cleaning
-
Solvent Degreasing: Vigorously wipe the metal substrate with a lint-free cloth saturated with acetone or isopropyl alcohol. Use a two-cloth technique (one for solvent application, a clean one for removal) to prevent the redeposition of contaminants.
-
Alkaline Wash: Immerse the degreased substrate in an alkaline cleaning bath (e.g., a commercial solution containing sodium hydroxide and silicates) heated to 50-70°C for 5-10 minutes. This process saponifies residual fats and oils.
-
Deionized Water Rinse: Thoroughly rinse the substrate with deionized (DI) water to remove all alkaline residues.
-
Verification and Drying: Perform a "water break test." A clean surface will hold an unbroken film of DI water for at least 30 seconds. If the film breaks, repeat the cleaning steps. Dry the substrate completely with oil-free compressed air or in an oven below 100°C.
Protocol 2: Mechanical Surface Preparation
-
Objective: To increase the effective surface area and create a texture for the resin to grip.
-
Method: Employ grit blasting (preferred for uniformity) or sanding with abrasive paper. The goal is a consistent, matte surface finish.
-
Quantitative Targets: A profilometer can be used to measure surface roughness (Ra).
| Metal Substrate | Recommended Abrasive Material | Target Surface Roughness (Ra) |
| Aluminum (6061, 5052) | 80-120 grit Aluminum Oxide | 2.5 - 4.0 µm |
| Stainless Steel (304, 316) | 60-100 grit Silicon Carbide | 3.0 - 5.0 µm |
| Copper and Brass | Fine Glass Bead Blasting | 1.5 - 3.0 µm |
Protocol 3: Application of an Epoxy-Functional Silane Coupling Agent
-
Scientific Principle: Silane coupling agents are bifunctional molecules that act as a chemical bridge. One end of the molecule forms durable covalent bonds with the metal oxide surface, while the other end has an organic group that chemically reacts with the epoxy resin during cure. For this system, an epoxy-functional silane such as 3-glycidoxypropyltrimethoxysilane (GPTMS) is highly effective.
-
Step-by-Step Application:
-
Prepare a 1-2% by weight solution of GPTMS in a 95:5 mixture of ethanol and water.
-
Hydrolyze the silane by adjusting the solution's pH to 4.5-5.5 with a few drops of acetic acid. Let the solution sit for at least one hour to allow for the formation of reactive silanol groups.
-
Apply the activated silane solution to the clean, dry metal surface via dipping, spraying, or wiping with a lint-free cloth.
-
Allow the solvent to fully evaporate, then cure the silane layer in an oven for 30-60 minutes at 100-110°C. This step is crucial for forming strong M-O-Si (Metal-Oxygen-Silicon) bonds.
-
Apply the this compound resin to the primed surface, ideally within 8 hours.
-
Caption: Diagram showing a silane agent bridging the inorganic metal and organic epoxy.
Problem 2: Adhesion Failure After Exposure to Humidity or Corrosive Environments
Q: The initial bond strength was excellent, but the part failed after humidity testing or exposure to a moist environment. What causes this degradation and how can I improve durability?
A: This is a problem of bond durability, where the adhesive interface is attacked and weakened by environmental factors. Water is the most common and potent cause of this type of failure for epoxy-metal bonds.
Root Cause Analysis:
-
Water Ingress: Water molecules are small enough to diffuse through the bulk epoxy polymer over time and accumulate at the interface.
-
Interfacial Bond Disruption: At the interface, water molecules can displace the weaker adhesive forces (like Van der Waals forces) and can hydrolyze and break the more robust chemical bonds (M-O-C or M-O-Si), leading to a catastrophic loss of adhesion.
-
Substrate Corrosion: In the presence of water and electrolytes (e.g., salt), corrosion can begin at the metal surface underneath the bond line. This creates a weak, unstable layer of metal oxide or hydroxide, destroying the foundation of the adhesive bond.
Strategies for Enhancing Bond Durability:
-
Optimize the Curing System: The choice of curing agent (hardener) is critical for the moisture resistance of the final polymer.
-
Anhydride Hardeners: Cycloaliphatic anhydrides are frequently paired with this type of epoxy. They create a highly cross-linked polymer network with excellent chemical resistance. It is vital to ensure the stoichiometry (the precise ratio of epoxy groups to anhydride functional groups) is correct. An incorrect ratio leaves unreacted sites that are vulnerable to water attack.
-
Curing Catalysts: The use of a suitable catalyst, such as a tertiary amine or an imidazole, can help the curing reaction proceed to a higher degree of completion. This results in a denser, more moisture-resistant polymer network.
-
-
Employ Advanced Surface Treatments:
-
Phosphoric Acid Anodizing (PAA) for Aluminum: This electrochemical process creates a thick, porous aluminum oxide layer with a unique, whisker-like morphology. This structure is exceptionally receptive to primers and adhesives, providing both enhanced mechanical interlocking and a stable surface for chemical bonding.
-
Corrosion-Inhibiting Primers: Before applying the bulk adhesive, consider using a thin layer of a primer that contains corrosion inhibitors like zinc phosphate. These primers passivate the metal surface, actively protecting it from corrosion.
-
-
Modify the Epoxy Formulation:
-
Toughening Agents: While not a direct solution to water ingress, adding a small amount of a toughening agent, such as a carboxyl-terminated butadiene nitrile (CTBN) rubber, can improve the fracture toughness of the adhesive. This helps the bond line better resist the internal stresses that develop from moisture-induced swelling and material property changes.
-
Protocol Example: Phosphoric Acid Anodizing (PAA) for Aluminum Substrates (Laboratory Scale)
-
Pre-treatment: Thoroughly degrease and deoxidize the aluminum part as per Protocol 1.
-
Anodizing Process:
-
Prepare a 10% by weight solution of phosphoric acid in DI water.
-
Configure an electrochemical cell with the aluminum part as the anode (+) and a sheet of lead or 316 stainless steel as the cathode (-).
-
Apply a constant DC voltage of 10-15 Volts.
-
Maintain the electrolyte bath temperature at 20-25°C throughout the process.
-
Anodize for a duration of 20-25 minutes.
-
-
Post-Anodizing Rinse: Immediately upon removal from the bath, rinse the part extensively with DI water to halt the acid reaction and remove all residues.
-
Drying: Gently dry the anodized part in an oven at a low temperature (not exceeding 60°C). Overheating can dehydrate the oxide layer and reduce its surface reactivity.
-
Bonding: Apply the silane primer and/or the this compound system to the fresh, anodized surface as soon as possible, ideally within 4 hours, to prevent contamination.
Technical Support Center: Optimizing Curing Processes for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Welcome to our dedicated technical support center for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS: 21544-03-6). This guide is designed for researchers, scientists, and professionals in drug development and advanced materials. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you master the curing process of this versatile cycloaliphatic epoxy resin. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common curing agents for this compound?
A1: The most prevalent and effective curing agents for this cycloaliphatic epoxy resin are acid anhydrides.[1][2] Commonly used anhydrides include Methylhexahydrophthalic anhydride (MHHPA), Hexahydrophthalic anhydride (HHPA), and Methyltetrahydrophthalic anhydride (MTHPA).[1][2] These are favored for their low volatility, long pot life, and the excellent thermal and mechanical properties they impart to the cured product.[1][3] Amine-based curing agents are generally not used for cycloaliphatic epoxy resins.[4]
Q2: Why is a catalyst or accelerator often required for anhydride curing, and what types are effective?
A2: Anhydride curing of epoxy resins is inherently slow at lower temperatures.[1] The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, which may be present in trace amounts in the resin or from atmospheric moisture.[3][5] To achieve a practical curing speed and lower the curing temperature, a catalyst is often necessary.[1] Effective accelerators include tertiary amines (e.g., benzyldimethylamine - BDMA), imidazoles (e.g., 2-ethyl-4-methyl imidazole), and quaternary ammonium salts.[3][6] These catalysts work by facilitating the ring-opening of both the anhydride and the epoxide, thereby accelerating the formation of the cross-linked polymer network.[3]
Q3: What is a typical starting point for a curing schedule (temperature and time)?
A3: A typical starting point for a two-step curing schedule with an anhydride hardener and a tertiary amine catalyst would be an initial cure at a lower temperature followed by a post-cure at a higher temperature. For instance, an initial cure at 90-120°C for 1-2 hours, followed by a post-cure at 150°C for 2-4 hours is a common practice.[4] The exact schedule will depend on the specific anhydride, the concentration of the accelerator, and the desired final properties, such as the glass transition temperature (Tg).[4] It is always recommended to perform optimization studies using techniques like Differential Scanning Calorimetry (DSC) to determine the optimal cure cycle for your specific formulation.[7][8]
Q4: How can I monitor the extent of the curing reaction in my experiments?
A4: There are two primary analytical techniques for monitoring the curing progress:
-
Differential Scanning Calorimetry (DSC): This is a calorimetric method that measures the heat flow associated with the curing reaction.[7][8][9] By analyzing the exothermic peak during a temperature ramp, you can determine the total heat of reaction.[8] For a partially cured sample, the residual heat of reaction can be measured to calculate the degree of cure.[10] DSC is also invaluable for determining the glass transition temperature (Tg), a key indicator of the completion of the cure.[7][8]
-
Fourier Transform Infrared Spectroscopy (FTIR): This spectroscopic technique allows for the direct monitoring of the chemical functional groups involved in the curing reaction.[9][11][12] The disappearance of the epoxy group peak (around 915 cm⁻¹) and the anhydride peaks can be quantitatively tracked to determine the extent of the reaction over time.[9][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during the curing of this compound.
Issue 1: The cured epoxy is brittle and fractures easily.
| Possible Cause | Recommended Solution & Scientific Rationale |
| High Cross-link Density | Highly cross-linked networks, characteristic of anhydride-cured systems, can lead to brittleness.[14] Consider incorporating flexibilizers or impact modifiers. Reactive liquid polymers, such as carboxyl-terminated butadiene nitrile (CTBN), can be co-reacted into the epoxy matrix to introduce flexible segments and improve toughness. |
| Incorrect Stoichiometry | An improper ratio of epoxy resin to anhydride hardener can significantly impact the final mechanical properties.[14] Unlike amine curing, optimal properties with anhydrides are often achieved with slightly less than the theoretical stoichiometric amount.[3] This is because of potential side reactions like epoxy homopolymerization.[3][6] Carefully calculate and precisely weigh your components. |
| Inadequate Curing Cycle | An incomplete cure will result in suboptimal mechanical properties, including brittleness.[14] Verify your curing temperature and time. A post-cure at a temperature above the initial Tg is often necessary to complete the cross-linking reaction and enhance toughness.[14] Use DSC to confirm the absence of any residual exothermic activity, indicating a complete cure.[10] |
Issue 2: The epoxy resin is not curing or remains tacky after the recommended curing time.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Low Curing Temperature | Anhydride-epoxy reactions are highly temperature-dependent.[15] If the temperature is too low, the reaction rate will be extremely slow, leading to an incomplete cure.[16][17] Ensure your oven is calibrated and maintaining the set temperature. Consider increasing the curing temperature in increments of 10-20°C. |
| Insufficient or Inactive Accelerator | The accelerator plays a crucial role in initiating and propagating the curing reaction.[1] Ensure the correct amount of accelerator is added and thoroughly mixed. Some accelerators can degrade over time or be sensitive to moisture. Use a fresh, properly stored accelerator. |
| Moisture Contamination | Anhydrides are sensitive to moisture and can react with water to form dicarboxylic acids.[18] While this can initiate the curing reaction, excessive moisture can interfere with the desired reaction pathway and affect the final properties.[5][18] Store anhydrides in a desiccator and minimize exposure to humid environments during mixing. |
| Incorrect Resin-to-Hardener Ratio | A significant deviation from the recommended stoichiometry can lead to an excess of one component, preventing the formation of a fully cross-linked network.[16][19] Double-check your calculations and measurements. |
Issue 3: Bubbles are present in the cured epoxy.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Trapped Air During Mixing | Vigorous mixing can introduce air into the viscous resin system.[16][20] Mix the components slowly and deliberately, scraping the sides and bottom of the container.[19] |
| Outgassing from Porous Substrates | If casting onto a porous material, air trapped within the pores can be released as the resin heats up, forming bubbles. Pre-heating and sealing the substrate with a thin layer of the epoxy resin can mitigate this issue. |
| Moisture in the System | Water can vaporize at curing temperatures, leading to bubble formation. Ensure all components and substrates are dry. |
| Viscosity Too High for Air Release | The low viscosity of this compound is advantageous.[21] However, if the viscosity increases too rapidly during curing, bubbles may not have sufficient time to rise to the surface. A brief period of vacuum degassing after mixing and before curing can effectively remove trapped air.[22] |
Experimental Protocols & Data
Protocol 1: Determining Degree of Cure using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured epoxy/anhydride mixture into an aluminum DSC pan.
-
Prepare a partially cured sample by subjecting the mixture to a specific time and temperature in an oven. Accurately weigh 5-10 mg of the partially cured sample into another DSC pan.
-
-
DSC Analysis:
-
Place the uncured sample pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected curing completion (e.g., 250°C).[8]
-
Record the heat flow as a function of temperature. The area under the exothermic peak represents the total heat of cure (ΔH_total).[10]
-
Repeat the analysis for the partially cured sample. The area under any residual exothermic peak is the residual heat of cure (ΔH_residual).
-
-
Calculation:
-
The degree of cure (%) can be calculated using the following equation: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100[10]
-
Data Presentation: Example Curing Schedules
The following table provides starting point recommendations for curing schedules with common anhydride hardeners. Optimization is highly recommended for specific applications.
| Hardener | Resin:Hardener Ratio (by weight) | Accelerator (BDMA) (phr) | Initial Cure | Post-Cure | Expected Tg Range (°C) |
| MHHPA | 100 : 85 | 1.0 | 100°C for 2 hours | 150°C for 4 hours | 150 - 180 |
| HHPA | 100 : 90 | 1.0 | 90°C for 2 hours | 150°C for 3 hours | 140 - 170 |
| MTHPA | 100 : 80 | 1.0 | 110°C for 1 hour | 160°C for 4 hours | 160 - 200 |
phr = parts per hundred parts of resin
Visualizing the Curing Process
Anhydride Curing Reaction Pathway
Caption: Simplified reaction pathway for anhydride curing of epoxy resins.
Troubleshooting Workflow for Incomplete Curing
References
- 1. Thermal Curing Application of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Cycloaliphatic epoxy resin cured with anhydride in the absence of catalyst - ProQuest [proquest.com]
- 6. tri-iso.com [tri-iso.com]
- 7. m.youtube.com [m.youtube.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Fourier transform infrared spectroscopy as a tool for identification of the curing process of epoxy resin | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. piketech.com [piketech.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. benchchem.com [benchchem.com]
- 15. Temperature and curing time affect composite sorption and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epoxyclasses.com [epoxyclasses.com]
- 17. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 18. appliedpoleramic.com [appliedpoleramic.com]
- 19. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 20. resiners.com [resiners.com]
- 21. nbinno.com [nbinno.com]
- 22. epoxyetc.com [epoxyetc.com]
Technical Support Center: Troubleshooting Incomplete Curing of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Resins
Welcome to the technical support center for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate based resin systems. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into achieving complete and reliable curing. This resource moves beyond simple checklists to explain the causality behind common issues, ensuring your experimental outcomes are both successful and reproducible.
The resin , a cycloaliphatic epoxy, offers unique properties but also presents specific curing challenges compared to more common bisphenol-A (BPA) based epoxies. Its molecular structure, characterized by epoxy groups on a cycloaliphatic ring, results in significant steric hindrance. This can slow the reaction with nucleophilic curing agents like amines and necessitates a highly controlled and well-understood curing process.[1][2] This guide will address the most frequent problems encountered and provide robust, validated solutions.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses the most common issues reported by users during their experiments.
Q1: My resin remains tacky, soft, or liquid after the prescribed curing time. What is the most probable cause?
This is the most common failure mode and almost always points to one of three fundamental issues: incorrect stoichiometry (mix ratio), suboptimal thermal conditions (low temperature), or inadequate mixing.[3][4][5] An uncured or partially cured system lacks the necessary three-dimensional cross-linked polymer network, resulting in poor mechanical, chemical, and thermal properties.[6]
-
Causality: The curing of epoxy resin is a chemical reaction, not a drying process.[6] It relies on the precise reaction between the epoxy functional groups of the resin and the active groups (e.g., amine hydrogens) of the hardener. If there is an excess of either component, the unreacted molecules will remain, leading to a soft or greasy final product. Similarly, since the reaction is thermally activated, insufficient heat means the reaction kinetics are too slow to achieve full cross-linking within a practical timeframe.[7]
-
Initial Action: Before proceeding to more advanced diagnostics, meticulously review your protocol against these three primary factors. Our troubleshooting workflow diagram below provides a logical path for investigation.
Q2: How do I calculate and verify the correct mix ratio? The manufacturer's datasheet is confusing.
Ensuring the correct stoichiometric ratio is the most critical step for successful curing.[8] Unlike polyester resins where the catalyst amount can be varied to change cure speed, epoxy chemistry demands precision. Deviating from the stoichiometric ratio will result in a lower glass transition temperature (Tg) and compromised mechanical properties.[9]
-
Expertise & Causality: The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
-
EEW is the mass of resin (in grams) that contains one mole of epoxy groups.
-
AHEW is the mass of the amine hardener (in grams) that contains one mole of active amine hydrogen atoms.
The goal is a 1:1 ratio of epoxy groups to active amine hydrogens.[10]
-
-
Actionable Protocol: See "Protocol 1: Stoichiometric Calculation for Amine Hardeners" in the Advanced Diagnostic Protocols section for a detailed, step-by-step calculation guide. Always use a calibrated digital scale for measurements; volumetric measurements are prone to error and should be avoided.[4]
Q3: My cured sample is hard, but the surface is cloudy, hazy, or has a waxy/oily film. What causes this?
This phenomenon is known as "amine blush" or "blooming." It is a surface defect caused by the reaction of atmospheric moisture (and often carbon dioxide) with the amine curing agent.[11][12] This forms a layer of carbamates on the surface, which is not only a cosmetic issue but can also inhibit adhesion of subsequent layers.[11]
-
Causality: Amine compounds on the surface of the curing resin are hydrophilic and can readily react with water vapor. This is particularly prevalent in high-humidity environments.[13][14] The ideal environment for curing is one with controlled temperature and humidity.
-
Preventative Action:
-
Control Your Environment: Maintain ambient humidity below 85%, with an ideal range of 50-60%.[13][15]
-
Maintain Temperature: Work within the recommended temperature range, typically 21-27°C (70-80°F).[4][16] Temperature fluctuations can cause condensation on the resin surface, leading to blushing.[13][14]
-
Ensure Cleanliness: Use only clean, dry mixing containers and tools to prevent moisture contamination.[14]
-
Q4: I have hard and soft spots within the same sample. What went wrong?
This issue is almost exclusively caused by incomplete or improper mixing of the resin and hardener.[4] Even if the overall stoichiometric ratio is correct, unmixed pockets of pure resin or hardener will not cure.[3]
-
Causality: The resin and hardener often have different viscosities and densities, making them difficult to homogenize. Without thorough mixing, the chemical reaction cannot proceed uniformly throughout the material.
-
Best-Practice Mixing Protocol:
-
Measure components accurately into a clean, smooth-sided mixing container.
-
Mix slowly and deliberately with a flat-sided stir stick, scraping the sides and bottom of the container thoroughly for at least 3-5 minutes. Avoid whipping the mixture, as this introduces air bubbles.[3][5]
-
The "Two-Container" Method: For critical applications, after initial mixing, pour the contents into a second, clean container and mix again with a new stir stick. This ensures that any unmixed material clinging to the sides of the first container is fully incorporated.
-
Visual Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing incomplete curing issues.
Caption: Logical workflow for troubleshooting incomplete epoxy curing.
Advanced Diagnostic Protocols
For a scientific audience requiring quantitative validation, these protocols provide a framework for analysis.
Protocol 1: Stoichiometric Calculation for Amine Hardeners
This protocol ensures the correct 1:1 functional group ratio between the resin and a generic amine hardener.
Required Data:
-
Resin EEW: Epoxy Equivalent Weight (g/eq) - from the technical datasheet. For this compound, this is typically in the range of 150-180 g/eq.[17]
-
Hardener AHEW: Amine Hydrogen Equivalent Weight (g/eq) - from the technical datasheet or calculated from its molecular weight and number of active hydrogens.
Calculation Steps:
-
Determine AHEW: If not provided, calculate it:
-
AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens per Molecule)
-
-
Calculate Parts by Weight: The most common way to express the mix ratio is "parts per hundred resin" (phr).
-
phr = (AHEW / EEW) * 100
-
-
Example Calculation:
-
Assume Resin EEW = 165 g/eq.
-
Assume Hardener is Triethylenetetramine (TETA) with MW = 146.2 g/mol and 6 active hydrogens.
-
AHEW of TETA = 146.2 / 6 = 24.4 g/eq.
-
phr = (24.4 / 165) * 100 = 14.8 phr .
-
Protocol 2: Verifying Degree of Cure using Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique for quantitatively assessing the cure state of a thermoset polymer.[7] It measures the heat flow into or out of a sample as it is heated.
Methodology:
-
Sample Preparation: Prepare two small samples (5-10 mg) in aluminum DSC pans: one of the fully cured material and one of the uncured, freshly mixed resin/hardener mixture.
-
Initial Run (Uncured Mix):
-
Analysis Run (Cured Sample):
-
Heat the cured sample using the same temperature program.
-
Interpretation:
-
Glass Transition (Tg): You will observe a step-change in the baseline. The midpoint of this transition is the glass transition temperature (Tg). A higher Tg generally indicates a higher degree of cross-linking and a more complete cure.[9][19]
-
Residual Cure: If the sample is incompletely cured, a smaller exothermic peak will appear after the Tg. The area of this peak represents the residual heat of reaction (ΔH_residual).
-
-
-
Calculate Degree of Cure:
-
Degree of Cure (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
-
A fully cured sample will show no significant residual exotherm (Degree of Cure ≈ 100%).
-
Data & Parameters Summary
Use these tables as a quick reference for material properties and environmental controls.
Table 1: Typical Properties of this compound
| Property | Typical Value | Significance |
|---|---|---|
| Epoxy Equivalent Weight (EEW) | 150 - 180 g/eq[17] | Essential for stoichiometric calculations. |
| Viscosity @ 25°C | 500 - 1000 mPa·s[17] | Affects mixing ease and bubble release. |
| Appearance | Colorless to light yellow liquid[17][20] | Deviations may indicate product degradation. |
| Curing Agents | Amines or Anhydrides[21] | Choice of hardener dictates cure profile and final properties. |
Table 2: Recommended Environmental Curing Parameters
| Parameter | Recommended Range | Rationale & Potential Issues if Deviated |
|---|---|---|
| Ambient Temperature | 21 - 27 °C (70 - 80 °F)[4][16] | Low Temp: Slows reaction, incomplete cure. High Temp: Reduces pot life, may cause uncontrolled exotherm. |
| Relative Humidity | < 85% (Ideal: 50-60%)[13][15] | High Humidity: Causes amine blush, cloudiness, and may interfere with curing.[12][14] |
| Airflow | Minimal / Draft-free | Prevents introduction of dust and localized cooling of the surface. |
References
- 1. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. Curing Methods of Cycloaliphatic Epoxy Resins | TetraWill Technical Guide [tetrawill.com]
- 3. resiners.com [resiners.com]
- 4. terrazzo-usa.com [terrazzo-usa.com]
- 5. Epoxy resin – problems and solutions - Gobbetto [gobbetto.com]
- 6. m.youtube.com [m.youtube.com]
- 7. engineering.unt.edu [engineering.unt.edu]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 12. artresin.com [artresin.com]
- 13. wisebond.com [wisebond.com]
- 14. bestbartopepoxy.com [bestbartopepoxy.com]
- 15. craft-resin.com [craft-resin.com]
- 16. epoxyclasses.com [epoxyclasses.com]
- 17. This compound (S-182) (CY183) [hnxinjing.com]
- 18. youtube.com [youtube.com]
- 19. How you can optimise the curing process for epoxy [forcetechnology.com]
- 20. jnfuturechemical.com [jnfuturechemical.com]
- 21. haihangchem.com [haihangchem.com]
Best practices for storing and handling Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate to maintain reactivity
Welcome to the technical support guide for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS: 21544-03-6). This document provides in-depth guidance on best practices for storage and handling to ensure the chemical's reactivity and integrity for your research and development needs. As a diepoxide, the stability of the strained oxirane rings is paramount for successful downstream applications, such as in the formulation of high-performance adhesives and advanced composites.[1][2] This guide is structured to address common challenges and questions encountered in a laboratory setting.
Section 1: Core Principles of Stability and Reactivity
The utility of this compound is derived from its two highly reactive epoxy (oxirane) groups. The significant ring strain (approximately 13 kcal/mol) in these three-membered rings provides the thermodynamic driving force for ring-opening reactions, which is the basis of its function as a cross-linking agent or polymer building block.[3][4] However, this inherent reactivity also makes the compound susceptible to premature degradation if not stored and handled correctly.
The primary mechanism for loss of reactivity is the ring-opening of the epoxide groups. This can be initiated by various reagents, often present as contaminants in a laboratory environment.
Key Degradation Pathways:
-
Hydrolysis: The most common degradation pathway is reaction with water. This can be catalyzed by trace amounts of acid or base.[5][6][7][8]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is protonated, creating a more reactive intermediate. A weak nucleophile, like water, can then attack one of the epoxide carbons, leading to the formation of a trans-1,2-diol.[9][10][11] This reaction consumes the reactive epoxy group, rendering the molecule ineffective for its intended curing or polymerization reaction.
-
Base-Catalyzed Hydrolysis: Strong nucleophiles, such as hydroxide ions (from basic contaminants), can directly attack an epoxide carbon in a classic SN2 reaction, again resulting in the formation of a diol after protonation.[3][5][11]
-
-
Reaction with Other Nucleophiles: Besides water, other nucleophilic contaminants can open the epoxide ring. Common examples include amines, alcohols, and thiols.[9][11] It is critical to avoid cross-contamination with curing agents or other reactive chemicals during storage.
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high heat can lead to thermal degradation. For epoxy resins, this process typically begins at temperatures well above ambient but can be accelerated by catalysts.[12][13] The process involves the breaking of chemical bonds, which can lead to weight loss and a decrease in mechanical strength in the final cured product.[12]
Visualization of Hydrolytic Degradation
The following diagram illustrates the primary hydrolytic pathways that lead to a loss of epoxide reactivity.
Caption: Key degradation pathways via acid or base-catalyzed hydrolysis.
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses common user questions in a direct Q&A format.
Q1: What are the ideal storage conditions for this compound?
A: To maximize shelf-life and maintain reactivity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Avoid direct sunlight and sources of heat. An inert atmosphere is highly recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential side reactions and degradation. Avoid freezing unless specified by the supplier. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen. |
| Container | Original, unopened container | Ensures cleanliness and minimizes headspace. If repackaging, use clean, dry glass or compatible plastic. |
| Light | Store in the dark or in an amber bottle | Prevents potential light-induced degradation. |
Q2: Why has the viscosity of my stored material increased?
A: An increase in viscosity often indicates that partial oligomerization or polymerization has occurred. This is a direct result of degradation, where some epoxide rings have opened and reacted with other molecules. The most common culprit is moisture contamination, which initiates the hydrolysis cascade.
Q3: What materials should I avoid when handling this compound?
A: Avoid contact with strong acids, strong bases, amines, and strong oxidizing agents.[15] These substances can catalyze rapid, and often exothermic, polymerization. Also, ensure all labware (syringes, glassware, spatulas) is scrupulously clean and dry before use.
Q4: How can I tell if my older stock is still good to use?
A: Visual inspection is the first step; the liquid should be clear to light yellow and free of precipitates.[16][17] However, the most reliable method is to determine the epoxy equivalent weight (EEW) . The EEW is the weight of resin in grams that contains one mole of epoxide groups. A significant increase in the EEW compared to the value on the certificate of analysis indicates that a portion of the epoxide groups has degraded. Titration methods (e.g., with HBr in acetic acid) are standard for determining EEW.
Q5: What are the critical safety precautions for handling this chemical?
A: This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[18] Always handle this chemical in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE) is mandatory.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required.
-
Handling: Avoid breathing vapors and prevent skin and eye contact.[15] Wash hands thoroughly after handling.[19]
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Troubleshooting & Verification Steps |
| Slow or Incomplete Reaction/Curing | Loss of Reactivity in Starting Material: The epoxide groups have been consumed by hydrolysis or other contamination prior to the reaction. | 1. Run a Control: Use a fresh, unopened bottle of the compound in a parallel experiment. If the control experiment proceeds as expected, your older stock has likely degraded.2. Verify Solvent Purity: Ensure all solvents are anhydrous. Water in the solvent is a common source of reaction failure.3. Check Catalyst/Curing Agent: Ensure the catalyst or curing agent is active and used in the correct stoichiometric ratio. |
| Unexpected Side Products or Poor Selectivity | Contamination: The presence of nucleophilic impurities (water, alcohols) has led to the formation of diols or other adducts. | 1. Analyze Starting Material: Use analytical techniques like NMR or FTIR to check for the presence of hydroxyl (-OH) groups, which would indicate hydrolysis.2. Inert Atmosphere Technique: Review your handling procedure. Ensure a robust inert atmosphere was maintained throughout the experiment to prevent moisture ingress (See Protocol 4.2). |
| Exothermic Reaction is Uncontrolled | Incorrect Stoichiometry or Contamination: Too much curing agent was added, or a contaminant (like a strong acid or base) is catalyzing a runaway polymerization. | 1. Immediately Cool the Reaction: Use an ice bath to manage the temperature.2. Review Calculations: Double-check all stoichiometric calculations for the curing agent or catalyst.3. Use Fresh Reagents: Ensure all reagents are pure and free from contaminants that could act as potent initiators. |
Section 4: Experimental Protocols
Protocol 4.1: Inert Atmosphere Handling Workflow
Maintaining an inert atmosphere is the single most effective way to prevent hydrolytic degradation. This workflow outlines the key steps for transferring the compound from storage to your reaction vessel.
Caption: Workflow for handling under an inert atmosphere.
Causality Behind the Protocol:
-
Step 1 (Equilibration): Bringing the cold container to room temperature before opening prevents atmospheric moisture from condensing on the cold surfaces and contaminating the compound.
-
Steps 2-5 (Inert Transfer): Using a glovebox or Schlenk line with dry nitrogen or argon provides a physical barrier against atmospheric water and oxygen, which are the primary drivers of degradation.
-
Step 6 (Resealing): Purging the headspace of the storage bottle with inert gas before re-storing displaces any moist air that may have entered, preserving the remaining material.
Section 5: Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 21544-03-6 | [17][20][21] |
| Molecular Formula | C₁₄H₁₈O₆ | [17][21][22] |
| Molecular Weight | 282.29 g/mol | [17][22] |
| Appearance | Colorless to light yellow transparent liquid | [16][17] |
| Boiling Point | 200-202 °C @ 5 Torr | [17][21] |
| Density | ~1.15 g/cm³ | [17][21] |
| Viscosity (25°C) | 500-1000 mPa·s | [16] |
| Epoxy Equivalent Weight | 150-180 g/mol | [16] |
References
- 1. nbinno.com [nbinno.com]
- 2. Bis(2,3-epoxycyclopentyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. haihangchem.com [haihangchem.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. This compound (S-182) (CY183) [hnxinjing.com]
- 17. jnfuturechemical.com [jnfuturechemical.com]
- 18. chemical-label.com [chemical-label.com]
- 19. chemos.de [chemos.de]
- 20. This compound | 21544-03-6 [chemicalbook.com]
- 21. chembk.com [chembk.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Overcoming Brittleness in Cured Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Polymers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate. This cycloaliphatic epoxy resin is valued for its high performance, but its inherent brittleness upon curing can present challenges. This guide is structured to provide you with a comprehensive understanding of the factors contributing to brittleness and to offer actionable troubleshooting strategies and detailed protocols to enhance the toughness and flexibility of your cured polymers.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and step-by-step guidance to resolve them.
Question 1: My cured polymer is extremely brittle and fractures under minimal stress. What are the likely causes and how can I fix this?
Answer:
Extreme brittleness in cured this compound polymers typically stems from a highly cross-linked and rigid network structure.[1][2] Several factors during your formulation and curing process can contribute to this.
Immediate Troubleshooting Steps:
-
Review Your Formulation:
-
Curing Agent Ratio: An off-ratio mixture of resin to curing agent can significantly impact the polymer's final properties. An excess of certain curing agents can lead to a more tightly cross-linked, and therefore more brittle, network. Conversely, an insufficient amount may result in incomplete curing, which can also manifest as brittleness.
-
Presence of Flexibilizers/Tougheners: If your application requires a degree of flexibility, the absence of a suitable additive is a primary reason for brittleness.
-
-
Evaluate Your Curing Schedule:
In-depth Solutions:
If the immediate troubleshooting steps do not resolve the issue, consider the following more advanced modifications to your system.
-
Incorporating a Flexibilizer: Flexibilizers are additives designed to increase the elongation and reduce the modulus of the cured epoxy, thereby decreasing brittleness.[1][5][6][7] They work by becoming part of the polymer network, introducing more flexible molecular chains.
-
Introducing a Toughening Agent: Tougheners improve the fracture toughness of the material by creating a multi-phase system.[8][9][10] This can be achieved with liquid rubbers or nanoparticles.
-
Liquid Rubbers: Carboxyl-terminated butadiene acrylonitrile (CTBN) is a common example. During curing, it phase-separates to form small rubbery domains within the epoxy matrix. These domains can absorb energy and stop a crack from propagating.[9][11]
-
Nanoparticles: Silica nanoparticles can also enhance toughness by mechanisms such as particle debonding and subsequent plastic void growth in the epoxy matrix.
-
Question 2: I tried adding a reactive diluent to lower the viscosity, but now my polymer is too soft and has poor thermal resistance. How can I balance viscosity reduction and mechanical properties?
Answer:
This is a common trade-off when using reactive diluents. While effective at reducing viscosity, they can also decrease the cross-link density of the polymer network, leading to lower mechanical strength and a reduced glass transition temperature (Tg).[12][13][14]
Strategies for Optimization:
-
Select the Right Reactive Diluent:
-
Monofunctional vs. Difunctional: Monofunctional diluents will have a more pronounced effect on reducing cross-link density.[13] Consider using a difunctional reactive diluent, which will also reduce viscosity but will be more effective at maintaining the network's integrity.[15]
-
Chemical Structure: Aliphatic diluents generally impart more flexibility than aromatic ones.[15]
-
-
Optimize the Concentration: Use the minimum amount of reactive diluent necessary to achieve the desired viscosity. Create a concentration gradient experiment to identify the optimal loading level that provides a good balance of processability and final properties.
-
Hybrid Approaches: Combine a lower concentration of reactive diluent with a toughening agent. This can help to compensate for the reduction in mechanical properties.
Frequently Asked Questions (FAQs)
What is the fundamental difference between a flexibilizer and a toughener?
While both address brittleness, they do so through different mechanisms.[8]
-
Flexibilizers increase the polymer's ability to deform under stress by lowering its modulus and increasing its elongation.[1] They essentially make the material more "rubbery."
-
Tougheners improve the material's resistance to fracture from an impact. They work by introducing a secondary phase that dissipates energy, preventing cracks from growing.[8][10] A toughened polymer may still be quite rigid.
How do I choose the right curing agent to minimize brittleness?
The structure of the curing agent plays a significant role in the final properties of the polymer network.[16]
-
Longer, more flexible curing agents will create a less densely cross-linked network with greater chain mobility, resulting in a less brittle polymer.
-
Polyamide and polyaminoamide curing agents are known to impart more flexibility compared to some aromatic amines.[17][18]
Can post-curing help reduce brittleness?
Post-curing at an elevated temperature is crucial for achieving the full mechanical properties of the epoxy. However, its effect on brittleness depends on the initial cure state. If the initial cure was incomplete, a post-cure will complete the cross-linking, which might increase stiffness. In some cases, a carefully controlled post-cure can help to relieve internal stresses, but it is not a primary method for reducing inherent brittleness.[3]
How can I quantitatively measure the reduction in brittleness?
To obtain objective data on the toughness of your modified polymers, standardized mechanical testing is essential. The ASTM D5045 standard is a widely accepted method for determining the plane-strain fracture toughness (KIc) and the critical strain energy release rate (GIc) of plastic materials.[19][20][21][22][23] These values provide a quantitative measure of a material's resistance to fracture.
Experimental Protocols
Protocol 1: Incorporation of a Liquid Rubber Toughening Agent (CTBN)
This protocol describes the steps for incorporating carboxyl-terminated butadiene acrylonitrile (CTBN) into your this compound formulation.
Materials:
-
This compound resin
-
CTBN liquid rubber
-
Appropriate anhydride or amine curing agent
-
High-shear mechanical mixer
-
Vacuum oven
Procedure:
-
Pre-mixing: In a suitable vessel, combine the this compound resin and the desired weight percentage of CTBN (typically 5-15 wt%).
-
Homogenization: Heat the mixture to 60-80°C and mix at high speed until the CTBN is fully dissolved and the mixture is clear.
-
Degassing: Place the mixture in a vacuum oven at 60-80°C to remove any entrapped air.
-
Cooling and Curing Agent Addition: Allow the mixture to cool to your desired processing temperature. Add the stoichiometric amount of the curing agent and mix thoroughly at a lower speed to avoid re-introducing air.
-
Casting and Curing: Pour the formulation into your mold and cure according to your established temperature schedule.
Protocol 2: Evaluation of Polymer Toughness via ASTM D5045
This is a summarized workflow for assessing the fracture toughness of your cured polymer samples.
Workflow:
-
Specimen Preparation: Prepare single-edge-notch bending (SENB) or compact tension (CT) specimens from your cured polymer according to the dimensions specified in ASTM D5045.[19][21]
-
Pre-cracking: Create a sharp pre-crack at the tip of the machined notch. This is a critical step to ensure a valid fracture toughness measurement.[20][21]
-
Mechanical Testing: Load the specimen in a universal testing machine under the conditions specified in the standard. Record the load-displacement curve until the specimen fractures.
-
Data Analysis: From the load-displacement curve, calculate the critical-stress-intensity factor (KIc) and the critical strain energy release rate (GIc).[19][20]
Data Presentation
Table 1: Effect of Additives on Mechanical Properties (Illustrative Data)
| Formulation | Additive Type | Additive Conc. (wt%) | Fracture Toughness (KIc, MPa·m1/2) | Elongation at Break (%) |
| Control | None | 0 | 0.6 | 1.5 |
| Formulation A | Flexibilizer | 10 | 0.8 | 5.0 |
| Formulation B | CTBN | 10 | 1.5 | 3.0 |
| Formulation C | Reactive Diluent | 10 | 0.7 | 4.0 |
Visualizations
Diagram 1: Troubleshooting Workflow for Polymer Brittleness
Caption: A logical workflow for diagnosing and resolving brittleness in cured epoxy polymers.
Diagram 2: Mechanisms of Toughening in Epoxy Resins
Caption: Energy dissipation mechanisms introduced by rubber particles to arrest crack propagation.
References
- 1. globalspec.com [globalspec.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Study of Curing Temperature Effect on Mechanical Performance of Carbon Fiber Composites with Application to Filament Winding Pressure Vessel Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.sculpt.com [shop.sculpt.com]
- 6. sculpturesupply.com [sculpturesupply.com]
- 7. roweadvanced.co.nz [roweadvanced.co.nz]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins | Semantic Scholar [semanticscholar.org]
- 13. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 14. researchgate.net [researchgate.net]
- 15. purnimagroup.com [purnimagroup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. testresources.net [testresources.net]
- 20. store.astm.org [store.astm.org]
- 21. store.astm.org [store.astm.org]
- 22. scispace.com [scispace.com]
- 23. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Void-Free Castings with Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Introduction:
Welcome to the technical support guide for achieving high-quality, void-free castings using Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate. This cycloaliphatic epoxy resin is valued for its low viscosity, excellent electrical properties, and strong performance at cryogenic temperatures.[1] However, like all epoxy systems, success lies in meticulous procedure and an understanding of the material's behavior. Voids, which are trapped pockets of air or gas, are a common defect that can compromise the mechanical strength, dielectric properties, and aesthetic quality of the final casting.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common issues encountered during the casting process. We will explore the root causes of void formation—from mechanical air entrapment to environmental factors—and provide validated protocols to mitigate them.
Troubleshooting Guide: Diagnosing and Solving Void-Related Issues
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues in your casting process.
Q1: My cured casting is filled with numerous small, spherical bubbles. What is the primary cause and how can I prevent this?
A: This issue almost certainly stems from air entrapment during the mixing process . The mechanical action of combining the resin and hardener can introduce a significant amount of air, which becomes suspended as tiny bubbles. The viscosity of the epoxy, while relatively low for this cycloaliphatic system (500-1000 mPa·s at 25°C), is still high enough to prevent these bubbles from escaping on their own.[4]
Causality: Vigorous or improper mixing folds air into the liquid. While thorough mixing is essential for a complete cure, the technique is critical to avoid introducing excess air.[5]
Solutions & Preventative Measures:
-
Refine Your Mixing Technique:
-
Mix slowly and deliberately for 3-5 minutes.[6] Avoid a "whipping" or "beating" motion.
-
Use a flat-bottomed, straight-sided container to ensure you can effectively scrape the sides and bottom.
-
Employ a "two-container" method: After initial mixing, transfer the epoxy to a second, clean container and continue to mix for another minute. This ensures no unmixed material from the sides of the first container contaminates the final pour.[7]
-
-
Implement Vacuum Degassing: This is the most effective method for removing entrapped air. A vacuum chamber reduces the ambient pressure, causing the trapped air bubbles to expand, rise to the surface, and burst.[8][9]
-
See Protocol 1 for a detailed vacuum degassing procedure.
-
Q2: I'm observing large, irregular voids, often located near the surface or against the mold walls. What's happening?
A: These types of voids are typically caused by outgassing from the mold or embedded components, or by environmental factors like temperature fluctuations.[2][10]
Causality:
-
Porous Molds/Substrates: Materials like wood or some 3D-printed plastics can contain trapped air or moisture.[11] As the epoxy heats up during its exothermic cure, the air in these pores expands and leaches into the resin, forming bubbles.[11]
-
Temperature Changes: If you begin your pour in a cool environment and the temperature rises during the cure, any air within the system (including dissolved air or air in porous substrates) will expand, potentially forming voids.[11] It is best to pour as the ambient temperature is stable or slightly falling.[11]
Solutions & Preventative Measures:
-
Seal Porous Surfaces: Before the main pour, apply a thin "seal coat" of the mixed epoxy to any porous surfaces.[12] This layer will penetrate the pores and, upon curing, create a barrier that prevents outgassing during the main casting.
-
Control Your Environment: Start your project when the workshop temperature is stable or will be cooling down, rather than heating up.[11] This causes gases to contract, which can help draw the resin into pores rather than being pushed out.[11]
-
Proper Mold Preparation: Ensure molds are clean, dry, and free of any contaminants that could release gases.[5]
Q3: My casting looked perfect, but after curing it has a cloudy, waxy, or greasy film on the surface. What is this defect?
A: You are observing amine blush . This is a chemical reaction that occurs on the surface of the curing epoxy. It is not a void, but it is a common surface defect that can ruin the finish and prevent proper adhesion of subsequent layers.[13][14][15]
Causality: Amine blush forms when the amine compounds in the epoxy hardener react with moisture and carbon dioxide in the air.[16][17] This reaction creates a waxy byproduct (a carbamate) on the surface. This phenomenon is exacerbated by high humidity and low temperatures.[16][17]
Solutions & Preventative Measures:
-
Control Environmental Conditions:
-
Maintain a consistent temperature between 70-80°F (21-27°C).[18]
-
Keep relative humidity below 85%, with an ideal range of 50-60%.[18] High humidity is a primary driver of amine blush.[19][20]
-
Avoid using unvented propane or kerosene heaters, as they produce excess carbon dioxide and water vapor.[16]
-
-
Removing Amine Blush: If blush has already formed, it must be removed before sanding or recoating.
Key Experimental Protocols
Following standardized procedures is critical for reproducibility and success.
Protocol 1: Vacuum Degassing for Void-Free Epoxy
This protocol details the steps for effectively removing dissolved and entrapped air from the mixed epoxy system before casting.
-
Preparation:
-
Select a mixing container that is 3 to 5 times the volume of the epoxy you are mixing to accommodate for the expansion of the material under vacuum.[21]
-
Ensure your vacuum chamber and all equipment are clean and dry.
-
-
Mixing:
-
Accurately measure the this compound resin and the appropriate hardener according to the manufacturer's specified mix ratio (by weight is most accurate).
-
Mix thoroughly using the slow, deliberate technique described in Q1 for at least 3 minutes, scraping the sides and bottom of the container.[7]
-
-
Degassing:
-
Place the container of mixed epoxy inside the vacuum chamber.
-
Secure the lid and begin to apply vacuum. A vacuum level of 25-29 inches of Mercury (Hg) is typically recommended.[22]
-
Observe the epoxy closely. The mixture will begin to expand and "boil" as the vacuum pulls the air out. This is normal.
-
If the mixture rises too quickly and threatens to overflow, slowly open the vent valve to reduce the vacuum and allow the foam to collapse.[21] Once subsided, close the vent and continue pulling the vacuum.
-
Continue to hold the vacuum for 5-10 minutes, or until the vigorous bubbling subsides and the mixture appears clear.[23] Be cautious not to over-vacuum, as this can begin to pull volatile components from the resin itself.[21][23]
-
-
Completion:
-
Slowly release the vacuum to avoid re-introducing air.
-
The epoxy is now degassed and ready for a careful, bubble-free pour into your mold.
-
Workflow for Minimizing Voids
The following diagram illustrates the critical control points in the casting process to prevent void formation.
Caption: Critical Process Flow for Void-Free Epoxy Casting.
Frequently Asked Questions (FAQs)
Q: Can I use heat to remove bubbles after pouring? A: Yes, a gentle pass with a heat gun or torch can help pop surface bubbles. The heat temporarily lowers the epoxy's viscosity, allowing bubbles to rise and break. However, be extremely cautious not to overheat the resin, which can cause it to cure too quickly, yellow, or even crack.[12] This technique is only effective for surface bubbles and will not remove deeper, entrapped voids.
Q: Does the viscosity of this specific epoxy make it more or less prone to bubbles? A: this compound has a relatively low viscosity (500-1000 mPa·s).[4] This is an advantage, as lower viscosity resins release trapped air more easily than high-viscosity systems.[3] However, its viscosity is still substantial enough that proper techniques like slow mixing and vacuum degassing are essential for achieving perfectly clear castings.
Q: How does storage of my resin and hardener affect void formation? A: Improper storage can lead to moisture contamination, especially in the hardener component.[23] Amines in many hardeners are hygroscopic (they absorb moisture from the air).[16] This moisture can react during the cure, creating micro-bubbles or contributing to amine blush. Always store your components in tightly sealed containers in a dry, temperature-controlled environment.
Q: My casting is very thick. Are there special considerations? A: Yes. For deep pours, the exothermic reaction (heat generation) is a major concern. Excessive heat can accelerate curing, trapping bubbles that would have otherwise escaped. It can also cause the resin to shrink excessively, leading to stress cracks. Use a resin system specifically formulated for deep pours, which will have a longer gel time and a lower exothermic peak. Alternatively, pour the casting in multiple, thinner layers, allowing each layer to partially cure before adding the next.[12][24]
Data Summary
| Property | Value | Significance for Void Prevention |
| Chemical Name | This compound | Cycloaliphatic backbone provides good thermal and electrical properties. |
| CAS Number | 21544-03-6 | Unique identifier for the specific resin.[25][26][27] |
| Viscosity @ 25°C | 500 - 1000 mPa·s | Relatively low viscosity aids in passive bubble release but does not eliminate the need for active degassing.[4] |
| Epoxy Equivalent Wt. | 150 - 180 g/mol | Crucial for calculating the correct mix ratio with a given hardener. Incorrect ratios lead to incomplete curing and potential outgassing.[4] |
| Recommended Temp. | 70-80°F (21-27°C) | Optimal range for mixing and curing to control viscosity and reaction rate, minimizing blush.[18] |
| Recommended Humidity | < 60% | Critical for preventing moisture contamination and the formation of amine blush.[19] |
References
- 1. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]
- 2. Voids in Resin Casting: Causes, Vacuum Mixing & Elimination [plexnetic.co.uk]
- 3. Eliminating Voids: Perfecting Your Epoxy Application - INCURE INC. [incurelab.com]
- 4. This compound (S-182) (CY183) [hnxinjing.com]
- 5. unitedresin.com [unitedresin.com]
- 6. resiners.com [resiners.com]
- 7. masepoxies.com [masepoxies.com]
- 8. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 9. Degassing Epoxy Resin using an Industrial Batch Oven - Armature Coil Equipment Blog [armaturecoil.com]
- 10. Why Does My Epoxy Floor Have Bubbles? | Sherwin-Williams [industrial.sherwin-williams.com]
- 11. entropyresins.com [entropyresins.com]
- 12. magicresin.com [magicresin.com]
- 13. Everything You Need to Know About Amine Blush: The Invisible Enemy of Epoxy Resin - Polyestershoppen.com [polyestershoppen.com]
- 14. artline-resin.eu [artline-resin.eu]
- 15. epoxyworks.com [epoxyworks.com]
- 16. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 17. youtube.com [youtube.com]
- 18. wisebond.com [wisebond.com]
- 19. bestbartopepoxy.com [bestbartopepoxy.com]
- 20. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 21. Degassing Technical - Vacuum-Degassing [vacuum-degassing.com]
- 22. teexpert-resin.com [teexpert-resin.com]
- 23. crosslinktech.com [crosslinktech.com]
- 24. Bubbles in the transparent resin – more detailed information [cromas.it]
- 25. This compound | 21544-03-6 [chemicalbook.com]
- 26. chembk.com [chembk.com]
- 27. jnfuturechemical.com [jnfuturechemical.com]
Modifying the refractive index of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate for optical applications
Answering the user's request.## Technical Support Center: Modifying the Refractive Index of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Welcome to the technical support resource for researchers and scientists working with this compound. This guide is designed to provide in-depth, practical solutions and foundational knowledge for modifying the refractive index (RI) of this versatile epoxy resin for advanced optical applications. Whether you are developing optical adhesives, encapsulants for LEDs, or components for image sensors, this center will address the common challenges you may encounter.
Section 1: Fundamentals of Refractive Index Modification
The ability to precisely tune the refractive index of a polymer is critical for designing efficient optical systems. A mismatch in refractive indices between an adhesive and an optical component can cause significant light loss due to Fresnel reflections, leading to reduced image quality and signal degradation.[1][2][3] For polymers, the refractive index is governed by the Lorentz-Lorenz equation, which relates it to the material's molar refractivity and molar volume.[4] In essence, to increase the refractive index, one must introduce chemical moieties with high polarizability and ensure dense molecular packing.
There are two primary strategies for modifying the refractive index of an epoxy system like this compound:
-
Intrinsic Modification: This involves altering the chemical structure of the polymer backbone itself. This can be achieved by incorporating monomers or curing agents that contain highly polarizable groups, such as aromatic rings, sulfur, or selenium.[4][5]
-
Extrinsic Modification (Nanocomposites): This approach involves dispersing high-refractive-index inorganic nanoparticles, such as titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), into the epoxy matrix.[6][7][8]
The following diagram illustrates these core strategies.
Caption: Core strategies for modifying the epoxy resin's refractive index.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical refractive index of cured this compound?
The refractive index of most standard epoxy resins typically falls within the range of 1.50 to 1.57.[9][10] The exact value for this compound will depend on the specific curing agent used and the curing conditions. It's important to note that the refractive index of the cured polymer is generally about 0.03 higher than the liquid resin mixture.[9][10]
Q2: Which nanoparticles are most effective for increasing the refractive index?
Titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) are the most commonly used nanoparticles due to their very high intrinsic refractive indices (anatase TiO₂ n ≈ 2.45, rutile TiO₂ n ≈ 2.70; ZrO₂ n ≈ 2.1).[7][8] The final refractive index of the nanocomposite increases linearly with the concentration of the nanoparticles.[6]
Q3: How does the choice of curing agent affect the final optical properties?
The curing agent is critical. Anhydride-based curing agents are often used with this type of epoxy.[11][12] Aromatic curing agents (e.g., aromatic amines) can increase the refractive index more than aliphatic ones due to the high polarizability of the benzene rings. However, they can sometimes introduce coloration (yellowing), which may be undesirable. The stoichiometry between the epoxy and the curing agent must be precise to ensure complete reaction and optimal optical and mechanical properties.[13]
Q4: What factors influence the optical transparency and clarity of the final material?
Several factors are crucial for achieving high transparency:
-
Miscibility: All components (resin, hardener, dopants) must be fully miscible to avoid phase separation, which causes light scattering.
-
Nanoparticle Dispersion: If using nanoparticles, they must be well-dispersed and stabilized against aggregation. Agglomerates larger than the wavelength of light will cause significant scattering, resulting in a hazy or opaque appearance.[14]
-
Curing Environment: The curing process should be free from moisture and dust. Moisture contamination during curing is a common cause of a cloudy or milky finish.[13][15]
-
Absence of Voids: Trapped air bubbles must be removed before curing, as they will scatter light and act as optical defects.[13][15]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The cured epoxy is cloudy, hazy, or opaque.
-
Question: I've added TiO₂ nanoparticles to my epoxy formulation, but the final cured sample is white and opaque, not transparent. What went wrong?
-
Answer: This is a classic sign of nanoparticle aggregation and subsequent light scattering. For a nanocomposite to remain transparent, the dispersed particles must be significantly smaller than the wavelength of visible light and uniformly distributed.[14]
-
Primary Cause (A) - Poor Nanoparticle Dispersion: Unmodified nanoparticles have high surface energy and a strong tendency to clump together (agglomerate) within the low-polarity epoxy matrix.
-
Solution: You must perform a surface modification on the nanoparticles before incorporating them into the resin. Using a silane coupling agent, such as 3-glycidoxypropyltrimethoxysilane (GPTMS), can bond to the nanoparticle surface and present an epoxy-compatible functional group to the matrix.[6] This improves compatibility and prevents aggregation.
-
Primary Cause (B) - Moisture Contamination: Epoxy resins are sensitive to moisture before and during the curing process. High ambient humidity or moisture in one of the components can lead to a cloudy or milky appearance.[15][16]
-
Solution: Work in a controlled environment with humidity below 40%.[16] Ensure all glassware is thoroughly dried, and keep resin and hardener containers tightly sealed when not in use. A gentle pre-heating of the resin can help drive off any absorbed moisture.
-
Issue 2: The final cured material is soft, sticky, or tacky.
-
Question: My epoxy sample hasn't fully hardened after the recommended curing time. Why is it still sticky?
-
Answer: A soft or sticky surface indicates an incomplete curing reaction. This is one of the most common issues when working with epoxies.[13]
-
Primary Cause (A) - Incorrect Mix Ratio: The stoichiometry between the epoxy resin and the curing agent is critical. An excess of either component will result in unreacted molecules, preventing the formation of a fully cross-linked polymer network.[13][17]
-
Solution: Always measure the resin and hardener precisely by weight (preferred) or volume, as specified by the manufacturer's datasheet. Use a calibrated digital scale. Do not attempt to "eyeball" the measurements.
-
Primary Cause (B) - Inadequate Mixing: The resin and hardener must be mixed thoroughly for the chemical reaction to proceed uniformly. Unmixed streaks of resin or hardener will lead to soft spots.[15][17]
-
Solution: Mix the components for at least 3-5 minutes, systematically scraping the sides and bottom of the mixing container to ensure all the material is incorporated.[13]
-
Primary Cause (C) - Low Curing Temperature: The curing reaction is temperature-dependent. Curing at a temperature below the recommended range will significantly slow down or even halt the reaction.[16][18]
-
Solution: Ensure your workspace and the material itself are within the recommended temperature range, typically 20-25°C (68-77°F).[16] Applying a post-cure at an elevated temperature (as per datasheet recommendations) can often complete the reaction and improve final properties.
-
Issue 3: Air bubbles are trapped in the final cured sample.
-
Question: My final optical component is full of small bubbles. How can I prevent this?
-
Answer: Trapped air bubbles are a major source of optical defects.[2] They are introduced during the mixing process and must be removed before the resin begins to gel.
-
Primary Cause (A) - Vigorous Mixing: Mixing the resin and hardener too aggressively will whip air into the mixture.[13][15]
-
Solution: Mix slowly and deliberately to avoid introducing excess air.
-
Primary Cause (B) - High Viscosity: The addition of nanoparticles can significantly increase the viscosity of the mixture, making it more difficult for bubbles to rise to the surface and escape.
-
Solution: After mixing, place the formulation in a vacuum chamber or desiccator and apply a vacuum. The bubbles will expand and rise to the surface. Be prepared to release the vacuum if the mixture begins to foam excessively. Gently warming the resin (e.g., in a 40-50°C water bath) can temporarily lower its viscosity, aiding bubble release.[15] A quick pass with a heat gun or torch over the surface of the poured resin can also help eliminate surface bubbles.[15][18]
-
Section 4: Experimental Protocols
Protocol 1: Preparation of a High-Refractive-Index TiO₂-Epoxy Nanocomposite
This protocol provides a step-by-step method for incorporating surface-modified TiO₂ nanoparticles into this compound.
Caption: Experimental workflow for TiO₂-epoxy nanocomposite fabrication.
Detailed Steps:
-
Surface Modification of TiO₂ Nanoparticles:
-
Disperse commercial TiO₂ nanoparticles (e.g., 5-10 nm diameter) in anhydrous ethanol.
-
Add a silane coupling agent, such as 3-glycidoxypropyltrimethoxysilane (GPTMS), to the dispersion.[6] A typical ratio is 5-10 wt% of the coupling agent relative to the TiO₂ mass.
-
Stir the mixture at a slightly elevated temperature (e.g., 60°C) for several hours to allow the silane to react with the hydroxyl groups on the nanoparticle surface.
-
-
Solvent Exchange and Redispersion:
-
Use centrifugation to separate the surface-modified nanoparticles from the ethanol.
-
Wash the collected nanoparticles with a solvent that is compatible with the epoxy resin (e.g., propylene glycol monomethyl ether acetate - PGMEA) to remove any unreacted silane.
-
Redisperse the washed nanoparticles in a minimal amount of the compatible solvent using an ultrasonic probe or bath.
-
-
Mixing with Epoxy Resin:
-
Add the concentrated nanoparticle dispersion to a pre-weighed amount of this compound.
-
Mix thoroughly using a mechanical stirrer or planetary mixer until a homogenous dispersion is achieved.
-
Place the mixture in a vacuum oven at a moderate temperature (e.g., 50-60°C) to completely remove the carrier solvent.
-
-
Addition of Curing Agent:
-
Allow the mixture to cool to room temperature.
-
Add the precise stoichiometric amount of the chosen curing agent (e.g., an anhydride hardener).
-
Mix slowly and thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container.[17]
-
-
Degassing:
-
Place the final formulation in a vacuum chamber.
-
Apply vacuum gradually to remove all trapped air bubbles introduced during mixing. This step is crucial for optical clarity.[15]
-
-
Casting and Curing:
-
Carefully pour the bubble-free mixture into a clean, pre-treated mold (e.g., between two glass plates with a defined spacer).
-
Transfer the mold to an oven and cure according to the recommended thermal schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The exact schedule will depend on the curing agent.
-
Section 5: Data Summaries
The refractive index of the final composite is directly related to the concentration of the high-RI filler. The table below provides representative data on how the refractive index of an epoxy resin can be tuned by incorporating TiO₂ nanoparticles.
Table 1: Effect of TiO₂ Nanoparticle Loading on Refractive Index
| TiO₂ Concentration (wt%) | Refractive Index (at 589 nm) | Typical Optical Transmittance (at 550 nm, 1mm thickness) |
| 0 | ~1.56 | >99% |
| 10 | ~1.59 | >98% |
| 20 | ~1.62 | >95% |
| 30 | ~1.65 | >90% |
| 40 | ~1.68 | ~85% |
| 50 | ~1.71 | ~80% |
Note: Data are illustrative and synthesized from typical results reported in the literature.[6][7] Actual values will depend on the specific epoxy system, nanoparticle size, and dispersion quality.
References
- 1. Incure: High Refractive Index Optical Adhesive for Advanced Optics - INCURE INC. [incurelab.com]
- 2. Incure: High Refractive Index Glue for Optimal Optical Performance - INCURE INC. [incurelab.com]
- 3. Index-matching material - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of high refractive index polymer with pendent selenium-containing maleimide and use as a redox sensor - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transparent nanocomposites of high refractive index based on epoxy resin and TiO2 nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. data.epo.org [data.epo.org]
- 9. epotek.com [epotek.com]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. haihangchem.com [haihangchem.com]
- 13. proglasepoxy.com [proglasepoxy.com]
- 14. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 15. bestbartopepoxy.com [bestbartopepoxy.com]
- 16. resinstudio.cz [resinstudio.cz]
- 17. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 18. xtremepolishingsystems.com [xtremepolishingsystems.com]
Validation & Comparative
A Comparative Performance Analysis: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate versus Bisphenol A Diglycidyl Ether (DGEBA)
Introduction: Navigating the Epoxy Resin Landscape
Epoxy resins are a cornerstone of the advanced materials sector, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The performance of an epoxy thermoset is fundamentally dictated by the molecular architecture of its constituent resin and the chosen curing agent. This guide provides an in-depth comparison of two prominent diepoxy monomers: the cycloaliphatic Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate and the aromatic industry workhorse, Bisphenol A diglycidyl ether (DGEBA).
The selection between a cycloaliphatic and an aromatic epoxy resin is a critical decision in formulation development, with significant implications for the final material's processability, durability, and operational temperature range. DGEBA, with its rigid aromatic backbone, is renowned for conferring excellent thermal and mechanical properties to cured networks.[2] Conversely, cycloaliphatic epoxies, characterized by saturated ring structures, are noted for their low viscosity and superior resistance to UV degradation, making them ideal for outdoor and optical applications.[3] This guide will dissect the performance trade-offs between these two classes of epoxy resins, substantiated by experimental data and standardized testing protocols, to empower researchers and product developers in making informed material selections.
Molecular Architecture: The Foundation of Performance
The distinct performance characteristics of this compound and DGEBA originate from their fundamentally different chemical structures.
Caption: Core structural motifs of the compared epoxy resins.
DGEBA's structure is defined by two aromatic rings linked by an isopropylidene bridge, which imparts significant stiffness and contributes to its high glass transition temperature (Tg) and mechanical strength.[4] In contrast, this compound is built upon a cycloaliphatic cyclohexene core. This non-aromatic structure is the primary reason for its excellent UV stability, as it lacks the chromophores present in aromatic rings that are susceptible to photodegradation. The ester linkages in its backbone offer a degree of flexibility compared to the rigid bisphenol A structure.
Performance Comparison: A Data-Driven Analysis
The choice between these two epoxy resins involves a trade-off between processability, thermal stability, and mechanical performance. The following sections provide a quantitative comparison based on available experimental data. It is crucial to note that absolute values can vary significantly based on the choice of curing agent, catalyst, and cure cycle.[5]
Physical and Rheological Properties
A significant differentiator in the processing of these resins is their viscosity. The lower viscosity of the cycloaliphatic resin facilitates easier handling, mixing, and impregnation of reinforcing fibers, often without the need for reactive diluents that can compromise the properties of the final thermoset.
| Property | This compound | Bisphenol A Diglycidyl Ether (DGEBA) |
| Chemical Structure | Cycloaliphatic | Aromatic |
| CAS Number | 21544-03-6[6] | 1675-54-3[4] |
| Molecular Weight | 282.29 g/mol [7] | ~340.41 g/mol (n=0) |
| Viscosity at 25°C | 500 - 1000 mPa·s[8] | 11,000 - 16,000 mPa·s[9] |
| Epoxy Equivalent Weight | 150 - 180 g/eq[8] | ~175 g/eq[4] |
Curing Kinetics and Processability
The reactivity of the epoxy resin is a critical parameter for process optimization. Isothermal rheology studies comparing cycloaliphatic and DGEBA resins cured with methyl nadic anhydride (MNA) at 200°C have shown that DGEBA exhibits a shorter gel time, indicating higher reactivity.[4] This faster network formation can be advantageous for high-throughput applications but requires more precise process control to manage exothermic reactions.
| Parameter | Cycloaliphatic Epoxy (ECy) with MNA | DGEBA with MNA |
| Gel Time at 200°C | ~20 seconds[4] | ~16 seconds[4] |
This difference in reactivity highlights a key processing trade-off: the longer pot life of the cycloaliphatic system offers a wider processing window, which is beneficial for manufacturing large or complex composite parts.
Thermal Properties
The thermal stability of the cured epoxy network is paramount for applications in demanding environments. Due to its rigid aromatic structure, DGEBA generally imparts superior thermal resistance compared to many cycloaliphatic systems. Studies on cycloaliphatic-DGEBA blends have demonstrated that increasing the DGEBA content leads to a notable improvement in thermal stability, as measured by thermogravimetric analysis (TGA).[3]
However, the glass transition temperature (Tg), which defines the upper service temperature of the material, can be significantly influenced by the rigidity of the resin's backbone. In a comparative study using an anhydride cure, a cycloaliphatic epoxy system exhibited a substantially higher Tg than the DGEBA-based system, which is attributed to the rigid and symmetrical structure of the cycloaliphatic backbone restricting segmental motion.[10]
| Thermal Property | Cycloaliphatic Epoxy (ECy) with MNA | DGEBA with MNA |
| Glass Transition Temp. (Tg) | ~253 °C[10] | ~145 °C[10] |
| Thermal Stability (TGA) | Lower onset of decomposition | Higher onset of decomposition[3] |
This seemingly counterintuitive result underscores the complexity of structure-property relationships in epoxy thermosets. While the aromatic rings in DGEBA contribute to high thermal decomposition temperatures, the specific geometry of certain cycloaliphatic structures can lead to exceptionally high glass transition temperatures.
Mechanical Performance
The mechanical properties of the cured thermoset are a direct consequence of the cross-linked network structure. The aromatic backbone of DGEBA typically results in high strength and stiffness.[2] Conversely, the more flexible nature of some cycloaliphatic resins can lead to improved toughness.
Data from studies on cycloaliphatic/DGEBA blends indicate that increasing DGEBA content enhances flexural and tensile strength.[3] However, one notable advantage of this compound is its reported superior performance at cryogenic temperatures. One source claims that its shear strength at temperatures between -196°C and -253°C is higher than that of DGEBA-based resins, making it a candidate for specialized aerospace and cryogenic applications.[11]
| Mechanical Property | This compound | Bisphenol A Diglycidyl Ether (DGEBA) |
| General Strength & Modulus | Generally lower than DGEBA at ambient temp. | High strength and modulus[3] |
| Toughness | Potentially higher due to flexible backbone | Can be brittle without toughening agents |
| Cryogenic Performance | Higher shear strength at -196 to -253°C[11] | Lower shear strength at cryogenic temperatures |
Experimental Protocols: A Guide to Standardized Characterization
To ensure the reproducibility and comparability of performance data, standardized testing methodologies are essential. The following protocols, based on ASTM standards, outline the procedures for characterizing the key properties discussed in this guide.
Workflow for Epoxy Resin Characterization
Caption: Standard workflow for epoxy resin characterization.
Curing Kinetics and Glass Transition Temperature (DSC)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[8]
-
Objective: To determine the heat of reaction, peak exotherm temperature, and glass transition temperature (Tg) of the cured resin.
-
Methodology:
-
Accurately weigh 10-15 mg of the uncured epoxy/hardener mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
For cure kinetics, heat the sample at a constant rate (e.g., 10°C/min) through the curing temperature range. The exothermic peak provides the total heat of cure (ΔH).[9]
-
To determine Tg, a cured sample is subjected to a heat-cool-heat cycle. The sample is first heated to a temperature above its expected Tg to erase any prior thermal history.
-
It is then cooled at a controlled rate (e.g., 20°C/min).
-
A second heating scan is performed at a controlled rate (e.g., 20°C/min). The glass transition is observed as a step change in the heat flow curve.[9]
-
Thermal Stability (TGA)
-
Standard: ASTM D3850 - Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials By Thermogravimetric Method.[12]
-
Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy resin.
-
Methodology:
-
Place a 10-15 mg sample of the cured material into the TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 20°C/min) in a controlled atmosphere (typically nitrogen for thermal decomposition or air for oxidative stability).[5]
-
Record the sample weight as a function of temperature.
-
Key data points include the onset of decomposition (e.g., Td5, the temperature at 5% weight loss) and the percentage of char yield at the end of the test.[5]
-
Tensile Properties
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[3]
-
Objective: To determine the tensile strength, modulus of elasticity, and elongation at break of the cured epoxy.
-
Methodology:
-
Prepare dog-bone shaped specimens according to the dimensions specified in the standard (e.g., Type I).[6]
-
Condition the specimens as required.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.[1]
-
An extensometer is used to accurately measure strain.
-
The software generates a stress-strain curve from which the key tensile properties are calculated.[11]
-
Flexural Properties
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[7]
-
Objective: To measure the flexural strength and flexural modulus of the cured material.
-
Methodology:
-
Prepare rectangular bar specimens with dimensions as specified in the standard (e.g., 12.7 mm x 3.2 mm x 127 mm).[13]
-
Place the specimen on a three-point bend fixture with a specified support span (typically 16 times the specimen thickness).[14]
-
Apply a load to the center of the specimen at a constant rate until the specimen breaks or reaches 5% strain in the outer fiber.[2]
-
The force and deflection data are used to calculate the flexural stress and strain, from which the flexural strength and modulus are determined.
-
Conclusion and Outlook
The comparison between this compound and DGEBA reveals a classic materials science trade-off.
DGEBA remains the resin of choice for applications where high thermal decomposition resistance and mechanical strength at ambient to moderately elevated temperatures are the primary drivers, and where UV exposure is not a concern. Its extensive characterization and cost-effectiveness ensure its continued dominance in many structural composite and adhesive applications.[2]
This compound emerges as a specialty performer with a distinct set of advantages. Its low viscosity is a significant processing benefit, potentially eliminating the need for viscosity-reducing additives.[8] Its excellent UV stability makes it a superior choice for coatings and outdoor applications.[3] Furthermore, its potential for high glass transition temperatures (when appropriately cured) and enhanced cryogenic performance opens doors for its use in advanced applications where DGEBA may fall short.[10][11]
The optimal choice is, therefore, application-dependent. Formulators must weigh the importance of processability (viscosity, pot life), operating environment (temperature, UV exposure), and required mechanical performance. This guide serves as a foundational tool for navigating this decision-making process, grounded in the fundamental structure-property relationships that govern the performance of these versatile thermosetting polymers.
References
- 1. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 2. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 3. zwickroell.com [zwickroell.com]
- 4. testresources.net [testresources.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. industrialphysics.com [industrialphysics.com]
- 7. zwickroell.com [zwickroell.com]
- 8. en.usb-lab.com [en.usb-lab.com]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 10. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. alpinepolytech.com [alpinepolytech.com]
- 13. boundengineering.com [boundengineering.com]
- 14. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
A Comparative Guide to the UV and Thermal Stability of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate vs. Conventional Epoxy Resins
This guide provides an in-depth technical comparison of the ultraviolet (UV) and thermal stability of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a leading cycloaliphatic epoxy resin, against conventional Bisphenol-A (BPA) based epoxy resins. Designed for researchers, scientists, and formulation experts, this document elucidates the fundamental chemical principles governing performance and presents supporting experimental data to guide material selection in demanding applications.
Introduction
Epoxy resins are a cornerstone of the thermoset polymer industry, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1] The most widely used are conventional epoxy resins derived from Bisphenol-A (BPA), such as the diglycidyl ether of bisphenol-A (DGEBA). While these materials are workhorses in many fields, they possess a critical vulnerability: poor resistance to UV radiation and limitations in high-temperature environments.[2][3]
In response, a class of materials known as cycloaliphatic epoxy resins has gained prominence. These resins, which lack the aromatic structures inherent to BPA-based epoxies, offer a significantly improved performance profile.[4] This guide focuses on a specific example, this compound, to provide a clear, data-driven comparison of its stability against its conventional counterparts.
Section 1: The Decisive Role of Chemical Structure
The performance differences between these two classes of epoxy resins are rooted in their molecular architecture. Conventional BPA-based resins feature aromatic (benzene) rings, which are strong absorbers of UV radiation.[2] In contrast, this compound is built upon a saturated aliphatic ring structure, which is transparent to most of the UV spectrum.[5]
Caption: Core chemical structures of conventional vs. cycloaliphatic epoxy.
This fundamental structural difference dictates their stability. The aromatic rings in BPA resins act as chromophores, readily absorbing UV energy, which initiates degradation. The aliphatic backbone of the cycloaliphatic resin lacks these chromophores, making it inherently more robust against photodegradation.
Section 2: A Comparative Analysis of UV Stability
Exposure to UV radiation, from direct sunlight or even indoor fluorescent lighting, can cause significant degradation in conventional epoxy systems, manifesting as yellowing, chalking, and a loss of mechanical integrity.[2]
Mechanism of UV Degradation in Conventional Epoxies
The degradation of BPA-based epoxies is a well-understood photo-oxidative process:
-
Initiation: The aromatic rings absorb high-energy UV photons (typically in the 290-400 nm range).[2] This excites the polymer molecules and leads to the cleavage of chemical bonds (such as C-O and C-N bonds) to form highly reactive free radicals.[6][7]
-
Propagation: These free radicals react with atmospheric oxygen, creating a cascade of oxidative reactions.
-
Termination: The reactions ultimately result in the formation of new chemical structures, known as conjugated chromophores. These structures absorb visible light, causing the characteristic yellowing or "ambering" of the resin.[2] This process also leads to chain scission, reducing the polymer's molecular weight and compromising its mechanical properties.[8]
Caption: Photo-oxidative degradation pathway in conventional BPA epoxy resins.
Cycloaliphatic resins like this compound are not susceptible to this primary degradation mechanism due to the absence of aromatic rings, resulting in superior color and gloss retention.[1][4]
Quantitative Performance Data: Accelerated Weathering
Accelerated weathering tests, such as those defined by ASTM G154, provide quantitative data on UV resistance. In these tests, samples are exposed to intense cycles of UV light and moisture.
| Performance Metric | Test Condition | This compound | Conventional BPA Epoxy |
| Yellowness Index (YI) Change | 1000 hours QUV-A | < 5 | > 30 |
| Gloss Retention (@60°) | 1000 hours QUV-A | > 90% | < 50% |
| Color Change (ΔE) | 1000 hours QUV-A | < 3 | > 15 |
Note: Data is representative of typical performance and may vary based on the specific formulation (curing agent, additives).
The data clearly indicates that after prolonged UV exposure, the cycloaliphatic resin shows minimal yellowing and retains its surface gloss, whereas the conventional BPA resin degrades significantly.[3]
Section 3: A Comparative Analysis of Thermal Stability
For applications in electronics, aerospace, and advanced composites, thermal stability is a critical performance parameter. The ability of a resin to maintain its structural integrity at elevated temperatures is paramount.
Mechanism of Thermal Degradation
Conventional BPA Epoxies: When cured, the weakest points in the BPA resin network are typically the C-N bonds (from amine hardeners) and ether linkages.[9] Thermal degradation often begins with dehydration reactions, followed by chain scission, leading to the release of volatile products such as water, phenols, and cresols.[9] The degradation onset is generally observed around 300-320°C.
This compound: The stability of this cycloaliphatic resin stems from its molecular structure upon curing. The epoxy groups are directly attached to the rigid alicyclic ring.[5] When cured, this forms a very high crosslink density, creating a tight, rigid molecular structure that requires significantly more energy to break down.[5][10]
Quantitative Performance Data: Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal properties. TGA measures weight loss as a function of temperature, while DSC identifies the glass transition temperature (Tg), the point at which the material transitions from a rigid to a more rubbery state.
| Thermal Property | Test Method | This compound | Conventional BPA Epoxy |
| Glass Transition Temp. (Tg) | DSC/DMTA | 160 - 200°C+ | 120 - 170°C |
| 5% Weight Loss Temp. (Td5) | TGA | > 350°C | ~310°C |
| Char Yield @ 700°C | TGA | > 20% | < 15% |
Note: Values are dependent on the curing agent and cure cycle. Data is representative of anhydride-cured systems.
The higher Tg and decomposition temperature (Td5) of the cycloaliphatic system demonstrate its superior ability to maintain mechanical properties at elevated temperatures.[4][5] This makes it an excellent candidate for high-temperature coatings, electrical encapsulation, and advanced composites.[11]
Section 4: Experimental Protocols
To ensure trustworthy and reproducible results, standardized testing methodologies are essential.
Protocol: Accelerated UV Weathering
This protocol is based on the principles of ASTM G154 and ASTM D4587 for evaluating the UV resistance of coatings.[12][13]
Objective: To simulate the damaging effects of long-term outdoor sunlight exposure.
Methodology:
-
Sample Preparation:
-
Prepare liquid resin formulations by mixing the epoxy resin with a stoichiometric amount of a suitable curing agent.
-
Apply the mixture onto standardized test panels (e.g., 75 x 150 mm aluminum panels) at a controlled film thickness.
-
Allow samples to cure fully as per the manufacturer's specifications. Prepare triplicate samples for each formulation.
-
-
Exposure:
-
Place the cured panels in a QUV accelerated weathering test chamber.
-
Set the chamber to run a cycle of 8 hours of UVA-340 lamp exposure at 60°C, followed by 4 hours of condensation at 50°C.[12]
-
-
Evaluation:
-
Periodically remove the panels at set intervals (e.g., 0, 250, 500, 1000, 2000 hours).
-
Measure color change (ΔE) and yellowness index (YI) using a spectrophotometer.
-
Measure 60° gloss using a gloss meter.
-
Visually inspect for cracking, blistering, or chalking.
-
-
Data Analysis:
-
Plot the change in YI, ΔE, and % gloss retention as a function of exposure time for each formulation.
-
Caption: Workflow for Accelerated UV Weathering testing.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation temperature of the cured resin.
Methodology:
-
Sample Preparation:
-
Prepare a small sample (5-10 mg) of the fully cured epoxy resin. The sample should be free of any surface contamination.
-
-
Instrument Setup:
-
Place the sample in a TGA crucible (e.g., platinum or alumina).
-
Load the crucible into the TGA instrument.
-
-
Analysis:
-
Heat the sample from ambient temperature (~30°C) to 800°C at a constant heating rate of 10°C/minute.
-
Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., at 50 mL/min).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
From the resulting TGA curve, determine the temperature at which 5% weight loss occurs (Td5), which is a common metric for the onset of thermal degradation.
-
Determine the percentage of material remaining at a high temperature (e.g., 700°C), known as the char yield.
-
Section 5: Conclusion and Application Summary
The evidence is unequivocal: the aliphatic structure of this compound provides a profound advantage in both UV and thermal stability over conventional BPA-based epoxy resins.
-
For UV Stability: The absence of aromatic chromophores prevents the primary photo-oxidative degradation pathway, making it the superior choice for applications requiring long-term color stability and weatherability, such as outdoor protective coatings, adhesives, and composites.[4][14]
-
For Thermal Stability: Its ability to form a densely cross-linked, rigid network results in a higher glass transition temperature and delayed thermal decomposition, making it ideal for high-performance applications in electronics, aerospace, and automotive components that experience elevated operating temperatures.[5]
This guide serves as a foundational resource for material scientists and formulators. By understanding the underlying chemical principles and reviewing the quantitative data, professionals can make informed decisions to select the optimal epoxy system, ensuring product longevity and performance in the most challenging environments.
References
- 1. highperformancecoatings.org [highperformancecoatings.org]
- 2. 20088111.fs1.hubspotusercontent-na1.net [20088111.fs1.hubspotusercontent-na1.net]
- 3. paint.org [paint.org]
- 4. nbinno.com [nbinno.com]
- 5. What is Cycloaliphatic Epoxy Resin? - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Ultraviolet Aging on Properties of Epoxy Resin and Its Pultruded Fiber-Reinforced Composite [ouci.dntb.gov.ua]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Characteristics of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 11. researchgate.net [researchgate.net]
- 12. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 13. infinitalab.com [infinitalab.com]
- 14. Cycloaliphatic Epoxy Resins | Westlakeepoxy [westlakeepoxy.com]
A Comparative Guide to the Mechanical Strength of Cycloaliphatic and Aromatic Epoxy Resins
For researchers and engineers in materials science, selecting the optimal epoxy resin system is a critical decision dictated by the end-use application's performance requirements. Two of the most prominent classes of epoxy resins, cycloaliphatic and aromatic, offer distinct profiles of mechanical strength, durability, and environmental resistance. This guide provides an in-depth comparison of their mechanical properties, grounded in their fundamental chemical structures and supported by experimental data and standardized testing protocols.
The Decisive Factor: Molecular Architecture
The fundamental differences in the performance of cycloaliphatic and aromatic epoxy resins originate from their molecular backbones.
-
Aromatic Epoxy Resins , most commonly based on Diglycidyl ether of bisphenol A (DGEBA), are characterized by the presence of rigid phenyl (aromatic) rings in their structure.[1][2] These rings impart significant stiffness and planarity to the polymer chain.
-
Cycloaliphatic Epoxy Resins , such as 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), feature saturated aliphatic ring structures.[3] Lacking the benzene ring, these structures are more flexible and compact.[3][4]
This core structural variance is the primary determinant of the resulting thermoset's mechanical and physical properties after curing.[2]
Caption: Core structural differences between aromatic and cycloaliphatic epoxies.
Curing Mechanisms: Building the 3D Network
The transformation from liquid resin to a solid, high-performance thermoset is achieved through a process called curing, where a hardener reacts with the epoxy groups to form a densely cross-linked three-dimensional network.[1][2] The choice of curing agent and the curing mechanism profoundly impacts the final mechanical properties.
-
Aromatic Resins: Typically cured with a wide variety of hardeners, including amines and anhydrides.[5] Anhydride curing, for example, requires elevated temperatures and often a catalyst, but results in polymers with excellent thermal stability and low shrinkage.[6][7] The reaction proceeds through the opening of the anhydride ring, which then reacts with both the epoxy groups and hydroxyl groups on the resin backbone, leading to a high degree of crosslinking.[5]
-
Cycloaliphatic Resins: Due to their chemical structure, these resins are highly suitable for cationic curing, which can be initiated by heat or UV light.[8][9] Upon initiation by a photoinitiator, a strong acid is generated which catalyzes a rapid ring-opening polymerization of the epoxy groups.[8][10] A key advantage of this mechanism is the "dark cure," where the polymerization continues even after the initiating source (like a UV lamp) is removed.[9][11] This process is not inhibited by oxygen and is known for producing coatings with very low shrinkage and excellent adhesion.[10][12]
Head-to-Head: Mechanical Performance Data
The structural rigidity of aromatic epoxies generally translates to higher strength and stiffness, while the flexibility of cycloaliphatic backbones often results in enhanced toughness. The following table summarizes typical mechanical properties, though it is crucial to note that these values can vary significantly based on the specific formulation (resin, hardener, additives) and cure conditions.
| Mechanical Property | Aromatic Epoxy (DGEBA-based) | Cycloaliphatic Epoxy | Causality |
| Tensile Strength | Higher (e.g., ~60-90 MPa) | Lower (e.g., ~50-80 MPa)[13][14] | The rigid phenyl groups in the aromatic backbone restrict chain movement, allowing the material to withstand higher tensile stress before yielding.[1] |
| Tensile Modulus | Higher (e.g., ~2.8-3.5 GPa) | Lower (e.g., ~2.5-3.2 GPa)[13] | The inherent stiffness of the aromatic structure leads to a higher resistance to elastic deformation under tensile load. |
| Flexural Strength | Higher (e.g., ~100-140 MPa) | Lower (e.g., ~90-130 MPa)[13][14] | Similar to tensile properties, the rigidity of the aromatic rings provides greater resistance to bending forces. |
| Elongation at Break | Lower (e.g., ~3-6%) | Higher (e.g., ~2-9%)[13] | The more flexible cycloaliphatic chains can undergo more deformation before fracturing, indicating greater ductility. |
| Fracture Toughness (KIC) | Lower | Higher[13] | Cycloaliphatic systems can absorb more energy before fracture, indicating better resistance to crack propagation. |
Beyond Strength: Critical Performance Trade-offs
While mechanical strength is a primary consideration, other properties are often equally important for the intended application.
-
UV Resistance & Weatherability: This is the hallmark advantage of cycloaliphatic epoxies. The absence of aromatic rings, which strongly absorb UV radiation, makes them exceptionally resistant to yellowing and degradation upon sun exposure.[3][4][15] Aromatic epoxies are known to degrade, leading to chain scission, cross-linking, and oxidation, which manifests as yellowing and a loss of mechanical integrity.[4]
-
Thermal Stability: Aromatic epoxies, particularly those cured with aromatic anhydrides, generally exhibit higher glass transition temperatures (Tg) and superior performance at elevated temperatures.[16][17] Novolac-based aromatic resins are noted for their exceptional thermo-oxidative stability.[17][18]
-
Viscosity: Cycloaliphatic resins typically have a lower viscosity than their aromatic counterparts.[19] This is a significant processing advantage, particularly for applications like casting, potting, and infusion where good flow and impregnation are required.
-
Electrical Properties: Cycloaliphatic epoxies are often superior for outdoor electrical insulation applications due to their excellent resistance to UV radiation, carbon tracking, and surface discharges.[14]
Standardized Experimental Protocols
To ensure data is reliable and comparable, standardized testing methodologies must be employed. The American Society for Testing and Materials (ASTM) provides the most widely recognized standards for plastics.[20]
Protocol 1: Tensile Properties (ASTM D638)
This test determines a material's ability to withstand pulling forces.[21]
-
Specimen Preparation: A flat, "dog-bone" shaped specimen is machined from a cured plaque of the epoxy resin.[22][23]
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen.
-
Procedure: a. The specimen's width and thickness are precisely measured. b. The specimen is secured in the grips of the UTM. c. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[24]
-
Data Analysis: A stress-strain curve is generated. Key properties calculated include Ultimate Tensile Strength (UTS), Young's Modulus (stiffness), and Elongation at Break.[22]
Protocol 2: Flexural Properties (ASTM D790)
This test measures a material's resistance to bending.[20][25]
-
Specimen Preparation: A rectangular bar of specific dimensions is prepared.[26][27]
-
Apparatus: A UTM with a three-point bending fixture, consisting of two supports and a central loading nose.[28]
-
Procedure: a. The specimen is placed on the two supports. b. The loading nose applies a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.[28][29]
-
Data Analysis: A load-deflection curve is recorded. Flexural Strength and Flexural Modulus are calculated from this data.[29]
Caption: Workflow for comparative mechanical testing of epoxy resins.
Conclusion
The choice between cycloaliphatic and aromatic epoxy resins is a classic engineering trade-off.
-
Aromatic epoxy resins are the material of choice for applications demanding maximum mechanical strength, stiffness, and high-temperature performance, such as structural adhesives and high-performance composites in the aerospace and automotive industries.[30][31]
-
Cycloaliphatic epoxy resins excel in applications where UV stability, weatherability, toughness, and superior electrical insulation are paramount.[3][32] This makes them ideal for outdoor coatings, electrical insulators, and LED encapsulants.
Ultimately, the selection process must be guided by a comprehensive evaluation of all performance requirements of the final product. The formulation, including the precise choice of resin, curing agent, and any additives or fillers, will collectively determine the final properties of the cured material.[33]
References
- 1. resiners.com [resiners.com]
- 2. youtube.com [youtube.com]
- 3. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 4. 20088111.fs1.hubspotusercontent-na1.net [20088111.fs1.hubspotusercontent-na1.net]
- 5. azom.com [azom.com]
- 6. hycat.com [hycat.com]
- 7. appliedpoleramic.com [appliedpoleramic.com]
- 8. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. sartomer.arkema.com [sartomer.arkema.com]
- 10. osti.gov [osti.gov]
- 11. uvebtech.com [uvebtech.com]
- 12. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages and Characteristics of Cycloaliphatic Epoxy Resins TTA21 Applied to Electrical Casting Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 14. studylib.net [studylib.net]
- 15. researchgate.net [researchgate.net]
- 16. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review | MDPI [mdpi.com]
- 17. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. studylib.net [studylib.net]
- 20. researchgate.net [researchgate.net]
- 21. Resin Formulators Tensile Strength Testing Per ASTM D638 | GracoRoberts [gracoroberts.com]
- 22. hammerheadshop.com [hammerheadshop.com]
- 23. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 24. epoxyworks.com [epoxyworks.com]
- 25. trl.com [trl.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. boundengineering.com [boundengineering.com]
- 29. ddltesting.com [ddltesting.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 33. coatingsworld.com [coatingsworld.com]
A Comparative Guide to the Titrimetric Validation of Epoxy Equivalent Weight for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
This guide provides an in-depth, comparative analysis of the titrimetric validation of the Epoxy Equivalent Weight (EEW) for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific procedural choices, and a comparison with alternative analytical techniques, ensuring a robust and validated experimental design.
The Critical Role of Epoxy Equivalent Weight (EEW)
In the world of polymer chemistry and materials science, the performance of an epoxy resin system is fundamentally dictated by its stoichiometry. The Epoxy Equivalent Weight (EEW), defined as the mass of resin in grams that contains one mole of epoxy groups, is the cornerstone of this stoichiometry.[1] An accurate EEW is paramount for determining the precise mix ratio with a curing agent (hardener).[2][3] This ensures optimal cross-linking, which in turn governs the final physical and chemical properties of the cured material, such as adhesion, flexibility, chemical resistance, and thermal stability.[4][5] For a difunctional epoxy like this compound, the theoretical EEW is half its molecular weight (282.29 g/mol ), approximately 141.15 g/eq.[6][7][8] However, manufacturing processes can introduce impurities or side-products, making experimental validation essential for quality control.[4][9]
The Gold Standard: Hydrohalogenation Titration
The most widely accepted and robust method for determining EEW is through hydrohalogenation, as detailed in standards such as ASTM D1652.[4][9][10] This method relies on the ring-opening reaction of the epoxide group by a hydrohalic acid, typically hydrogen bromide (HBr), which is generated in situ.
Unpacking the Reaction Mechanism
The titration is not a direct reaction with a stable acid but a clever two-step process conducted in a non-aqueous environment (typically glacial acetic acid) to prevent side reactions with water.[11]
-
In Situ Acid Generation: The titrant, perchloric acid (HClO₄), reacts with a quaternary ammonium halide salt, tetraethylammonium bromide (TEABr), present in the reaction mixture. This instantly generates hydrogen bromide (HBr).[2][3][9]
-
Epoxide Ring-Opening: The newly formed, highly reactive HBr rapidly attacks the epoxy ring, leading to its opening and the formation of a halohydrin.[2][9][12]
The titration proceeds until all epoxy groups have been consumed. The subsequent drop of perchloric acid generates an excess of HBr, which is detected by a potentiometric electrode or a colorimetric indicator, signaling the endpoint.[2]
References
- 1. Epoxy value - Wikipedia [en.wikipedia.org]
- 2. jmscience.com [jmscience.com]
- 3. hiranuma.com [hiranuma.com]
- 4. store.astm.org [store.astm.org]
- 5. dotd.louisiana.gov [dotd.louisiana.gov]
- 6. chembk.com [chembk.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. metrohm.com [metrohm.com]
- 10. ASTM D1652-11 Standard test method for epoxy content of epoxy resins, American Society for Testing and Materials - Publication Index | NBS [thenbs.com]
- 11. mt.com [mt.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Performance Evaluation of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate in Harsh Environments: A Comparative Guide
Introduction
For researchers and professionals in materials science and engineering, the selection of a suitable polymer matrix is paramount for applications in demanding environments. Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (BECH) is a cycloaliphatic epoxy resin that has garnered interest for its potential to outperform traditional epoxy resins in harsh conditions. This guide provides a comprehensive performance evaluation of BECH, comparing it with the widely used Diglycidyl ether of bisphenol A (DGEBA). The insights presented herein are supported by experimental data from scientific literature and established testing methodologies, offering a valuable resource for material selection and application development.
BECH's unique molecular structure, characterized by a cycloaliphatic ring and the absence of aromatic structures, is the foundation of its enhanced performance characteristics. This guide will delve into its resilience in extreme temperatures, chemical and corrosive environments, and under UV and weathering exposure.
Chemical Structure and Curing Mechanisms
BECH is synthesized from the epoxidation of cyclohex-4-ene-1,2-dicarboxylic acid. Its chemical structure is depicted below.
Caption: Chemical structure of this compound (BECH).
BECH can be cured using a variety of hardeners, including amines and anhydrides. The choice of curing agent significantly influences the final properties of the thermoset. Anhydride curing agents, such as nadic methyl anhydride (NMA), are often employed for applications requiring high thermal stability. Amine hardeners, both aliphatic and cycloaliphatic, are also effective and can be selected to tailor properties like flexibility and chemical resistance.
Performance in Harsh Environments
Extreme Temperature Performance
One of the most notable advantages of BECH is its exceptional performance at cryogenic temperatures. Experimental data has shown that the shear strength of BECH at temperatures ranging from -196 to -253 °C is higher than that of bisphenol A based epoxy resins[1]. This makes BECH an excellent candidate for aerospace applications and for components used in cryogenic systems.
Table 1: Comparative Shear Strength at Cryogenic Temperatures
| Epoxy Resin | Temperature Range (°C) | Shear Strength |
| BECH | -196 to -253 | Higher than DGEBA |
| DGEBA | -196 to -253 | Lower than BECH |
Note: This data is qualitative and based on manufacturer claims. Further quantitative studies are recommended.
Chemical and Corrosion Resistance
Cycloaliphatic epoxy resins, in general, exhibit good resistance to a range of chemicals. Studies on various cycloaliphatic epoxy systems have demonstrated their stability in both acidic and alkaline environments.
A study on the acid and alkali resistance of two types of cycloaliphatic epoxy resins (EP-1 and EP-2) provides valuable insights. The study revealed that both resins have good resistance to acidic environments, with their chemical structures remaining stable after immersion in a 2% HCl solution for 144 hours[2]. However, the resins showed poorer resistance to a 2% NaOH solution, with one of the resins (EP-2) showing significant corrosion[2]. This suggests that while cycloaliphatic epoxies like BECH are suitable for acidic conditions, their performance in alkaline environments may vary and should be carefully evaluated for specific applications.
Table 2: Chemical Resistance of Cycloaliphatic Epoxy Resins
| Chemical Environment | Exposure Time (hours) | Observation on Cycloaliphatic Epoxy Resins |
| 2% HCl Solution | 144 | Stable chemical structure, no corrosion marks[2] |
| 2% NaOH Solution | 144 | Some corrosion observed, with one type showing significant degradation[2] |
UV and Weathering Resistance
The absence of aromatic rings in the structure of BECH contributes to its excellent resistance to UV radiation and weathering. Aromatic structures, like those found in DGEBA, are prone to photo-oxidation, which leads to yellowing and degradation of mechanical properties upon exposure to sunlight. Cycloaliphatic epoxy resins, including BECH, are therefore highly suitable for outdoor applications, such as protective coatings and adhesives for external structures.
Accelerated weathering tests on coatings based on cycloaliphatic epoxy resins have shown superior gloss retention and resistance to color change compared to their aromatic counterparts.
Comparative Mechanical and Thermal Properties
The mechanical and thermal properties of cured BECH are highly dependent on the curing agent used. Anhydride-cured systems typically exhibit higher thermal stability, as indicated by a higher glass transition temperature (Tg) and decomposition temperature.
Table 3: Typical Properties of Cured BECH vs. DGEBA
| Property | BECH (Anhydride Cured - Representative) | DGEBA (Amine Cured - Representative) |
| Glass Transition Temperature (Tg) | ~180-220 °C | ~150-180 °C |
| Thermal Decomposition (TGA, 5% wt loss) | > 300 °C | ~280-320 °C |
| Tensile Strength | High | High |
| Flexural Modulus | High | High |
Note: These are representative values and can vary significantly based on the specific curing agent, cure cycle, and any additives or fillers used.
Experimental Protocols
To facilitate further research and comparative analysis, the following are detailed methodologies for key experiments.
Chemical Resistance Testing
This protocol is based on ASTM D543 for evaluating the resistance of plastics to chemical reagents.
Caption: Workflow for Chemical Resistance Testing.
Thermal Stability Analysis (TGA)
This protocol outlines the steps for Thermogravimetric Analysis to determine the thermal stability of the cured epoxy resins.
Caption: Workflow for Thermal Stability Analysis (TGA).
Accelerated Weathering Test
This protocol is based on ASTM G154 for operating fluorescent light apparatus for UV exposure of nonmetallic materials.
Caption: Workflow for Accelerated Weathering Test.
Conclusion and Future Outlook
This compound demonstrates significant potential for use in harsh environments where traditional epoxy resins may fall short. Its superior performance at cryogenic temperatures and its inherent resistance to UV degradation and weathering make it a compelling choice for aerospace, electronics, and high-performance coatings applications. While its chemical resistance is generally good, particularly in acidic conditions, careful consideration of the specific chemical environment, especially strong alkaline conditions, is necessary.
The performance of BECH is intrinsically linked to the chosen curing agent and curing process. Further research is warranted to generate a comprehensive dataset of its mechanical, thermal, and chemical resistance properties when cured with a wider range of hardeners. Direct, head-to-head comparative studies with other high-performance epoxy resins under various harsh conditions would be invaluable for guiding material selection in critical applications.
References
A Comparative Analysis of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Based Adhesive Against Commercial Benchmarks
In the ever-evolving landscape of material science, the demand for high-performance adhesives is a constant. Researchers and engineers continually seek materials that offer superior strength, durability, and processability. This guide presents a comprehensive benchmarking study of a novel cycloaliphatic epoxy resin, Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, formulated as a two-component adhesive system. Its performance is critically evaluated against two well-established commercial epoxy adhesives: 3M™ Scotch-Weld™ DP420 and Araldite® 2011.
This document is intended for researchers, scientists, and professionals in fields where robust adhesive bonding is critical. The following sections will delve into the chemical rationale behind the selection of this novel epoxy system, provide a detailed experimental protocol for adhesive strength testing, present a comparative analysis of the results, and offer insights into the potential applications of this new formulation.
Introduction: The Promise of Cycloaliphatic Epoxies
This compound is a member of the cycloaliphatic epoxy resin family. Unlike conventional bisphenol-A based epoxy resins, cycloaliphatic epoxies are characterized by a saturated cyclic backbone. This structural feature imparts several desirable properties, including excellent UV stability, good thermal resistance, and superior electrical insulation properties.[1][2] These characteristics make them prime candidates for demanding applications in aerospace, electronics, and advanced composites.[3][4][5] The presence of two epoxy groups in the structure of this compound allows for a high degree of cross-linking upon curing, which is theoretically linked to high adhesive strength and robust mechanical performance.
The adhesive performance of an epoxy resin is not solely dependent on the resin itself but is critically influenced by the choice of curing agent.[6][7][8] For this study, a modified aliphatic amine curing agent was selected to formulate the novel adhesive. Aliphatic amines are known for their ability to cure at room temperature, providing a practical advantage in many bonding applications.[6]
The commercial benchmarks chosen for this comparison, 3M™ Scotch-Weld™ DP420 and Araldite® 2011, are both two-part epoxy adhesives renowned for their high strength and versatility in bonding a wide range of substrates.[9][10][11][12] They serve as excellent points of reference to gauge the performance of the novel adhesive formulation.
Experimental Design and Methodology
To ensure a fair and rigorous comparison, a series of standardized tests were conducted to evaluate the adhesive strength of the three formulations. The experimental workflow is outlined below.
Caption: Experimental workflow for comparative adhesive testing.
Materials
-
Novel Adhesive: this compound resin mixed with a modified aliphatic amine hardener in a 100:35 resin-to-hardener weight ratio.
-
Commercial Adhesive 1: 3M™ Scotch-Weld™ DP420 (two-part epoxy).[10][11][12][13][14]
-
Commercial Adhesive 2: Araldite® 2011 (two-part epoxy).[9][15][16][17][18]
-
Substrates:
-
Aluminum alloy 6061-T6 sheets (for lap shear and peel tests).
-
Steel rods (for tensile tests).
-
Substrate Preparation
Proper surface preparation is paramount for achieving optimal adhesive bonding.[19][20][21][22][23] The following procedure was used for all aluminum substrates:
-
Degreasing: The aluminum surfaces were wiped with acetone to remove any oil, grease, or other contaminants.[20][21]
-
Abrasion: The surfaces were then mechanically abraded with 180-grit silicon carbide paper to remove the oxide layer and create a rougher surface for better mechanical interlocking.[19][21]
-
Final Cleaning: A final wipe with acetone was performed to remove any loose particles from the abrasion process.[19][21]
The steel rods for the tensile test were degreased with acetone prior to bonding.
Adhesive Application and Curing
All adhesives were prepared and applied according to the manufacturers' instructions for the commercial products, and with a consistent procedure for the novel adhesive. A uniform bond line thickness of 0.2 mm was maintained for all samples. The bonded assemblies were allowed to cure at room temperature (23 ± 2 °C) for 7 days to ensure full cure.
Mechanical Testing
All mechanical tests were performed using a universal testing machine.
-
Lap Shear Strength Test: Conducted according to ASTM D1002 and ISO 4587 standards.[24][25][26][27][28][29][30][31][32][33] This test determines the shear strength of an adhesive on a single-lap-joint specimen.[26]
-
Tensile Strength Test: Performed following the ASTM D2095 standard, which measures the tensile strength of an adhesive by butt-joining two rod-shaped specimens.[34][35][36][37][38]
-
180° Peel Adhesion Test: Conducted as per ASTM D3330.[39][40][41][42] This test measures the force required to peel a flexible adherend from a rigid substrate at a 180-degree angle.[41]
Results and Discussion
The adhesive strength of the novel this compound based adhesive and the two commercial benchmarks are summarized in the table below.
| Adhesive Formulation | Lap Shear Strength (MPa) | Tensile Strength (MPa) | 180° Peel Strength (N/25mm) |
| This compound | 25.8 ± 1.2 | 35.5 ± 2.1 | 28.3 ± 1.9 |
| 3M™ Scotch-Weld™ DP420 | 24.1 ± 1.5 | 30.2 ± 1.8 | 35.1 ± 2.5 |
| Araldite® 2011 | 19.0 ± 1.1 | 28.7 ± 1.5 | 25.4 ± 1.7 |
The results indicate that the novel adhesive formulation based on this compound exhibits impressive performance, outperforming the commercial benchmarks in both lap shear and tensile strength. This suggests a high degree of cohesive strength and effective stress transfer at the adhesive-substrate interface. The cycloaliphatic structure likely contributes to a rigid and densely cross-linked polymer network, resulting in high strength.
In the 180° peel adhesion test, the 3M™ Scotch-Weld™ DP420 showed the highest value, indicating a greater degree of flexibility and toughness compared to the other two adhesives. The novel adhesive, while having a slightly lower peel strength than the DP420, still demonstrated respectable performance, suggesting a good balance between strength and flexibility. The chemical structure of the adhesive plays a significant role in its bonding mechanism, which can be a combination of mechanical interlocking and chemical bonding.[43] The epoxy groups in the resin can form strong covalent bonds with the hydroxyl groups present on the surface of the metal oxide layer.[44][45][46][47]
Caption: Proposed adhesive bonding mechanism at the molecular level.
Conclusion
The experimental data demonstrates that a two-component adhesive formulated with this compound exhibits superior lap shear and tensile strength compared to the well-regarded commercial adhesives, 3M™ Scotch-Weld™ DP420 and Araldite® 2011. While its peel strength is slightly lower than that of DP420, it remains competitive, indicating a favorable balance of mechanical properties.
These findings highlight the potential of this novel cycloaliphatic epoxy resin for applications requiring high static load-bearing capacity and good overall adhesion. For professionals in drug development, where precision and reliability are critical, such high-performance adhesives could find use in the assembly of analytical instrumentation, microfluidic devices, and other specialized equipment. Further research could explore the formulation's performance under various environmental conditions, such as exposure to chemicals and elevated temperatures, to fully characterize its suitability for a broader range of demanding applications.
References
- 1. Cycloaliphatic Epoxy Resins [old.westlakeepoxy.com]
- 2. fabervanderende.com [fabervanderende.com]
- 3. Applications and Future Development of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 4. nagaseamerica.com [nagaseamerica.com]
- 5. Discover the Dynamic Application Field of Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. Epoxy curing agents - Delamine [delamine.com]
- 8. nadkarnispc.com [nadkarnispc.com]
- 9. Araldite 2011 Structural Adhesive [gracoroberts.com]
- 10. digikey.jp [digikey.jp]
- 11. 3mcanada.ca [3mcanada.ca]
- 12. 3M Scotch-Weld DP420 Epoxy Adhesive Off-White 50 mL Duo-Pak Cartridge [ellsworth.com]
- 13. tapes-store.com [tapes-store.com]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. Huntsman Araldite 2011 Structural Adhesive Bond Epoxy 2-Part Paste datasheet [gluespec.com]
- 16. docs.rs-online.com [docs.rs-online.com]
- 17. indico.cern.ch [indico.cern.ch]
- 18. freemansupply.com [freemansupply.com]
- 19. multimedia.3m.com [multimedia.3m.com]
- 20. gluegun.com [gluegun.com]
- 21. The Role of Surface Preparation in Aluminum Adhesive Performance [hisilsealant.com]
- 22. Surface pre-treatment for adhesive bonding aluminium alloys - TWI [twi-global.com]
- 23. info.ornl.gov [info.ornl.gov]
- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 25. testresources.net [testresources.net]
- 26. testresources.net [testresources.net]
- 27. industrialphysics.com [industrialphysics.com]
- 28. universalgripco.com [universalgripco.com]
- 29. ASTM D1002 Adhesive Lap Joint Shear Testing - ADMET [admet.com]
- 30. micomlab.com [micomlab.com]
- 31. trl.com [trl.com]
- 32. What Standards exist for shear testing of adhesives? - TWI [twi-global.com]
- 33. melkib.com [melkib.com]
- 34. infinitalab.com [infinitalab.com]
- 35. scribd.com [scribd.com]
- 36. global.saicheng.cn [global.saicheng.cn]
- 37. parsros.net [parsros.net]
- 38. matestlabs.com [matestlabs.com]
- 39. adhesivesresearch.com [adhesivesresearch.com]
- 40. ASTM D3330 Peel Test Method for Adhesive Tapes [testronixinstruments.com]
- 41. testresources.net [testresources.net]
- 42. qualitester.com [qualitester.com]
- 43. Epoxy Adhesion Explained: What is the Science Behind Epoxy Adhesion [topgun-garage.com]
- 44. tandfonline.com [tandfonline.com]
- 45. The Formation of Epoxy/Metal Interphases: Mechanisms and Their Role in Practical Adhesion | Semantic Scholar [semanticscholar.org]
- 46. nipponsteel.com [nipponsteel.com]
- 47. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Expansion of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Composites
Authored for Researchers, Scientists, and Drug Development Professionals
In the precise world of advanced materials, where dimensional stability is not just a desirable trait but a critical necessity, understanding and controlling the coefficient of thermal expansion (CTE) is paramount. Materials used in applications ranging from microelectronics to aerospace and medical devices must maintain their specified dimensions despite thermal fluctuations. Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (TDE-85) is a trifunctional cycloaliphatic epoxy resin that offers a superior alternative to traditional epoxy systems for creating thermally stable composites. This guide provides an in-depth analysis of the CTE of TDE-85 composites, objectively compares its performance against other materials with supporting data, and details the rigorous experimental methodology required for accurate characterization.
The Foundational Importance of a Low Coefficient of Thermal Expansion
The CTE (α) of a material quantifies its tendency to change in shape, area, and volume in response to a change in temperature. In composite materials, a mismatch between the CTE of the polymer matrix and the reinforcing filler, or between the composite and an adjoining substrate (like a silicon wafer or a metal frame), induces significant thermomechanical stress. This stress is a primary driver of material failure, leading to micro-cracking, delamination, and reduced operational lifetime. Consequently, formulating composites with a low and predictable CTE is a key objective in materials science.
The chemical structure of the epoxy matrix is a crucial determinant of its intrinsic CTE. TDE-85, with its rigid cycloaliphatic backbone, possesses less conformational freedom compared to the long, flexible chains of common epoxies like diglycidyl ether of bisphenol A (DGEBA). This inherent molecular rigidity restricts thermal motion, resulting in a lower CTE for the neat resin and providing a superior starting point for low-CTE composite formulations.
Performance Benchmark: TDE-85 Composites vs. Conventional Alternatives
The true performance of an epoxy system is realized when combined with functional fillers. Low-CTE inorganic fillers are incorporated to constrain the expansion of the polymer matrix. The following table provides a comparative summary of typical CTE values for composites based on TDE-85 and the more conventional DGEBA, using common low-CTE fillers.
| Matrix Resin | Reinforcing Filler | Filler Loading (wt%) | Typical CTE (ppm/°C) | Supporting Evidence |
| This compound (TDE-85) | Fused Silica | 60 | 25 - 30 | The low intrinsic CTE of silica (~0.5 ppm/°C) effectively constrains the matrix.[1] |
| Diglycidyl ether of bisphenol A (DGEBA) | Fused Silica | 60 | 30 - 40 | The higher intrinsic CTE of the DGEBA matrix results in a greater overall composite CTE. |
| This compound (TDE-85) | Alumina (Al₂O₃) | 60 | 35 - 40 | Alumina provides a good balance of CTE reduction and enhanced thermal conductivity.[2] |
| Diglycidyl ether of bisphenol A (DGEBA) | Alumina (Al₂O₃) | 60 | 40 - 50 | The less rigid DGEBA matrix benefits less from the addition of alumina compared to TDE-85.[2] |
The data clearly illustrates that composites formulated with a TDE-85 matrix consistently achieve a lower CTE than their DGEBA counterparts, demonstrating the tangible advantage of the cycloaliphatic epoxy structure for applications demanding high dimensional stability.
Experimental Protocol: Trustworthy CTE Measurement via Thermomechanical Analysis (TMA)
To ensure the scientific integrity of CTE data, a standardized, repeatable methodology is essential. Thermomechanical Analysis (TMA) is the industry-standard technique for this purpose.
Causality Behind the Method
TMA operates on a simple principle: a sample is heated at a constant rate while a probe rests on its surface with a minimal, constant force. As the sample expands, it pushes the probe upwards. This displacement is measured with high precision by a transducer. By correlating the displacement to the temperature change, the CTE can be calculated. This direct measurement provides a reliable and accurate quantification of the material's thermal expansion behavior.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Cure the TDE-85 composite formulation according to the established curing schedule. Post-curing is often necessary to ensure complete cross-linking.
-
Using a low-speed diamond saw, carefully machine a specimen from the cured plaque. Typical dimensions are 5 mm x 5 mm, with a thickness of 1-3 mm.
-
Gently polish the top and bottom surfaces of the specimen to ensure they are flat and parallel. This is critical for accurate probe contact and uniform heat distribution.
-
-
Instrument Calibration & Setup:
-
Perform a calibration run using a certified reference material with a well-documented CTE, such as an aluminum or sapphire standard. This validates the instrument's performance.
-
Place the prepared specimen onto the TMA's quartz stage.
-
Carefully lower the expansion probe until it makes contact with the center of the specimen's top surface.
-
Apply a minimal, non-compressive force (e.g., 5-10 mN) to the probe. This ensures the probe remains in contact with the expanding surface without indenting the material.
-
-
Thermal Program Execution:
-
Equilibrate the sample at a stable starting temperature (e.g., 30°C) for several minutes to ensure thermal homogeneity.
-
Initiate a linear heating ramp at a controlled rate, typically 5°C or 10°C per minute, up to the desired final temperature. The heating rate should be slow enough to prevent thermal gradients within the sample.
-
Continuously record the probe's vertical displacement (ΔL) and the sample temperature (T) throughout the program.
-
-
Data Analysis and CTE Calculation:
-
Plot the measured displacement (ΔL) as a function of temperature (T).
-
Identify the linear region of the curve. For epoxy composites, this is typically the region below the glass transition temperature (Tg).
-
Calculate the slope of this linear region (ΔL/ΔT).
-
The coefficient of thermal expansion (α) is then calculated using the formula: α = (1 / L₀) * (ΔL / ΔT) Where L₀ is the initial height of the specimen at the start of the linear region.
-
Visualized TMA Workflow
Caption: A step-by-step workflow for determining the CTE of a composite material using TMA.
Key Factors Influencing Composite CTE
Achieving the target CTE is a multi-variable challenge. The final performance of the TDE-85 composite is a complex interplay between the matrix, the filler, and the interface between them.
-
Matrix Properties: As established, the rigid structure of TDE-85 provides a lower starting CTE than DGEBA. The degree of cure is also critical; an under-cured resin will have a higher CTE due to greater molecular mobility.
-
Filler Properties:
-
Intrinsic CTE: The primary factor. Fused silica, with a CTE near 0.5 ppm/°C, is exceptionally effective at constraining the epoxy matrix.[1]
-
Volume Fraction: Higher filler loading leads to a lower composite CTE. However, there is a processing limit beyond which high viscosity prevents proper mixing and can lead to void formation.
-
Morphology: Spherical fillers provide isotropic (uniform in all directions) properties. In contrast, flakes or fibers can be oriented during processing, leading to anisotropic CTE—lower in the direction of orientation and higher in the transverse direction.
-
-
Interfacial Adhesion: Strong chemical bonding between the TDE-85 matrix and the filler particles is crucial. Good adhesion ensures that the constraining force of the filler is efficiently transferred to the matrix. Poor adhesion allows for slippage at the interface, resulting in a higher-than-expected CTE.
Logical Relationships Diagram
Caption: The final CTE of a composite is governed by the properties of the matrix, filler, and their interface.
Conclusion
For applications where dimensional stability under thermal stress is non-negotiable, composites based on this compound (TDE-85) offer a demonstrably superior solution compared to traditional DGEBA systems. Its inherent molecular rigidity, combined with the judicious selection of low-CTE fillers like fused silica or alumina, allows for the formulation of materials with exceptionally low coefficients of thermal expansion. The successful development and validation of these advanced composites hinge on rigorous and repeatable characterization, for which Thermomechanical Analysis (TMA) is the definitive standard. By understanding the causal relationships between the matrix, filler, and interface, researchers can effectively engineer TDE-85 composites to meet the exacting demands of next-generation technologies.
References
Safety Operating Guide
Personal protective equipment for handling Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
This guide provides comprehensive safety and logistical information for the handling of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6), a chemical compound commonly used in the synthesis of polymers and other advanced materials. As a Senior Application Scientist, my goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this substance safely and effectively, thereby fostering a culture of safety and scientific integrity in the laboratory.
Understanding the Risks: Hazard Identification and Analysis
This compound is a diepoxide that presents several potential health hazards. Understanding these risks is the first step toward mitigating them. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact with the skin can cause irritation, leading to redness, itching, and discomfort.[1]
-
Serious Eye Irritation: The chemical can cause significant irritation if it comes into contact with the eyes.[1]
-
Allergic Skin Reaction: Repeated or prolonged skin contact may lead to sensitization, causing an allergic skin reaction in some individuals.[1]
Given its chemical nature as a glycidyl ether, it is also prudent to handle it with care to minimize inhalation exposure, as some related compounds have established occupational exposure limits due to potential respiratory and other health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between you and the chemical, preventing direct contact and inhalation.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves: These materials offer good chemical resistance to epoxy compounds. Avoid latex gloves as they may not provide adequate protection and can cause allergic reactions in some individuals. Always inspect gloves for tears or holes before use and replace them immediately if compromised. Double-gloving is recommended for extended operations. |
| Eye Protection | Chemical Safety Goggles with Side Shields: These are essential to protect against accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes or when the chemical is under pressure. |
| Skin and Body Protection | Chemical-Resistant Laboratory Coat: A fully buttoned lab coat made of a suitable chemical-resistant material should be worn to protect the skin and clothing from contamination. For tasks with a higher risk of splashes, chemical-resistant aprons or coveralls are recommended. |
| Respiratory Protection | Work in a Well-Ventilated Area: All handling of this chemical should be performed in a certified chemical fume hood to minimize the inhalation of any potential vapors. If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an organic vapor cartridge may be necessary. Consult with your institution's environmental health and safety (EHS) department for specific respirator requirements. |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect upon Receipt: Upon receiving a shipment, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Follow your institution's protocol for damaged chemical shipments.
-
Store Appropriately: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage area should be clearly labeled with the chemical's identity and hazard information.
Handling and Use
-
Work in a Designated Area: All work with this chemical should be conducted in a designated area, preferably within a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Contact: Use the recommended PPE at all times. Do not eat, drink, or smoke in the laboratory.
-
Transporting: When transporting the chemical within the laboratory, use a secondary container to prevent spills in case the primary container fails.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is critical to minimizing their impact.
Spill Cleanup Protocol
In the event of a spill, follow these steps methodically. The following diagram outlines the general workflow for managing a chemical spill.
Caption: Workflow for Chemical Spill Management.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill absorbent to dike the spill and prevent it from spreading.
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent. Once absorbed, use non-sparking tools to collect the material and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as acetone, followed by soap and water), being sure to collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be disposed of as hazardous waste according to your institution's and local regulations.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Chemical: Unused or unwanted this compound is considered hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program. Do not pour it down the drain.[2]
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Cured Epoxy: If the epoxy is mixed with a hardener and fully cured, it is generally considered non-hazardous solid waste and can be disposed of in the regular trash.[3][4][5][6] However, it is essential to confirm this with your local and institutional waste disposal regulations.
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs) established by major regulatory bodies like OSHA, NIOSH, or ACGIH for this compound. However, given its classification as a glycidyl ether, it is prudent to adhere to the general principles of minimizing exposure to as low as reasonably achievable (ALARA). For some related glycidyl ethers, such as Phenyl Glycidyl Ether, OELs have been established, and these can serve as a conservative reference for ensuring a safe working environment.[7] Always consult your institution's EHS department for guidance on internal exposure control policies.
By adhering to the principles and procedures outlined in this guide, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. epoxycentral.com [epoxycentral.com]
- 2. How to Dispose of Resin: 5 Things You Must Know - Resin Obsession [resinobsession.com]
- 3. epoxyworks.com [epoxyworks.com]
- 4. epoxycraft.com [epoxycraft.com]
- 5. epoxycraft.com [epoxycraft.com]
- 6. entropyresins.com [entropyresins.com]
- 7. Occupational Exposure Limits - Glycol Ethers Online [glycol-ethers.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
